2-Fluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
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InChI Key |
MMZYCBHLNZVROM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1F | |
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Molecular Formula |
C7H7F | |
| Record name | 2-FLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID7021811 | |
| Record name | 2-Fluorotoluene | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
2-fluorotoluene appears as a colorless liquid with an aromatic odor. May sink or float on water. (USCG, 1999) | |
| Record name | 2-FLUOROTOLUENE | |
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Boiling Point |
237.2 °F at 760 mmHg (USCG, 1999) | |
| Record name | 2-FLUOROTOLUENE | |
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Flash Point |
55 °F (USCG, 1999) | |
| Record name | 2-FLUOROTOLUENE | |
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Density |
1.0041 at 55.4 °F (USCG, 1999) - Denser than water; will sink | |
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Vapor Pressure |
47.05 mmHg (USCG, 1999) | |
| Record name | 2-FLUOROTOLUENE | |
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CAS No. |
95-52-3 | |
| Record name | 2-FLUOROTOLUENE | |
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| Record name | O-FLUOROTOLUENE | |
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Melting Point |
-79.6 °F (USCG, 1999) | |
| Record name | 2-FLUOROTOLUENE | |
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Foundational & Exploratory
2-Fluorotoluene CAS number and properties
An In-depth Technical Guide to 2-Fluorotoluene
CAS Number: 95-52-3 Synonyms: o-Fluorotoluene, 1-Fluoro-2-methylbenzene
This guide provides a comprehensive technical overview of this compound, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this compound as a key building block and synthetic intermediate.
Core Properties of this compound
This compound is a colorless, transparent liquid with a characteristic aromatic odor.[1][2][3] Its unique properties, stemming from the presence of a fluorine atom on the toluene (B28343) ring, make it a valuable reagent in organic synthesis.[4][5]
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 95-52-3 | [1][2][3][4] |
| Molecular Formula | C₇H₇F | [1][2][3][4] |
| Molecular Weight | 110.13 g/mol | [1][2][3][4] |
| PubChem ID | 7241 | [4] |
| EC Number | 202-428-5 | [3] |
| UN Number | 2388 | [3] |
| Physical Properties | ||
| Appearance | Colorless liquid with an aromatic odor | [1][2][3] |
| Boiling Point | 113-114 °C | [2][6][7] |
| Melting Point | -62 °C | [1][2][6][7] |
| Density | 1.001 g/mL at 25 °C | [2] |
| Flash Point | 12.8 °C (55 °F) | [1][3][8] |
| Vapor Pressure | 47.05 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.473 | [2] |
| Solubility | Insoluble in water | [2] |
| Safety and Hazards | ||
| GHS Classification | Highly Flammable Liquid and Vapor (Category 2) | [6][9] |
| Lower Explosive Limit | 1.3% | [3] |
Synthesis, Reactivity, and Applications
Reactivity Profile
This compound exhibits generally low reactivity but serves as a crucial intermediate.[2] The electronegative fluorine atom influences the electron distribution in the benzene (B151609) ring, making certain positions more susceptible to electrophilic aromatic substitution.[1] It is stable under normal transport conditions but can react with strong oxidizing and reducing agents.[6][8] It is also noted to be incompatible with substances such as amines, alkali metals, and epoxides.[2][3]
Key Synthesis Methods
Several methods are employed for the industrial synthesis of this compound:
-
Balz-Schiemann Reaction: This is a common method for preparing aromatic fluorides.[7] It involves the diazotization of an aromatic primary amine, such as o-toluidine (B26562), to form a diazonium salt. This salt then reacts with fluoroboric acid (HBF₄) to produce a diazonium fluoroborate precipitate, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410).[7]
-
Halogen Exchange (Finkelstein Reaction): This method has significant industrial value and involves the reaction of an alkali metal fluoride (e.g., potassium fluoride) with a substituted aromatic compound where a fluorine atom replaces another halogen, such as chlorine.[7] This approach is valued for its good selectivity and the accessibility of raw materials.[7]
Applications in Drug Development and Agrochemicals
This compound is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1][4][10]
-
Pharmaceuticals: The introduction of fluorine into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance lipophilicity, which improves cell membrane penetration, increase metabolic stability by blocking sites of oxidation, and improve binding affinity to target receptors.[1] This often results in drugs with greater efficacy and longer duration of action.[1]
-
Agrochemicals: In agriculture, this compound is used to synthesize advanced pesticides, herbicides, and fungicides.[1][10] Fluorinated agrochemicals frequently show enhanced biological activity, allowing for lower application rates and longer residual activity for sustained crop protection.[1]
Experimental Protocols
Synthesis of this compound via Diazotization-Decomposition
The following protocol is based on a patented industrial preparation method that offers high yield and purity.[11]
Materials:
-
o-Toluidine
-
Anhydrous hydrofluoric acid (HF)
-
Sodium nitrite (B80452) (NaNO₂)
-
Reaction vessel suitable for use with HF
Methodology:
-
Salt Formation:
-
In a suitable reactor, charge anhydrous hydrofluoric acid.
-
While maintaining the temperature at 5-7 °C, slowly add o-toluidine over 7-10 hours. The molar ratio of HF to o-toluidine should be between 2:1 and 5:1.
-
After the addition is complete, allow the mixture to react for an additional 1-3 hours at 5-7 °C to ensure complete formation of the o-toluidine hydrofluoride salt.[11]
-
-
Diazotization:
-
Cool the mixture to 0-10 °C.
-
Slowly add sodium nitrite over 8-10 hours. The molar ratio of sodium nitrite to the initial o-toluidine should be between 1:1 and 1.5:1.
-
Once the addition is complete, continue the reaction for another 1-3 hours within the 0-10 °C temperature range to form the diazonium salt.[11]
-
-
Thermal Decomposition:
-
Gently heat the resulting mixture to a temperature between 0-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming this compound.[11]
-
The crude product can then be isolated and purified.
-
Purification Protocol
For high-purity applications, this compound can be purified as follows:
-
Drying: Dry the crude this compound over a suitable drying agent like anhydrous calcium sulfate (B86663) (CaSO₄) or phosphorus pentoxide (P₂O₅).[2]
-
Fractional Distillation: Perform a fractional distillation of the dried liquid. Due to the close boiling points of the ortho, meta, and para isomers, a column with high efficiency (e.g., a silvered vacuum-jacketed column packed with glass helices) and a high reflux ratio is necessary for effective separation.[2]
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a highly flammable liquid and vapor and should be handled with care.[9][12]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, open flames, and other ignition sources.[9][12] All equipment must be properly grounded to prevent static discharge.[9] Use non-sparking tools.[12] Avoid personal contact, including inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[9] In case of insufficient ventilation, a suitable respirator should be used.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[12]
-
Hazards: The substance is harmful if inhaled, swallowed, or absorbed through the skin.[9][12] It causes skin and eye irritation and may cause respiratory irritation.[6][9] Upon combustion, it may produce toxic fumes, including hydrogen fluoride.[3][8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 95-52-3 [chemicalbook.com]
- 3. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 11. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of 2-Fluorotoluene from o-Toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Fluorotoluene from o-toluidine (B26562), a critical transformation in the production of various pharmaceutical and agrochemical compounds. The primary focus of this document is the Balz-Schiemann reaction, a well-established and efficient method for introducing fluorine into an aromatic ring. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale and industrial production.
Introduction
This compound is a valuable intermediate in organic synthesis. Its structural motif is present in numerous active pharmaceutical ingredients and specialty chemicals. The conversion of o-toluidine to this compound is most commonly achieved through the Balz-Schiemann reaction.[1] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.[1][2]
Recent advancements in this methodology have focused on improving yields, enhancing safety, and simplifying procedures. One such improved method, detailed in this guide, utilizes anhydrous hydrofluoric acid for the diazotization and subsequent decomposition in a one-pot process, achieving high yields and purity.[3]
Reaction Pathway: The Balz-Schiemann Reaction
The synthesis of this compound from o-toluidine via the Balz-Schiemann reaction proceeds in three main stages:
-
Salt Formation: o-Toluidine is reacted with an acid to form the corresponding ammonium (B1175870) salt. In the optimized procedure, anhydrous hydrofluoric acid is used.[3]
-
Diazotization: The o-toluidine salt is then treated with a diazotizing agent, typically sodium nitrite (B80452), to form the o-tolyldiazonium salt.[2][3]
-
Thermal Decomposition: The diazonium salt is gently heated, leading to the release of nitrogen gas and the formation of this compound.[2][3]
This overall transformation can be represented by the following chemical equation:
CH₃C₆H₄NH₂ (o-toluidine) → [CH₃C₆H₄N₂]⁺ → CH₃C₆H₄F (this compound) + N₂
Quantitative Data Summary
The following tables summarize the key quantitative data for an optimized synthesis of this compound from o-toluidine.[3]
Table 1: Reagent Molar Ratios
| Reagent | Molar Ratio (relative to o-toluidine) |
| o-Toluidine | 1 |
| Anhydrous Hydrofluoric Acid | 2 - 5 |
| Sodium Nitrite | 1 - 1.5 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Salt Formation | Temperature | 5 - 7 °C |
| Addition Time | 7 - 10 hours | |
| Reaction Time | 1 - 3 hours | |
| Diazotization | Temperature | 0 - 10 °C |
| Addition Time | 8 - 10 hours | |
| Reaction Time | 1 - 3 hours | |
| Thermal Decomposition | Temperature | 0 - 60 °C |
Table 3: Product Yield and Purity
| Product | Yield | Purity |
| This compound | 98% | 99.9% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on an optimized industrial process.[3]
Materials:
-
o-Toluidine
-
Anhydrous Hydrofluoric Acid
-
Sodium Nitrite
Procedure:
Step 1: Salt Formation
-
In a suitable reactor equipped for handling anhydrous hydrofluoric acid, charge the desired molar equivalent of anhydrous hydrofluoric acid (between 2 and 5 moles per mole of o-toluidine).
-
Cool the anhydrous hydrofluoric acid to a temperature between 5-7 °C.
-
Slowly add 1 molar equivalent of o-toluidine to the cooled anhydrous hydrofluoric acid over a period of 7-10 hours, maintaining the temperature between 5-7 °C.
-
After the addition is complete, allow the mixture to react for an additional 1-3 hours at 5-7 °C to ensure complete salt formation. The resulting mixture is designated as Mixture 1.
Step 2: Diazotization
-
Cool Mixture 1 to a temperature between 0-10 °C.
-
Slowly add a stoichiometric amount of sodium nitrite (between 1 and 1.5 moles per mole of o-toluidine) to Mixture 1 over a period of 8-10 hours. The temperature should be strictly maintained within the 0-10 °C range.
-
Once the addition of sodium nitrite is complete, continue to stir the reaction mixture for an additional 1-3 hours at 0-10 °C to ensure complete diazotization. The resulting mixture is designated as Mixture 2.
Step 3: Thermal Decomposition
-
Gently heat Mixture 2 to initiate the thermal decomposition of the diazonium salt. The temperature should be gradually raised from 0 °C to 60 °C.
-
The decomposition is accompanied by the evolution of nitrogen gas. The reaction is complete when the gas evolution ceases.
-
Upon completion, the crude this compound can be isolated and purified by standard methods such as distillation.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from o-toluidine.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from o-toluidine via the Balz-Schiemann reaction is a robust and high-yielding process. The detailed protocol provided in this guide, based on an optimized industrial method, offers a clear pathway for researchers and professionals in the field of drug development and chemical synthesis. The high purity and yield of the final product make this a commercially viable and attractive synthetic route. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for achieving optimal results and ensuring the safety of the process.
References
An In-depth Technical Guide to 2-Fluorotoluene: Chemical Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluorotoluene, a key organofluorine intermediate in the chemical, pharmaceutical, and agrochemical industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via the Balz-Schiemann reaction is provided, along with a discussion of its primary applications as a versatile building block in organic synthesis.
Chemical Structure and IUPAC Name
This compound, also known as ortho-fluorotoluene, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom and a methyl group at adjacent (ortho) positions.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-fluoro-2-methylbenzene .[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F | [2][3] |
| Molecular Weight | 110.13 g/mol | [1][2][3][4] |
| CAS Number | 95-52-3 | [1][5] |
| Appearance | Colorless to slightly yellow liquid | [2][4] |
| Odor | Aromatic | [1][6] |
| Density | 1.001 - 1.0041 g/mL at 20-25 °C | [1][5][6][7] |
| Boiling Point | 113-114 °C (235-237 °F) at 760 mmHg | [1][5][6][7] |
| Melting Point | -62 °C (-79.6 °F) | [1][2][5][6][7] |
| Flash Point | 12 °C (53.6 °F) | [2][7] |
| Vapor Pressure | 21 mmHg at 20 °C | [5][7] |
| Vapor Density | 3.8 (vs air) | [5][7] |
| Water Solubility | Insoluble | [5] |
| Refractive Index | 1.4725-1.4745 at 20 °C | [7][8] |
Experimental Protocols
Synthesis of this compound via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a widely used and reliable method for the synthesis of aryl fluorides from aryl amines.[9][10][11] The reaction proceeds through the diazotization of the amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[9][10][11][12]
Overall Reaction:
o-Toluidine (B26562) → o-Tolyldiazonium tetrafluoroborate → this compound
Materials and Equipment:
-
o-Toluidine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Fluoroboric acid (HBF₄), 48-50% aqueous solution
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Beakers, flasks, stirring apparatus, and other standard laboratory glassware
Procedure:
Step 1: Diazotization of o-Toluidine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of o-toluidine in aqueous hydrochloric acid. For example, slowly add 10.7 g (0.1 mol) of o-toluidine to 30 mL of 3M HCl while stirring and cooling in an ice bath to maintain the temperature between 0-5 °C.
-
In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 15 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the o-toluidine hydrochloride solution, ensuring the temperature does not exceed 5 °C. The rate of addition should be controlled to prevent excessive foaming and release of nitrogen oxides.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Formation of o-Tolyldiazonium Tetrafluoroborate
-
To the cold diazonium salt solution, slowly add 21.0 g (0.12 mol) of 48% aqueous fluoroboric acid with continuous stirring.
-
A precipitate of o-tolyldiazonium tetrafluoroborate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold methanol, and finally with diethyl ether to facilitate drying.
-
Dry the solid diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care. It is often recommended to proceed to the next step without complete drying.
Step 3: Thermal Decomposition
-
Carefully place the dried o-tolyldiazonium tetrafluoroborate in a flask fitted with a condenser for distillation.
-
Gently heat the solid until decomposition begins, which is indicated by the evolution of nitrogen gas and boron trifluoride.[10] The this compound will distill over.
-
Collect the crude this compound distillate.
Step 4: Purification
-
Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purify the dried product by fractional distillation, collecting the fraction boiling at 113-114 °C.
Mandatory Visualizations
Synthesis of this compound via the Balz-Schiemann Reaction
Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.
Role of this compound as a Chemical Intermediate
Caption: Workflow illustrating the use of this compound as a key intermediate.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules.[2][4][13] Its utility stems from the unique properties conferred by the fluorine atom.
Pharmaceutical Synthesis
The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[2] Fluorination can:
-
Enhance metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Improve binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Increase lipophilicity: This can improve membrane permeability and bioavailability.[2]
This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[4]
Agrochemical Industry
In the agrochemical sector, this compound is used in the synthesis of herbicides, pesticides, and fungicides.[2][4] Fluorinated agrochemicals often exhibit enhanced biological activity and stability, allowing for lower application rates and longer-lasting effects.[2]
Safety and Handling
This compound is a highly flammable liquid and vapor.[14][15][16][17][18][19] It may cause respiratory irritation and is harmful if it comes into contact with skin or eyes.[6][14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[16][18] For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15][16][17][18][20]
Conclusion
This compound is a fundamentally important organofluorine compound with a well-defined chemical structure and a range of applications, particularly in the pharmaceutical and agrochemical industries. Its synthesis, primarily through the Balz-Schiemann reaction, is a well-established process. The strategic incorporation of the fluoro-methylphenyl moiety, for which this compound is a key starting material, continues to be a valuable strategy in the design of novel, high-performance molecules. This guide provides essential technical information for researchers and professionals working with this versatile chemical intermediate.
References
- 1. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. This compound = 99 95-52-3 [sigmaaldrich.com]
- 8. A16912.0E [thermofisher.com]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. byjus.com [byjus.com]
- 11. testbook.com [testbook.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. This compound - Safety Data Sheet [chemicalbook.com]
Physical properties of 2-Fluorotoluene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 2-Fluorotoluene
This technical guide provides a comprehensive overview of the key physical properties of this compound (o-Fluorotoluene), specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes empirical data, outlines common experimental methodologies for determining these properties, and presents a conceptual visualization of the structure-property relationship.
Physical Properties of this compound
This compound, with the chemical formula C₇H₇F, is a colorless liquid with an aromatic odor.[1] Its physical characteristics are crucial for its application in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.
Quantitative Data Summary
The boiling point and density of this compound have been reported across various sources. The following table provides a consolidated summary of these values, including the conditions under which they were measured.
| Physical Property | Value | Conditions |
| Boiling Point | 113-114 °C | at standard atmospheric pressure (lit.)[2][3][4][5] |
| 114 °C | at 1 atm[6] | |
| 237.2 °F (114 °C) | at 760 mmHg[1][6] | |
| 116.3 ± 9.0 °C | at 760 mmHg[7][8] | |
| 114-116 °C | Not specified[9] | |
| Density | 1.001 g/mL | at 25 °C (lit.)[2][3][4][5] |
| 1.0041 | at 13 °C (Specific Gravity)[6] | |
| 1.0041 g/cm³ | at 13 °C[10] | |
| 1.02 g/cm³ | Not specified[9] | |
| 1.0 ± 0.1 g/cm³ | Not specified[7][8] | |
| Specific Gravity | 1.00 | at 20/20 °C |
Experimental Protocols for Property Determination
Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections describe generalized experimental protocols for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] This property is a key indicator of a substance's purity.[12]
Method 1: Distillation
A common and effective method for determining the boiling point of a liquid is through distillation.[13]
-
Apparatus: A simple distillation setup includes a distilling flask, a condenser, a receiving flask, a heat source (like a heating mantle), and a thermometer.
-
Procedure:
-
The liquid sample (this compound) is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.[14]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Method 2: Thiele Tube Method
For smaller sample quantities, the Thiele tube method is a convenient alternative.
-
Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a rubber band or wire to attach the sample tube to the thermometer.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube.
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated, causing air to escape from the capillary tube.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14]
-
Determination of Density
Density is the mass per unit volume of a substance.
Method: Using a Pycnometer (Specific Gravity Bottle)
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The mass of the pycnometer filled with this compound is measured.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Visualization of Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The presence of a fluorine atom and a methyl group on the benzene (B151609) ring influences its intermolecular forces and, consequently, its boiling point and density.
Caption: Molecular structure's influence on intermolecular forces and physical properties.
References
- 1. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 95-52-3 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. innospk.com [innospk.com]
- 8. This compound | CAS#:95-52-3 | Chemsrc [chemsrc.com]
- 9. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 10. This compound(95-52-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. vernier.com [vernier.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 2-Fluorotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solubility characteristics of 2-fluorotoluene in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, agrochemical development, and materials science, where it serves as a key intermediate and solvent. This document offers a summary of known solubility properties, detailed experimental protocols for precise solubility determination, and a discussion of the molecular factors governing its behavior in solution.
Core Concepts in Solubility
The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.
This compound (C₇H₇F) is a derivative of toluene (B28343) where a hydrogen atom on the benzene (B151609) ring has been substituted with a fluorine atom. This substitution introduces polarity to the otherwise nonpolar toluene molecule. The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond. However, the molecule retains a significant nonpolar character due to the benzene ring and the methyl group. Consequently, this compound exhibits good solubility in a range of organic solvents.
Qualitative and Quantitative Solubility of this compound
General observations indicate that this compound is insoluble or immiscible in water but is readily soluble in many common organic solvents. This is attributed to the predominantly nonpolar nature of the molecule, which interacts favorably with the nonpolar or moderately polar regions of organic solvent molecules.
For the purpose of providing a quantitative perspective, the following table summarizes the solubility data for a structurally similar compound, p-fluorotoluene. This data can serve as a useful approximation for the solubility of this compound.
Table 1: Quantitative Solubility of p-Fluorotoluene in Select Organic Solvents at 25°C
| Solvent Class | Solvent | Predicted Solubility of this compound | Quantitative Data for p-Fluorotoluene (g/L at 25°C) |
| Polar Protic | Ethanol | High | 993.09[2] |
| Methanol | High | 899.98[2] | |
| Isopropanol | High | 762.0[2] | |
| Polar Aprotic | Acetone | High | Miscible[1] |
| Tetrahydrofuran (THF) | High | Expected to be high | |
| Dimethylformamide (DMF) | High | Expected to be high | |
| Nonpolar | Toluene | High | Expected to be high |
| Hexane | Moderate | Expected to be moderate | |
| Diethyl Ether | High | Miscible[1] |
Note: The data for p-fluorotoluene is provided as an estimate for the solubility of this compound due to the structural similarity of the isomers. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Scintillation vials or sealed glass tubes
-
Shaking incubator or thermostatically controlled water bath
-
Centrifuge
-
Syringe filters (PTFE or other solvent-compatible membrane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solute should be visually confirmed in each vial after the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette fitted with a syringe filter to remove any undissolved microparticles.
-
Transfer the filtered supernatant to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC-UV method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a molecule with both polar and nonpolar characteristics, this compound's solubility will be highest in solvents of intermediate polarity or those with both polar and nonpolar regions.
-
Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided information on its qualitative solubility, a detailed experimental protocol for its determination, and data for a closely related compound offer a strong foundation for researchers and professionals. A thorough understanding and experimental validation of solubility are crucial for the effective design of synthetic routes, formulation development, and process optimization involving this compound.
References
An In-depth Technical Guide to the Balz-Schiemann Reaction for the Synthesis of 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Balz-Schiemann reaction for the synthesis of 2-fluorotoluene, an important intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides step-by-step experimental protocols, and presents quantitative data to facilitate the successful application of this method in a laboratory setting.
Introduction to the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1] It is often the preferred method over direct fluorination, which can be dangerously exothermic and difficult to control.[1] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.[2][3] While the traditional method involves the isolation of the potentially explosive diazonium salt, modern protocols have been developed to improve safety and efficiency.[4][5]
This guide focuses on the synthesis of this compound from 2-toluidine, outlining the critical parameters and procedures for a successful transformation.
Reaction Mechanism and Signaling Pathway
The Balz-Schiemann reaction for the synthesis of this compound involves a two-step process:
-
Diazotization: 2-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the 2-methylbenzenediazonium salt.[6] This is then followed by the addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt to precipitate the 2-methylbenzenediazonium tetrafluoroborate.
-
Thermal Decomposition (Fluorodediazoniation): The isolated and dried 2-methylbenzenediazonium tetrafluoroborate is gently heated. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.[1]
The overall reaction mechanism can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the Balz-Schiemann reaction and have been adapted for the synthesis of this compound.
Materials and Equipment
Reagents:
-
2-Toluidine (o-toluidine)
-
Anhydrous Hydrofluoric Acid (HF) or Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow
The general workflow for the synthesis is depicted below:
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
Step 1: Diazotization of 2-Toluidine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-toluidine in aqueous tetrafluoroboric acid or a mixture of hydrochloric acid and water. A typical molar ratio of 2-toluidine to HBF₄ is 1:2.5.[7][8]
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.[7][8]
-
Prepare a solution of sodium nitrite in water (a slight molar excess, e.g., 1.05 equivalents relative to 2-toluidine).
-
Slowly add the sodium nitrite solution dropwise to the cooled 2-toluidine solution, maintaining the temperature between 0-10 °C.[7][8] The addition should take approximately 8-10 hours for larger scale reactions to ensure efficient heat dissipation.[7][8]
-
After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 1-3 hours to ensure the reaction goes to completion.[7][8]
-
The 2-methylbenzenediazonium tetrafluoroborate will precipitate as a solid.
Step 2: Isolation and Drying of the Diazonium Salt
-
Collect the precipitated 2-methylbenzenediazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or ethanol (B145695) to aid in drying.
-
Carefully dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and subjected to heat or shock. Handle with care and use appropriate safety shields. Some diazonium salts, including 2-methylbenzenediazonium tetrafluoroborate, are known to be less stable and may decompose during drying.[9]
Step 3: Thermal Decomposition
-
Place the dry 2-methylbenzenediazonium tetrafluoroborate in a distillation flask.
-
Gently heat the flask under reduced pressure. The decomposition typically begins at temperatures ranging from 90 to 150 °C.[10]
-
The this compound product will distill as it is formed. Collect the distillate in a cooled receiving flask.
-
The decomposition is complete when the evolution of nitrogen and boron trifluoride gases ceases.
Step 4: Purification
-
Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 114-115 °C.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and related compounds via the Balz-Schiemann reaction.
Table 1: Reaction Conditions for the Synthesis of Fluorotoluenes
| Parameter | Value | Reference |
| Diazotization | ||
| Reactants | 2-Toluidine, NaNO₂, HBF₄ | [7][8] |
| Molar Ratio (Toluidine:NaNO₂:HBF₄) | 1 : (1-1.5) : (2-5) | [7][8] |
| Temperature | 0-10 °C | [7][8] |
| Reaction Time | 9-13 hours | [7][8] |
| Thermal Decomposition | ||
| Temperature | 0-60 °C (in situ) or 90-150 °C (isolated salt) | [7][8][10] |
| Overall Yield | Up to 98% | [7][8] |
| Purity (GC) | >99% | [7][8] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇F | |
| Molecular Weight | 110.13 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 114-115 °C | |
| Density | 1.004 g/cm³ | |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), 6.9-7.3 (m, 4H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~14.5 (CH₃), 115.1 (d), 124.2 (d), 127.5 (d), 130.8 (d), 161.9 (d) | |
| ¹⁹F NMR (CDCl₃) | δ ~ -118 ppm |
Safety Considerations
-
Diazonium Salts: Arenediazonium tetrafluoroborates are generally more stable than their chloride or nitrate (B79036) counterparts, but they are still potentially explosive, especially when dry.[5][9] Avoid grinding, friction, and sudden heating. Always use a safety shield during the thermal decomposition step.
-
Hydrofluoric Acid (HF): Anhydrous HF is extremely corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including specialized gloves.
-
Boron Trifluoride (BF₃): This is a toxic and corrosive gas that is evolved during the decomposition step. Ensure the reaction is performed in a fume hood with proper scrubbing or trapping for the off-gases.
Conclusion
The Balz-Schiemann reaction remains a highly effective and widely used method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can achieve high yields and purity of the desired product. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. CN102786384A - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 8. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorotoluene (CAS No. 95-52-3), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-6 | 7.18 - 7.12 | m |
| H-3, H-4, H-5 | 7.10 - 6.90 | m |
| CH₃ | 2.29 | s |
Table 1: ¹H NMR spectroscopic data for this compound.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 (C-F) | 162.22 |
| C-1 (C-CH₃) | 131.25 |
| C-6 | 127.18 |
| C-4 | 124.08 |
| C-5 | 123.51 |
| C-3 | 114.92 |
| CH₃ | 14.63 |
Table 2: ¹³C NMR spectroscopic data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, typically obtained as a neat liquid film, shows characteristic absorption bands for aromatic C-H, C-C, and C-F bonds, as well as aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3065 | Aromatic C-H stretch |
| 2962 | Aliphatic C-H stretch |
| 1589 | Aromatic C=C stretch |
| 1494 | Aromatic C=C stretch |
| 1259 | C-F stretch |
| 752 | Ortho-disubstituted benzene (B151609) C-H bend |
Table 3: Key IR absorption peaks for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Fragment |
| 110 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 85 | [M-H]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | 25 | [M-H-C₂H₂]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
Table 4: Major fragments in the mass spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 20-30 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence was used.
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 0-15 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A single drop of neat this compound was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet. The GC separated the analyte from the solvent before it entered the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and plotted as relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
A flowchart of the spectroscopic analysis process.
A Technical Guide to the Commercial Availability and Purity of 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-Fluorotoluene (CAS No. 95-52-3), a critical fluorinated building block in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] It details its commercial availability, typical purity specifications, and the analytical methodologies required for its quality assessment.
Introduction to this compound
This compound, also known as o-fluorotoluene or 1-fluoro-2-methylbenzene, is a colorless liquid with the molecular formula C₇H₇F.[2][4][5] Its structure, featuring a fluorine atom on a toluene (B28343) backbone, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug molecules, making it a compound of significant interest in pharmaceutical development.[2] It is widely used as a synthetic intermediate for creating complex molecules for pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3]
Commercial Availability and Purity
This compound is readily available from numerous chemical suppliers worldwide. Purity levels typically range from 98% to over 99.5%, with Gas Chromatography (GC) being the most common method for purity analysis.[2][3]
Table 1: Prominent Commercial Suppliers
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| Sandoo Pharmaceuticals | --INVALID-LINK-- |
| A. B. Enterprises | --INVALID-LINK-- |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
| CAS Number | 95-52-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇F | [1][3][5] |
| Molecular Weight | 110.13 g/mol | [1][3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Boiling Point | 113-114 °C | [4][6] |
| Melting Point | -62 °C | [2] |
| Density | 1.001 g/mL at 25 °C | [2] |
| Flash Point | 8 - 12.8 °C | [2][4] |
| Refractive Index | n20/D 1.473 | |
| Purity (Typical) | ≥98.0% to >99.5% (GC) | [2][3][5] |
Synthesis, Impurities, and Purification
Common Synthesis Routes
The industrial production of this compound often relies on established methods for synthesizing aromatic fluorides.
-
Balz-Schiemann Reaction : A common laboratory and industrial method that involves the diazotization of an aromatic primary amine (o-toluidine) followed by thermal decomposition of the resulting fluoroborate salt.[4]
-
Halogen Exchange (Halex) Method : This method involves the reaction of an alkali metal fluoride (B91410) (like KF) with a substituted aromatic compound, where a fluorine atom replaces another halogen (such as chlorine). It is a significant method for industrial-scale production.[4]
Potential Impurities
While specific impurity profiles are proprietary to the manufacturer, potential impurities can be inferred from the synthesis routes. These may include:
-
Isomeric Impurities : 3-Fluorotoluene and 4-Fluorotoluene.
-
Starting Materials : Residual o-toluidine (B26562) or o-chlorotoluene.
-
Reaction Byproducts : Compounds formed from side reactions during synthesis.
-
Residual Solvents : Solvents used during the reaction or purification process.
Experimental Protocols
Protocol 4.1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity of a this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Objective: To quantify the purity of this compound and identify any volatile impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with FID (e.g., Agilent Intuvo 9000 GC).[7]
-
Capillary GC Column: A polar column such as an Agilent HP-Innowax (e.g., 60 m x 0.32 mm, 0.5 µm) is suitable.[7]
-
Carrier Gas: Helium, high purity.[7]
-
Sample Vials and Syringes.
-
High-purity this compound reference standard.
-
Solvent for dilution (e.g., Dichloromethane or Hexane).
Methodology:
-
Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent) in a GC vial.
-
Instrument Setup :
-
Analysis :
-
Inject a blank (solvent only) to identify any system peaks.
-
Inject the prepared sample.
-
(Optional) For precise quantification, inject a reference standard to establish retention time and response factor.
-
-
Data Interpretation :
-
Identify the main peak corresponding to this compound based on its retention time.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Protocol 4.2: Purification by Fractional Distillation
This protocol describes the purification of this compound from less volatile or non-volatile impurities.
Objective: To increase the purity of a this compound sample.
Apparatus:
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed).
-
Distillation head with thermometer.
-
Condenser.
-
Receiving flask.
-
Heating mantle.
-
Boiling chips.
Methodology:
-
Setup : Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask : Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating : Begin gently heating the flask with the heating mantle.
-
Equilibration : As the liquid boils, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.
-
Fraction Collection : Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (113-114 °C).[4][6]
-
Analysis : Analyze the purity of the collected fraction using the GC method described in Protocol 4.1.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quality control and purity assessment of a commercial this compound sample.
Caption: Figure 1: A generalized experimental workflow for the purity assessment of this compound.
References
- 1. scbt.com [scbt.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 95-52-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. agilent.com [agilent.com]
2-Fluorotoluene: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorotoluene (o-fluorotoluene) is a fluorinated aromatic compound that has emerged as a critical building block in organic synthesis.[1][2] Its unique chemical properties, imparted by the presence of both a fluorine atom and a methyl group on the benzene (B151609) ring, make it a versatile precursor for the synthesis of a wide array of high-value molecules. The fluorine substituent enhances the metabolic stability and bioavailability of derivative compounds, a highly sought-after feature in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the key synthetic transformations involving this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to support its application in research and development.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with an aromatic odor.[3] Understanding its physical properties is crucial for its safe handling and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95-52-3 | [4] |
| Molecular Formula | C₇H₇F | [5][6] |
| Molecular Weight | 110.13 g/mol | [6] |
| Boiling Point | 113-114 °C | [6] |
| Melting Point | -62 °C | [2][7] |
| Density | 1.004 g/cm³ at 20 °C | [5] |
| Flash Point | 12.8 °C (55 °F) | [2][3] |
Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[8][9][10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing, is essential.[9] All equipment must be properly grounded to prevent static discharge.[3][11] Store in a tightly closed container in a cool, dry place.[9][10]
Core Synthetic Transformations
The reactivity of this compound is dominated by electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic position of the methyl group. The fluorine and methyl groups direct incoming electrophiles to specific positions on the ring, allowing for regioselective synthesis.
Electrophilic Nitration
Nitration of this compound is a key step for introducing a nitro group, which can be further converted into other functional groups, such as amines. The reaction typically yields a mixture of isomers, with the major products depending on the reaction conditions.
Table 2: Regioselective Nitration of this compound
| Nitrating Agent | Catalyst / Conditions | Conversion (%) | Product(s) | Selectivity (%) | Reference |
| 70% Nitric Acid | H-beta (zeolite) / 90 °C | 55.2 | 2-Fluoro-5-nitrotoluene (B1294961) | 88.9 | |
| 2-Fluoro-3-nitrotoluene | 2.7 | ||||
| 2-Fluoro-6-nitrotoluene | 3.2 | ||||
| 2-Fluoro-4-nitrotoluene | 5.2 | ||||
| Mixed Acid (HNO₃/H₂SO₄) | 20-35 °C | Not specified | Mixture of 2-Fluoro-5-nitrotoluene and 2-Fluoro-3-nitrotoluene | Not specified |
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrotoluene and 2-Fluoro-3-nitrotoluene Mixture
-
Charge a reaction kettle with o-fluorotoluene.
-
Cool the reactor to 20 °C under atmospheric pressure.
-
Prepare a mixed acid solution of nitric acid and sulfuric acid.
-
Under stirring, add the mixed acid to the o-fluorotoluene while maintaining the reaction temperature between 20 to 35 °C.
-
After the addition is complete, allow the reaction to proceed for the specified time (e.g., 3-5 hours).
-
Upon completion, the mixture contains 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.
-
The mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) until neutral.
-
The isomers can be separated by fractional distillation under vacuum.
Side-Chain Oxidation
The methyl group of this compound can be oxidized to yield 2-fluorobenzaldehyde (B47322) and subsequently 2-fluorobenzoic acid, which are valuable intermediates.
Table 3: Oxidation of this compound and Derivatives
| Substrate | Oxidizing Agent | Catalyst / Conditions | Product | Yield (%) | Reference |
| m-Fluorotoluene | Mn₂O₃ / H₂SO₄ | 50 °C, 8 hours | m-Fluorobenzaldehyde | ~90 | [3][10] |
| 2-Fluoro-3-nitrotoluene | Sodium Dichromate | Isopropanol/water, 25 °C, 3h | 2-Fluoro-3-nitrobenzoic acid | 96 | |
| p-Fluorotoluene | Chromyl chloride (CrO₂Cl₂) | Etard Reaction | p-Fluorobenzaldehyde | Not specified |
*Note: While these examples use isomers of this compound, the methodologies are directly applicable.
Experimental Protocol: Oxidation of m-Fluorotoluene to m-Fluorobenzaldehyde [3][10]
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and condenser, add 20g of m-fluorotoluene and 60g of Mn₂O₃.
-
Heat the mixture to 50 °C using a water bath.
-
Slowly add 200 mL of 70% (wt) sulfuric acid dropwise over 1 hour, maintaining the temperature at 50 °C.
-
Monitor the reaction by Gas Chromatography (GC). The reaction is typically complete in about 8 hours.
-
After completion, the product can be isolated by filtration and extraction of the filtrate with a suitable organic solvent (e.g., dichloromethane).
Side-Chain Halogenation
Free-radical bromination of the methyl group provides 2-fluorobenzyl bromide, a versatile reagent for introducing the 2-fluorobenzyl moiety.
Experimental Protocol: Synthesis of 2-bromo-4-fluorobenzyl bromide (This protocol for a related isomer illustrates the general method)
-
In a reaction vessel, combine 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide (NBS), and 2.5 g (0.03 mole) of benzoyl peroxide (radical initiator).
-
Add 450 ml of carbon tetrachloride as the solvent.
-
Heat the mixture to reflux to initiate the reaction. The reaction can also be initiated by light.[8]
-
Monitor the reaction for completion (e.g., by GC or TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG). The fluorine atom in this compound is considered a moderate DMG, capable of directing lithiation to the C6 position. This reaction requires strong organolithium bases (e.g., n-BuLi, s-BuLi) and strictly anhydrous conditions at low temperatures.
General Experimental Considerations for DoM:
-
Reagents and Glassware: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) to remove any traces of water. Solvents like THF must be anhydrous. Organolithium reagents are highly pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Procedure: The substrate (this compound) is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). The organolithium reagent is then added dropwise. The reaction is stirred for a period to allow for the formation of the aryllithium species before the electrophile is added to quench the reaction.
-
Challenges: The fluorine atom is only a moderately strong DMG. Competition from benzylic metalation (deprotonation of the methyl group) can occur. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation. Due to the high reactivity and specific conditions required, this reaction should be approached with caution and careful planning.
Applications in Multi-step Synthesis
The derivatives of this compound are precursors to numerous complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]
Synthesis of Pharmaceutical Intermediates
A prominent example is the synthesis of intermediates for drugs like Enzalutamide, a treatment for prostate cancer.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrotoluene from 2,4-dinitrotoluene (B133949) (This illustrates an alternative route to a key intermediate)
-
Mix choline (B1196258) chloride (0.14g, 1mmol) and urea (B33335) (0.12g, 2mmol) to form a eutectic mixture.
-
Add 2,4-dinitrotoluene (2mmol), potassium fluoride (B91410) (15mmol), and DMSO (2.5ml).
-
Heat the mixture to 160 °C and stir for 8 hours.
-
After cooling to room temperature, add 10 ml of water and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 ml).
-
Combine the organic layers, wash with saturated brine (3 x 10 ml), and dry with MgSO₄.
-
After solvent removal, purify the crude product by column chromatography to yield 2-Fluoro-4-nitrotoluene (Yield: 60%).
Suzuki-Miyaura Coupling Reactions
Halogenated derivatives of this compound, such as 2-bromo-5-fluorotoluene, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of C-C bonds to construct biaryl structures.
Table 4: Suzuki-Miyaura Coupling of this compound Derivatives with 4-Fluorophenylboronic Acid [1]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 2-Bromo-5-fluorotoluene | 70 | 3 | ~55 |
| 70 | 8 | ~65 | |
| 110 | 3 | ~70 | |
| 110 | 8 | ~80 | |
| 2-Bromo-4-fluorotoluene | 70 | 3 | ~20 |
| 70 | 8 | ~30 | |
| 110 | 3 | ~45 | |
| 110 | 8 | ~85 |
General Protocol for Suzuki-Miyaura Coupling: [1]
-
To a reaction vessel under an inert atmosphere, add the aryl bromide (e.g., 2-bromo-5-fluorotoluene), the boronic acid (e.g., 4-fluorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a supported Pd nanoparticle catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture to the desired temperature (e.g., 70-110 °C) and stir until the reaction is complete (monitor by GC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the biphenyl (B1667301) product.
Conclusion
This compound is a foundational precursor in organic synthesis, offering multiple pathways to a diverse range of functionalized aromatic compounds. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and specialty materials is well-established.[4] The key to leveraging its full potential lies in the precise control of regioselectivity in its primary transformations—nitration, oxidation, halogenation, and metalation. This guide has provided the fundamental data and detailed methodologies to assist researchers and developers in effectively utilizing this compound as a versatile tool for chemical innovation.
References
- 1. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. reddit.com [reddit.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. baranlab.org [baranlab.org]
- 11. uwindsor.ca [uwindsor.ca]
The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of the Aromatic Ring in 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorotoluene, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a fascinating case study in aromatic reactivity.[1][2] The presence of both an activating methyl group and a deactivating, yet ortho-, para-directing, fluorine atom on the same aromatic ring creates a nuanced reactivity profile that is of significant interest to synthetic chemists. This technical guide provides a comprehensive analysis of the reactivity of the fluorine-substituted aromatic ring in this compound, focusing on electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding of this versatile molecule.
Electrophilic Aromatic Substitution: A Tale of Competing Effects
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom. The methyl group is an activating, ortho-, para-director, increasing the electron density of the ring and favoring substitution at the positions ortho and para to it. Conversely, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization.
In this compound, the positions are influenced as follows:
-
Position 3: Ortho to the methyl group and meta to the fluorine atom.
-
Position 4: Para to the methyl group and meta to the fluorine atom.
-
Position 5: Meta to the methyl group and para to the fluorine atom.
-
Position 6: Ortho to both the methyl and fluorine groups.
The synergistic and antagonistic effects of these two substituents lead to a distinct regioselectivity in various EAS reactions.
Nitration
Nitration of this compound has been shown to be highly regioselective. The major product is typically 2-fluoro-5-nitrotoluene (B1294961), where the nitro group is introduced at the position para to the fluorine and meta to the methyl group.[3][4] This outcome highlights the strong directing effect of the fluorine atom.
Quantitative Data for Nitration of this compound [4]
| Catalyst | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (%) | Other Isomers (%) |
| MoO₃/SiO₂ | 55.2 | 88.9 | 11.1 |
| Fe/Mo/SiO₂ | 54.9 | 84.7 | 15.3 |
| H-beta | 35.6 | 95.6 | 4.4 |
Experimental Protocol: Nitration of this compound [5]
This protocol describes the nitration of this compound to produce a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene (B1317587).
-
Materials: this compound, nitric acid, sulfuric acid.
-
Procedure:
-
In a reaction kettle, cool this compound to 20°C.
-
Prepare a mixed acid solution of nitric acid and sulfuric acid.
-
Under stirring, add the mixed acid to the this compound while maintaining the temperature between 20-35°C.
-
After the reaction is complete, the mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene is obtained.
-
The products can be separated by fractional distillation under vacuum.
-
Logical Relationship for Nitration Regioselectivity
Halogenation
Halogenation of this compound introduces another halogen atom onto the aromatic ring. The regioselectivity is again influenced by the existing substituents.
Experimental Protocol: Bromination of Toluene (B28343) (Adaptable for this compound)
This general procedure for the bromination of toluene can be adapted for this compound.
-
Materials: Toluene (or this compound), bromine, iron filings (catalyst).
-
Procedure:
-
Place toluene and iron filings in a flask.
-
Slowly add bromine to the flask. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, the reaction mixture is worked up to isolate the brominated products.
-
Sulfonation
Sulfonation of this compound introduces a sulfonic acid group (-SO₃H) onto the ring. The reaction is typically carried out with concentrated or fuming sulfuric acid. The para-substituted product is expected to be the major isomer due to steric hindrance at the ortho positions.
Experimental Protocol: Sulfonation of Toluene (Adaptable for this compound) [6][7]
This protocol for the sulfonation of toluene can serve as a starting point for the sulfonation of this compound.
-
Materials: Toluene (or this compound), concentrated sulfuric acid.
-
Procedure:
-
Mix toluene with an excess of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction can be removed by azeotropic distillation to drive the reaction to completion.
-
After the reaction, the mixture is cooled and poured onto ice to precipitate the p-toluenesulfonic acid.
-
The product can be isolated by filtration.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound introduces an acyl group, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. Due to the steric bulk of the acylium ion-Lewis acid complex, substitution is strongly favored at the less hindered para position relative to the methyl group.[8]
Quantitative Data for Friedel-Crafts Acylation of Toluene [9]
| Isomer | Percentage at 0°C |
| ortho | 54% |
| meta | 17% |
| para | 29% |
Note: For acylation of toluene, the para-isomer is the major product due to steric hindrance.
Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene (B45895) (Adaptable for this compound) [10][11]
This protocol for the acylation of fluorobenzene can be adapted for this compound.
-
Materials: Fluorobenzene (or this compound), acyl chloride (e.g., acetyl chloride), anhydrous aluminum chloride, dichloromethane (B109758) (solvent).
-
Procedure:
-
Suspend anhydrous aluminum chloride in dichloromethane and cool to 0-5°C.
-
Slowly add the acyl chloride to the suspension.
-
Add fluorobenzene dropwise to the mixture while maintaining the low temperature.
-
After the reaction is complete, the mixture is quenched with ice and hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the acylated product.
-
Signaling Pathway for Electrophilic Aromatic Substitution (Nitration)
Nucleophilic Aromatic Substitution: A Challenging Transformation
Nucleophilic aromatic substitution (SNAr) on this compound, where the fluorine atom is displaced by a nucleophile, is generally challenging. The aromatic ring of this compound is not sufficiently electron-deficient to facilitate classical SNAr reactions, which typically require strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group.
However, recent advances in photoredox catalysis have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes.[1][12][13] These methods involve the single-electron oxidation of the fluoroarene to a radical cation, which is then susceptible to nucleophilic attack.
Experimental Approach: Photoredox-Catalyzed Nucleophilic Aromatic Substitution [13]
-
Materials: Unactivated fluoroarene (e.g., 4-fluorotoluene), nucleophile (e.g., pyrazole), organic photocatalyst (e.g., an acridinium (B8443388) salt), light source (e.g., blue LEDs).
-
Procedure:
-
A solution of the fluoroarene, nucleophile, and photocatalyst in a suitable solvent is prepared.
-
The reaction mixture is irradiated with light for a specified period.
-
The product is isolated and purified using standard techniques.
-
Experimental Workflow for SNAr
Conclusion
The reactivity of the aromatic ring in this compound is a delicate balance between the activating, ortho-, para-directing methyl group and the deactivating, yet also ortho-, para-directing, fluorine atom. In electrophilic aromatic substitution reactions, this leads to a predictable, yet nuanced, regioselectivity, with the para-position to the fluorine often being favored. While classical nucleophilic aromatic substitution is disfavored due to the lack of strong electron-withdrawing groups, modern photochemical methods offer a pathway for such transformations. A thorough understanding of these competing electronic and steric effects is crucial for the strategic use of this compound in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic sulphonation II: Orientation in the sulphonation of toluene | Semantic Scholar [semanticscholar.org]
- 3. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines via Organic Photoredox Catalysis. | Semantic Scholar [semanticscholar.org]
- 6. US2362612A - Process for the sulphonation of toluene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-fluorotoluene. It details the regioselectivity, experimental protocols, and quantitative data for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the fluorine and methyl substituents are elucidated, and detailed methodologies for the cited experiments are provided to facilitate replication and further research.
Core Concepts: Directing Effects in this compound
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the methyl (-CH₃) and fluorine (-F) substituents.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It activates the aromatic ring towards electrophilic attack through a positive inductive effect (+I) and hyperconjugation, which donate electron density to the ring. This increased electron density is most pronounced at the ortho and para positions.
-
Fluorine Group (-F): The fluorine atom is a deactivating, ortho, para-directing group. It deactivates the ring through a strong negative inductive effect (-I) due to its high electronegativity, withdrawing electron density from the ring and making it less nucleophilic. However, it directs incoming electrophiles to the ortho and para positions through a positive mesomeric effect (+M) where its lone pairs of electrons can be donated to the ring through resonance. This resonance effect partially counteracts the inductive withdrawal at the ortho and para positions.
The positions on the this compound ring are numbered as follows:
Numbering of the this compound ring.
The directing effects of the two substituents reinforce each other at the C4 (para to the fluorine and meta to the methyl) and C6 (ortho to both) positions, while they are opposing at the C3 and C5 positions. Steric hindrance from the methyl group can also influence the regioselectivity, often favoring substitution at the less hindered C4 and C6 positions over the C3 position.
Directing effects of substituents on this compound.
Nitration
The nitration of this compound is a well-studied reaction that demonstrates the directing effects of the substituents. The major product is typically 2-fluoro-5-nitrotoluene, resulting from substitution at the C5 position, which is para to the methyl group and meta to the fluorine atom. However, other isomers are also formed.
Quantitative Data
| Reaction Conditions | 2-Fluoro-3-nitrotoluene (%) | 2-Fluoro-4-nitrotoluene (%) | 2-Fluoro-5-nitrotoluene (%) | 2-Fluoro-6-nitrotoluene (%) | Reference |
| H₂SO₄/HNO₃, 20-35°C | Minor product | - | Major product | - | [1] |
A study on the nitration of fluorotoluenes using solid acid catalysts reported a 55% conversion of this compound at 90°C with 90% selectivity for 2-fluoro-5-nitrotoluene.
Experimental Protocol: Nitration with Mixed Acid
This protocol describes the synthesis of a mixture of nitrated this compound isomers.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the stirred this compound, maintaining the reaction temperature between 20-35°C.[1]
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product mixture with ether.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
The individual isomers can be separated and purified by fractional distillation under reduced pressure or by chromatography.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing 2-Fluorotoluene and Related Fluoroarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. While aryl bromides and iodides are common substrates, the use of aryl fluorides, such as 2-fluorotoluene, is of increasing interest due to the low cost and high abundance of fluorine-containing building blocks. However, the inherent strength of the C-F bond presents a significant challenge for its activation in catalytic cycles.
These application notes provide an overview of the considerations and methodologies for employing this compound and other fluoroarenes in Suzuki-Miyaura coupling reactions. Given the inertness of the C-F bond in simple, unactivated systems like this compound, this document will focus on general protocols for more reactive aryl fluorides and discuss strategies to extend these methods to less reactive substrates.
Challenges in C-F Bond Activation
The high bond dissociation energy of the C-F bond makes its cleavage a kinetically challenging step in the Suzuki-Miyaura catalytic cycle.[1][2] Consequently, standard palladium catalysts and reaction conditions that are effective for heavier aryl halides are often insufficient for aryl fluorides. Successful Suzuki-Miyaura coupling of aryl fluorides typically requires:
-
Specialized Catalytic Systems: Highly electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of the C-F bond to the palladium center.[3] Nickel-based catalysts have also emerged as a powerful alternative for this transformation.[1]
-
Activated Substrates: The presence of electron-withdrawing groups (e.g., nitro, cyano, ketone) or ortho-directing groups on the fluoroarene can facilitate C-F bond activation.[1][2] Polyfluorination of the aromatic ring also enhances reactivity.[2]
-
Forcing Reaction Conditions: Higher reaction temperatures and longer reaction times are often required to achieve satisfactory yields. Microwave irradiation can also be beneficial in accelerating these reactions.[2][4]
Due to these challenges, the direct Suzuki-Miyaura coupling of the C-F bond in an unactivated substrate like this compound is not a well-established, high-yielding transformation with standard protocols. Research in this area is ongoing, with a focus on developing more potent catalytic systems.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Activated Aryl Fluoride (B91410)
The following protocol is a general guideline for the Suzuki-Miyaura coupling of an activated aryl fluoride with an arylboronic acid. This can serve as a starting point for optimization when attempting to couple less reactive fluoroarenes.
Reaction: Coupling of 4-Fluoronitrobenzene with Phenylboronic Acid
Materials:
-
4-Fluoronitrobenzene
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or another suitable bulky, electron-rich phosphine ligand
-
Potassium Phosphate (K₃PO₄) or another suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl fluoride and the arylboronic acid to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various fluoroarenes. It is important to note that these are literature-derived examples and specific results may vary. Direct coupling of the C-F bond in this compound under these conditions is expected to be challenging.
| Aryl Fluoride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Fluoronitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ | Toluene | 110 | 24 | 88 |
| Pentafluorobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | CsF | Dioxane | 100 | 16 | 75 |
| 2-Fluoropyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
Note: In the case of 1-Bromo-4-fluorobenzene, the coupling occurs selectively at the more reactive C-Br bond.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling of aryl fluorides.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of fluoroarenes is a valuable transformation for the synthesis of complex molecules in the pharmaceutical and materials science industries. While the activation of the C-F bond in unactivated substrates like this compound remains a significant challenge requiring specialized catalytic systems, the methodologies developed for activated aryl fluorides provide a strong foundation for further research and development in this area. The protocols and information presented herein are intended to serve as a practical guide for researchers exploring the use of fluoroarenes in this important cross-coupling reaction.
References
Nitration of 2-Fluorotoluene reaction conditions and regioselectivity.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the nitration of 2-fluorotoluene, a critical reaction in the synthesis of various pharmaceutical and agrochemical intermediates. It covers the reaction conditions, regioselectivity, and detailed experimental protocols. The interplay of electronic and steric effects governing the formation of isomeric products is discussed, and quantitative data for product distribution under different catalytic systems are presented.
Introduction
The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The position of this substitution is influenced by the directing effects of the two existing substituents: the activating, ortho, para-directing methyl group (-CH₃) and the deactivating, yet also ortho, para-directing fluorine atom (-F). Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of specific nitroaromatic compounds that serve as key building blocks in medicinal and materials chemistry. For instance, 2-fluoro-4-nitrotoluene (B45272) is a precursor for the anti-cancer drug enzalutamide, while other isomers are used in the synthesis of various bioactive molecules.[1]
Regioselectivity: The Interplay of Directing Effects
The regiochemical outcome of the nitration of this compound is determined by a combination of electronic and steric factors.
-
Electronic Effects:
-
The methyl group (-CH₃) is an activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It preferentially directs incoming electrophiles to the ortho (positions 3 and 6) and para (position 5) positions.
-
The fluorine atom (-F) exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring overall. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. While deactivating, the resonance effect of halogens is sufficient to direct the substitution to the ortho and para positions.
-
-
Steric Hindrance: The presence of the methyl and fluorine groups at positions 1 and 2 can sterically hinder the approach of the nitronium ion (NO₂⁺) to the adjacent positions, particularly position 3.
The interplay of these factors leads to the formation of a mixture of isomers, with the major products typically being 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene. The formation of 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene (B1294474) is generally less favored.
Reaction Conditions and Data Presentation
The nitration of this compound can be carried out under various conditions, with the choice of nitrating agent and catalyst significantly influencing the conversion and regioselectivity.
Mixed Acid Nitration (H₂SO₄/HNO₃)
The most common method for the nitration of this compound involves the use of a mixture of concentrated sulfuric acid and nitric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Table 1: Reaction Conditions for Mixed Acid Nitration
| Parameter | Value | Reference |
| Reactants | This compound, Nitric Acid, Sulfuric Acid | [2] |
| Temperature | 20-35°C | [2] |
| Molar Ratio (HNO₃:this compound) | 1.15 - 1.75 : 1 | [2] |
| Products | Mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene | [2] |
Note: The exact isomer ratio can vary depending on the specific acid concentrations and temperature.
Solid Acid Catalysis
Recent studies have explored the use of solid acid catalysts as a more environmentally friendly alternative to mixed acids. These catalysts can offer high regioselectivity and are recyclable.
Table 2: Nitration of this compound using Solid Acid Catalysts [3]
| Catalyst | Conversion (%) | 2-Fluoro-5-nitrotoluene (%) | 2-Fluoro-3-nitrotoluene (%) | 2-Fluoro-4-nitrotoluene (%) | 2-Fluoro-6-nitrotoluene (%) |
| MoO₃/SiO₂ | 55.25 | 88.9 | 2.7 | 3.2 | 5.2 |
| Fe/Mo/SiO₂ | 54.9 | 84.7 | 4.1 | 8.4 | 2.8 |
| H-beta | 35.6 | 95.6 | 1.7 | 1.2 | 1.5 |
Reaction Conditions: 70% Nitric Acid, 90°C, 20 hours.[3]
Experimental Protocols
Safety Precautions: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Concentrated acids are corrosive and strong oxidizing agents; handle with extreme care.
Protocol 1: Synthesis of a Mixture of 2-Fluoro-5-nitrotoluene and 2-Fluoro-3-nitrotoluene via Mixed Acid Nitration
This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.[2]
Materials:
-
This compound (o-fluorotoluene)
-
Concentrated Nitric Acid (95%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling bath (ice-water or ice-salt).
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus for purification.
Procedure:
-
In a three-necked flask, place 25 kg of this compound.
-
Cool the flask to 20°C using a water bath.[2]
-
In a separate vessel, carefully prepare the nitrating mixture by adding 29.3 kg of concentrated sulfuric acid to 19.6 kg of concentrated nitric acid, while cooling to maintain a low temperature.
-
With vigorous stirring, slowly add the nitrating mixture to the this compound via the dropping funnel over a period of time, ensuring the reaction temperature is maintained between 20-25°C.[2]
-
After the addition is complete, continue to stir the mixture at this temperature for 3 hours.[2]
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Carefully separate the lower spent acid layer from the upper organic layer which contains the product mixture.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution until it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
The crude product, a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene, can be purified by fractional distillation under reduced pressure.
Protocol 2: Laboratory Scale Synthesis of 2-Fluoro-5-nitrotoluene
This protocol is designed for a smaller, laboratory-scale synthesis with a focus on maximizing the yield of 2-fluoro-5-nitrotoluene.
Materials:
-
This compound (30 g)
-
Concentrated Nitric Acid (33 mL)
-
Ice
-
Diethyl ether
-
Water
-
Anhydrous drying agent (e.g., MgSO₄)
Equipment:
-
Reaction flask with a stirrer and a dropping funnel.
-
Cooling bath (ice-salt).
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
In a reaction flask, cool 33 mL of concentrated nitric acid to -15°C using an ice-salt bath.
-
Slowly add 30 g of this compound to the cold nitric acid over a period of two hours, maintaining the temperature at -15°C with constant stirring.
-
After the addition is complete, continue stirring at -15°C for one hour.
-
Allow the reaction mixture to slowly warm to 20°C.
-
Pour the reaction mixture into a beaker containing a large amount of ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent using a rotary evaporator.
-
The resulting residue can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.
Conclusion
The nitration of this compound is a versatile reaction that, depending on the conditions, can yield a range of valuable isomers. While mixed acid nitration is a well-established method, the use of solid acid catalysts presents a promising, environmentally benign alternative with high regioselectivity. The choice of methodology will depend on the desired isomer and the scale of the synthesis. For researchers in drug development and other fields, a thorough understanding of the factors governing the regioselectivity of this reaction is essential for the efficient and targeted synthesis of key chemical intermediates.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 2-fluorotoluene. This versatile starting material serves as a crucial building block in the development of a range of therapeutic agents. The protocols outlined below are intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a fluorinated aromatic compound that, due to its unique chemical properties, is a valuable precursor in the synthesis of complex pharmaceutical molecules.[1][2][3][4] The presence of the fluorine atom can significantly enhance the pharmacological properties of a drug, including its metabolic stability, bioavailability, and binding affinity to target proteins.[1][3] This document details the synthesis of several important intermediates from this compound, including nitrated, brominated, and carboxylated derivatives, and their subsequent application in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the anti-inflammatory drug Celecoxib (B62257).
Key Pharmaceutical Intermediates from this compound
A variety of pharmaceutical intermediates can be synthesized from this compound through electrophilic aromatic substitution and side-chain modifications. The primary transformations include nitration, bromination, and oxidation of the methyl group.
Nitration of this compound
Nitration of this compound yields a mixture of isomers, primarily 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene.[5][6][7] These nitro derivatives are versatile intermediates that can be further transformed into amines, which are common moieties in pharmaceutical compounds.
Materials:
-
This compound
-
Nitric acid
-
Ether
-
Ice
-
Water
Procedure:
-
To 33 ml of nitric acid, add 30 g of this compound over a period of two hours while maintaining the temperature at -15°C.[8][9]
-
Pour the reaction mixture into ice and extract the product with ether.[8][9]
-
Wash the organic phase with water, dry it, and evaporate the solvent to dryness.[8][9]
-
The residue is then purified by rectification to yield 2-fluoro-5-nitrotoluene.[8][9]
Quantitative Data:
| Intermediate | Starting Material | Reagents | Temperature | Yield | Boiling Point | Reference |
| 2-Fluoro-5-nitrotoluene | This compound | Nitric acid | -15°C to 20°C | 34.4 g | 100-101°C at 10-11 mm Hg | [8][9] |
Synthesis of 2-Fluoro-6-nitrobenzoic acid
2-Fluoro-6-nitrobenzoic acid is another important intermediate, which can be prepared from 2-fluoro-6-nitrotoluene (B1294474). This intermediate is used in the synthesis of various therapeutic agents, including the PI3K-delta inhibitor, Idelalisib.[10]
Materials:
-
2-Fluoro-6-nitrotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Diethyl ether
Procedure:
-
Add 2-fluoro-6-nitrotoluene to a suspension of 102 g (0.65 mol) of potassium permanganate in 1.4 L of water, with stirring.[11]
-
Heat the reaction mixture to reflux for 4 hours.[11]
-
Cool the mixture to room temperature, filter it, and wash the solid with diethyl ether.[11]
-
The filtrate contains the desired 2-fluoro-6-nitrobenzoic acid.
Quantitative Data:
| Intermediate | Starting Material | Reagents | Reaction Time | Yield | Reference |
| 2-Fluoro-6-nitrobenzoic acid | 2-Fluoro-6-nitrotoluene | Potassium permanganate, Water | 4 hours | Not specified | [11] |
Synthesis of 4-Fluoroindole via Leimgruber-Batcho Synthesis
4-Fluoroindole is a key building block for various pharmaceutical compounds. It can be synthesized from 2-fluoro-6-nitrotoluene using the Leimgruber-Batcho indole (B1671886) synthesis.[12][13][14][15]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in DMF as the solvent.[12]
-
Heat the mixture and stir until the condensation reaction is complete, monitoring by TLC.[12]
-
Remove the solvent under reduced pressure to obtain the crude intermediate.[12]
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in methanol (B129727) or ethanol.[12]
-
Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[12]
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa) at 15–30°C for 3–12 hours.[12]
-
After the reaction is complete, filter off the catalyst.[12]
-
Concentrate the reaction solution under reduced pressure.[12]
-
Purify the resulting residue by column chromatography to obtain 4-fluoroindole.[12]
Quantitative Data:
| Intermediate | Starting Material | Key Reagents | Key Steps | Yield | Reference |
| 4-Fluoroindole | 2-Fluoro-6-nitrotoluene | DMF-DMA, Pd/C, H₂ | Condensation, Reductive Cyclization | Not specified | [12] |
Bromination of this compound Derivatives
Brominated derivatives of this compound are also valuable intermediates. For instance, 2-bromo-4-fluorotoluene (B74383) can be further functionalized at the methyl group.
Materials:
-
2-Fluoro-4-bromotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.07 g (6.05 mmol) of N-bromosuccinimide and 83 mg (0.50 mmol) of azobisisobutyronitrile in 10 mL of carbon tetrachloride.[16]
-
Add 1 g (5.04 mmol) of 2-fluoro-4-bromotoluene to the solution.[16]
-
Heat the reaction mixture to reflux at 100°C for 13 hours.[16]
-
Upon completion, cool the mixture to room temperature and collect the resulting solid by filtration.[16]
-
Extract the filtrate several times with carbon tetrachloride and water.[16]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[16]
-
Concentrate the organic layer under reduced pressure to afford 4-bromo-1-(bromomethyl)-2-fluorobenzene.[16]
Quantitative Data:
| Intermediate | Starting Material | Reagents | Reaction Time | Yield | Reference |
| 2-Fluoro-4-bromobenzyl bromide | 2-Fluoro-4-bromotoluene | NBS, AIBN, CCl₄ | 13 hours | 1.2 g (89%) | [16] |
Application in the Synthesis of Celecoxib
A significant application of this compound derivatives is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[17][18][19][20][21] The synthesis involves the condensation of a substituted phenylhydrazine (B124118) with a β-diketone, which can be prepared from intermediates derived from this compound.
Synthetic Pathway Overview
The synthesis of Celecoxib can be initiated from p-methylacetophenone, which can be synthesized from toluene, a related starting material to this compound. A key step is the Claisen condensation of p-methylacetophenone with ethyl trifluoroacetate (B77799) to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. This diketone is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride to yield Celecoxib.
Caption: Synthetic pathway to Celecoxib.
Mechanism of Action and Signaling Pathway of Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][4][22] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][4][22] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while having minimal effect on COX-1, which is involved in protecting the stomach lining.[2][4]
In addition to its anti-inflammatory effects, Celecoxib has shown anti-cancer properties.[2][23] Its mechanisms in this context are multifaceted and involve the induction of apoptosis and the inhibition of cell proliferation.[3] One key pathway affected by Celecoxib is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. By inhibiting this pathway, Celecoxib can promote autophagy and prevent apoptosis in certain cell types.[24] Furthermore, Celecoxib can activate an AMPK-CREB-Nrf2 dependent pathway, leading to the expression of antioxidant and cytoprotective genes.[25]
Caption: Signaling pathways of Celecoxib.
Conclusion
This compound is a cornerstone for the synthesis of a multitude of pharmaceutical intermediates. The protocols provided herein offer a detailed guide for the preparation of key derivatives, which are instrumental in the development of important drugs like Celecoxib. Understanding the synthetic routes and the mechanism of action of the final products is essential for the advancement of medicinal chemistry and drug discovery.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 6. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. 2-Fluoro-4-bromotoluene CAS 51436-99-8 [homesunshinepharma.com]
- 10. Page loading... [guidechem.com]
- 11. 2-Fluoro-6-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 20. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 21. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 22. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Celecoxib activates autophagy by inhibiting the mTOR signaling pathway and prevents apoptosis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Application of 2-Fluorotoluene in the Synthesis of the Insecticide Tefluthrin
Application Note
Introduction
2-Fluorotoluene is a key aromatic building block in the synthesis of various agrochemicals, owing to the unique properties conferred by the fluorine substituent. The presence of fluorine can enhance the biological efficacy, metabolic stability, and overall performance of the active ingredient. This document details the application of this compound in the multi-step synthesis of the pyrethroid insecticide, Tefluthrin. Tefluthrin is a potent, broad-spectrum insecticide used to control a wide range of soil pests, protecting crops such as corn and sugar beets. The synthetic pathway described herein highlights the transformation of this compound into a key intermediate, 2-chloro-6-fluorobenzoic acid, which is then esterified to produce the final active ingredient.
Key Intermediates and Their Synthesis
The synthesis of Tefluthrin from this compound proceeds through several key intermediates. The overall workflow begins with the chlorination of this compound to yield 2-chloro-6-fluorotoluene (B1346809). This intermediate is then oxidized to 2-chloro-6-fluorobenzaldehyde (B137617), which is further oxidized to 2-chloro-6-fluorobenzoic acid. The carboxylic acid is then converted to its corresponding acid chloride. In a parallel synthesis, 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol is prepared. Finally, the two key fragments, the acid chloride of a cyclopropanecarboxylic acid derivative and the fluorinated benzyl (B1604629) alcohol, are combined to form Tefluthrin.
Quantitative Data Summary
The following table summarizes the key reaction steps, intermediates, and reported yields for the synthesis of Tefluthrin, starting from commercially available 2-chloro-6-fluorotoluene.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Oxidation | 2-Chloro-6-fluorotoluene | Chromyl chloride or other oxidizing agents | 2-Chloro-6-fluorobenzaldehyde | ~90% |
| 2 | Oxidation | 2-Chloro-6-fluorobenzaldehyde | Sodium chlorite (B76162), DMSO, Sulfuric acid | 2-Chloro-6-fluorobenzoic acid | ~85% |
| 3 | Acid Chloride Formation | 2-Chloro-6-fluorobenzoic acid | Thionyl chloride | 2-Chloro-6-fluorobenzoyl chloride | High |
| 4 | Esterification | 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride & 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol | Base catalyst | Tefluthrin | 91-96.5% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene [1][2][3][4]
This protocol describes the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde.
Materials:
-
2-Chloro-6-fluorotoluene
-
Phosphorus trichloride
-
Chlorine gas
-
Iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃)
-
Sodium carbonate solution
-
Nitrogen gas
-
Metal halide lamp
-
500 mL four-necked glass reaction flask equipped with a reflux condenser, tail gas absorption device, and thermometer.
Procedure:
-
To the 500 mL four-necked glass reaction flask, add 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride.
-
Heat the mixture to 180°C under irradiation from a metal halide lamp and introduce chlorine gas.
-
Monitor the reaction by gas chromatography. Once the desired conversion is achieved, stop the chlorine flow and purge the flask with nitrogen to remove any unreacted chlorine.
-
Add 0.5 g of an iron-based solid superacid to the reaction mixture.
-
At 180°C, slowly and uniformly add 37.5 g of water to the reaction flask over 2 hours and maintain the temperature for 4 hours.
-
Monitor the conversion of the chlorinated intermediates by gas chromatography.
-
Cool the reaction mixture to 95°C and slowly add a sodium carbonate aqueous solution to adjust the pH to 8.
-
Stir for 30 minutes, then allow the layers to separate.
-
Separate the organic phase and purify by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.
Protocol 2: Synthesis of 2-Chloro-6-fluorobenzoic Acid from 2-Chloro-6-fluorobenzaldehyde [5]
This protocol details the oxidation of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
Water
-
Sulfuric acid
-
Heptane
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 2-chloro-6-fluorobenzaldehyde, acetonitrile, water, and DMSO.
-
Carefully add a solution of sodium chlorite.
-
Slowly add sulfuric acid to the reaction mixture. An exotherm may be observed.
-
After the reaction is complete, the mixture can be worked up by dilution with toluene and washing with water.
-
The product, 2-chloro-6-fluorobenzoic acid, can be isolated from the organic phase by crystallization from a toluene-heptane mixture.
-
The isolated product is obtained in approximately 85% yield with a purity of over 99%.[5]
Protocol 3: Synthesis of Tefluthrin via Esterification [6][7][8]
This protocol describes the final step in the synthesis of Tefluthrin through the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.
Materials:
-
3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride (Cyhalothrin acid chloride)
-
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
-
Anhydrous solvent (e.g., toluene)
-
Base catalyst
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and dropping funnel, charge the 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride.
-
In the dropping funnel, place the 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol, which has been melted if solid.
-
Slowly add the alcohol to the acid chloride mixture over several hours, maintaining the reaction temperature below 45°C.
-
After the addition is complete, raise the temperature to approximately 95°C and hold for 2 hours to ensure complete reaction.
-
Monitor the reaction by gas chromatography to confirm the conversion of the acid chloride.
-
Cool the reaction mixture to 60°C. The molten product, Tefluthrin, can be discharged, weighed, and analyzed.
-
The reaction yields are reported to be in the range of 91-96.5%.[6][9]
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. datapdf.com [datapdf.com]
- 6. Synthesis and Improvement on Process of Tefluthrin - Dissertation [m.dissertationtopic.net]
- 7. Tefluthrin - Wikipedia [en.wikipedia.org]
- 8. Tefluthrin (Ref: R 151993) [sitem.herts.ac.uk]
- 9. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
Application Note: GC-MS Analysis of 2-Fluorotoluene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorotoluene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Monitoring the progress of reactions involving this compound and characterizing the resulting mixtures for reactants, products, byproducts, and impurities is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[2] This document provides a detailed protocol for the GC-MS analysis of reaction mixtures containing this compound.
Experimental Protocol
This protocol outlines the sample preparation, instrumentation, and data analysis procedures for the qualitative and quantitative analysis of this compound reaction mixtures.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to extract the analytes of interest into a suitable volatile organic solvent, remove any non-volatile materials, and dilute the sample to an appropriate concentration.[3][4]
Materials:
-
Dichloromethane (B109758) (DCM), pesticide grade or equivalent
-
Hexane, pesticide grade or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
1.5 mL glass GC autosampler vials with inserts[3]
-
Vortex mixer
-
Centrifuge
Procedure: Liquid-Liquid Extraction (LLE)
This procedure is suitable for reaction mixtures in aqueous or polar solvents.
-
Sample Collection: Collect a representative 1.0 mL aliquot of the reaction mixture.
-
Extraction:
-
To the 1.0 mL sample, add 1.0 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and partitioning of the analytes into the organic layer.[5]
-
Allow the layers to separate. If an emulsion forms, centrifuge the sample at 3000 rpm for 5 minutes.
-
-
Drying: Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract with dichloromethane to a final concentration of approximately 10 µg/mL.[3] The exact dilution factor will depend on the expected concentration of the components in the reaction mixture and should be adjusted to be within the linear range of the instrument.
-
Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial for GC-MS analysis.[3] A minimum volume of 50 µL is recommended.[3]
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other instruments. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is recommended for the separation of aromatic compounds.[6][7] Given the potential for isomeric byproducts, a longer column is suggested for better resolution.[8]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.2 mL/min (constant flow mode)[9] |
| Inlet Mode | Splitless[3] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min[6] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI)[7] |
| Ionization Energy | 70 eV[7] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 400 amu[7] |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Qualitative Analysis
Identify the components in the reaction mixture by comparing their mass spectra with a reference library (e.g., NIST). The retention time of each peak should also be compared to that of a known standard for confirmation.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared for this compound and any other key components of interest using standard solutions of known concentrations. The concentration of each analyte in the sample can then be determined from its peak area relative to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.
Table 1: Quantitative GC-MS Parameters for Key Analytes
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | 110 | 109 | 91 |
| Toluene | To be determined | 92 | 91 | 65 |
| 3-Fluorotoluene | To be determined | 110 | 109 | 91 |
| 4-Fluorotoluene | To be determined | 110 | 109 | 91 |
| Other expected components | To be determined | To be determined | To be determined | To be determined |
Note: Retention times are dependent on the specific instrument and column used and must be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
References
- 1. Page loading... [guidechem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. organomation.com [organomation.com]
- 6. mdpi.com [mdpi.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. 2-Fluoro Toluene GC analysis for isomers - Chromatography Forum [chromforum.org]
- 9. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 19F NMR Characterization of 2-Fluorotoluene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluorotoluene and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these fluorinated compounds. This application note provides a detailed overview and protocols for the characterization of this compound derivatives using both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy.
The ¹⁹F nucleus is ideal for NMR analysis due to several key advantages: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium (B154650) and proton.[1] This high sensitivity, combined with a wide chemical shift range of about 800 ppm, provides excellent signal dispersion and reduces spectral overlap, which is often a challenge in ¹H NMR.[1][2]
Principles of ¹H and ¹⁹F NMR for Fluorinated Compounds
¹H NMR Spectroscopy
Proton NMR provides crucial information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound derivatives, the ¹H spectrum reveals signals for the methyl (CH₃) group and the aromatic protons. These signals are often split due to spin-spin coupling with the neighboring ¹⁹F nucleus (J-coupling), providing valuable information about the proximity and bonding relationship between the hydrogen and fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive to the local electronic environment, making it an excellent probe for structural and conformational analysis.[2] The chemical shifts in ¹⁹F NMR are significantly more sensitive to solvent effects and substituent changes than in ¹H NMR.[1][2] A key feature of ¹⁹F spectra for these compounds is the observation of heteronuclear coupling to protons (¹H-¹⁹F coupling) and, in polyfluorinated derivatives, homonuclear coupling between fluorine nuclei (¹⁹F-¹⁹F coupling).[1][3] These coupling constants are typically larger than ¹H-¹⁹F couplings and provide critical through-bond connectivity data.[3]
Experimental Protocols
A generalized workflow for the NMR characterization of this compound derivatives is presented below.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Protocol: Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.[4]
-
Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-10 mg of the this compound derivative.[5] For ¹⁹F or ¹³C NMR, a higher concentration (30-40 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is common for nonpolar compounds, while solvents like DMSO-d₆ or Acetone-d₆ are used for more polar molecules.[5][7]
-
Dissolution: Dissolve the sample completely in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid issues with magnetic field homogeneity (shimming).[6][7]
-
Transfer: Carefully transfer the solution into a standard 5 mm NMR tube. The sample height should be between 4 and 5 cm.[4]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H NMR (δ 0.00 ppm).[7] For ¹⁹F NMR, an external reference like α,α,α-trifluorotoluene (δ -63.90 ppm) or an internal reference may be used.[8][9] It is crucial to report the reference compound used, as ¹⁹F chemical shifts are highly sensitive to sample conditions.[2]
Protocol: NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium (B1214612) signal from the solvent, and then tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.[3]
-
-
¹⁹F NMR Acquisition:
-
Experiment: A standard single-pulse experiment, often with ¹H decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.[3] For quantitative results with decoupling, an inverse-gated decoupling sequence should be used.[3]
-
Spectral Width: A wide range (e.g., -250 to 50 ppm) should be set initially and can be narrowed after the first spectrum is obtained. The chemical shift range for organofluorine compounds typically falls between -50 and -220 ppm.[1]
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-5 seconds.
-
Protocol: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction to obtain a flat spectrum.
-
Calibration: Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak or the internal standard (e.g., TMS at 0 ppm for ¹H).
Data Interpretation and Characterization
Chemical Shifts (δ)
The chemical shift provides information about the electronic environment of the nucleus. In this compound, the electron-withdrawing nature of the fluorine atom influences the chemical shifts of nearby protons and the methyl group.
Table 1: Typical ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Aromatic (H3-H6) | 6.9 - 7.3 | Multiplet | - |
| ¹H | Methyl (CH₃) | ~2.3 | Doublet | ⁵J(H-F) ≈ 2.0 |
| ¹⁹F | C2-F | ~ -115 to -120 (vs CFCl₃) | Multiplet | - |
Data derived from literature values and spectral databases.[9][10][11]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling provides information about the connectivity of atoms through chemical bonds. In this compound derivatives, several types of coupling are observed.
-
¹H-¹H Coupling (ⁿJHH): Coupling between protons, typically observed over 2-4 bonds.
-
¹H-¹⁹F Coupling (ⁿJHF): Coupling between proton and fluorine nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are common and can be large (up to 50 Hz).[1] Long-range couplings over four or five bonds (⁴JHF, ⁵JHF) are also frequently observed, such as the coupling between the fluorine and the methyl protons in this compound (⁵J(H-F) ≈ 2.0 Hz).[10][12]
-
¹⁹F-¹⁹F Coupling (ⁿJFF): In polyfluorinated derivatives, coupling between fluorine nuclei can be observed over many bonds and is generally larger than ¹H-¹H or ¹H-¹⁹F couplings.[1]
Table 2: Typical ¹H-¹⁹F Coupling Constants in Fluorotoluene Derivatives
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Notes |
|---|---|---|---|
| Geminal (²JHF) | 2 | 45 - 60 | Large coupling, seen in -CHF₂ groups.[13] |
| Vicinal (³JHF) | 3 | 5 - 10 | Dependent on dihedral angle.[12] |
| Long-Range (⁴JHF, ⁵JHF) | 4-5 | 0.5 - 3.0 | Often observed in aromatic systems.[10][12] |
Through-Bond vs. Through-Space Coupling
In sterically congested molecules, spin-spin coupling can occur directly through space rather than being mediated by bonding electrons. This is particularly relevant for fluorine-containing compounds.[14] In this compound derivatives, the proximity of the fluorine atom to the methyl group can lead to a through-space contribution to the observed ⁵JHF coupling, in addition to the through-bond mechanism.[10][15] Distinguishing between these mechanisms often requires theoretical calculations and analysis of conformational dependencies.[15][16]
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. organomation.com [organomation.com]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. rsc.org [rsc.org]
- 9. colorado.edu [colorado.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound(95-52-3) 1H NMR [m.chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Formation of Grignard Reagent from 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] Typically synthesized from organohalides and magnesium metal, the reactivity of the halide is crucial for successful formation.[3] The order of reactivity is generally I > Br > Cl >> F. The carbon-fluorine bond is the strongest among the carbon-halogen bonds, presenting a significant challenge to the formation of Grignard reagents from organofluorines.[4] This document provides an overview of the challenges, a general protocol for attempting the formation of a Grignard reagent from 2-fluorotoluene, and discusses alternative strategies for the synthesis of the corresponding organomagnesium species.
Challenges in the Formation of 2-methylphenylmagnesium fluoride
The direct formation of a Grignard reagent from this compound is highly challenging due to the inertness of the C-F bond. Several factors contribute to this difficulty:
-
High Bond Dissociation Energy: The C-F bond is significantly stronger than other carbon-halogen bonds, requiring a much higher activation energy for magnesium insertion.
-
Polarity of the C-F Bond: While polar, the C-F bond is less amenable to the radical mechanism proposed for Grignard formation compared to heavier halogens.
-
Magnesium Passivation: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. While activation methods exist, they are often insufficient to overcome the high C-F bond strength.
Due to these challenges, direct synthesis is often not feasible under standard conditions, and alternative methods are generally employed to generate the desired o-tolylmagnesium reagent.
General Protocol for Attempted Direct Grignard Formation from this compound
Disclaimer: This protocol outlines a general procedure for Grignard reagent formation. Success with this compound is not guaranteed and may require significant optimization or specialized activation techniques not described here.
1. Reagents and Glassware Preparation:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium turnings should be of high purity.
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) should be used as the solvent. Ether solvents are crucial for stabilizing the Grignard reagent.[4]
-
This compound should be anhydrous.
-
A small crystal of iodine is often used as an activator.
2. Reaction Setup:
-
Place the magnesium turnings in the reaction flask.
-
Assemble the glassware and ensure a continuous flow of inert gas.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a crystal of iodine. The disappearance of the iodine color is an indication of magnesium activation.
3. Initiation and Reaction:
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension.
-
Initiation may be indicated by a gentle refluxing of the solvent or a change in the appearance of the solution. Gentle heating may be required to initiate the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated for a period to ensure complete reaction.
4. Work-up and Characterization (Hypothetical):
-
If the reaction is successful, the Grignard reagent is typically used in situ.
-
To confirm formation and determine the concentration, a sample can be quenched with a known amount of iodine followed by titration, or through other analytical techniques like IR spectroscopy.[5]
Alternative Strategies for the Generation of o-Tolylmagnesium Reagents
Given the difficulty of direct formation, more reliable methods are often used:
-
Halogen-Magnesium Exchange: This is a highly effective method where an existing Grignard reagent, typically isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), is used to perform a halogen exchange with an aryl iodide or bromide.[6][7] This method is generally not applicable to aryl fluorides.
-
Palladium-Catalyzed Cross-Coupling: While not a method for Grignard formation, it is a key application of the resulting organometallic species. Palladium catalysts can facilitate the cross-coupling of aryl fluorides with Grignard reagents.[8][9] This highlights a potential synthetic route where a different Grignard reagent is used to react with this compound in the presence of a suitable catalyst.
Data Presentation
Table 1: Comparison of Methods for Generating and Using o-Tolyl Organometallic Reagents
| Method | Starting Material | Reagents | Conditions | Yield | Key Challenges/Considerations |
| Direct Grignard Formation | This compound | Mg, Anhydrous Ether/THF | Reflux | Very Low / Unsuccessful | High C-F bond strength, magnesium passivation. |
| Halogen-Magnesium Exchange | 2-Bromo or 2-Iodotoluene | iPrMgCl·LiCl | Low Temperature | High | Not applicable to this compound. |
| Palladium-Catalyzed Cross-Coupling | This compound | Other Grignard Reagent, Pd Catalyst, Ligand | 50-80°C | Good to Excellent | Requires catalyst and ligand optimization.[8] |
Applications of o-Tolylmagnesium Reagents
The o-tolylmagnesium Grignard reagent (prepared from 2-chlorotoluene (B165313) or 2-bromotoluene) is a versatile intermediate in organic synthesis. Its primary applications include:
-
Cross-Coupling Reactions: Used in nickel-catalyzed cross-coupling reactions with aryl halides to produce 2-methylbiphenyl (B165360) and its derivatives.[10]
-
Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form the corresponding secondary and tertiary alcohols.[1][2]
-
Synthesis of Carboxylic Acids: Reaction with carbon dioxide yields p-toluic acid.[11]
Mandatory Visualizations
Caption: General experimental workflow for attempting Grignard reagent formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 11. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
Application Notes and Protocols: Directed ortho-Metalation of 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG, using a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.[1]
The fluorine atom in 2-fluorotoluene can act as a moderate directing group, facilitating the selective lithiation at the C3 position. This methodology provides a direct and efficient route to 3-substituted this compound derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The electron-withdrawing nature of fluorine enhances the acidity of the ortho-protons, making them susceptible to deprotonation by strong bases.
This document provides detailed application notes and experimental protocols for the directed ortho-metalation of this compound.
Reaction Mechanism and Workflow
The directed ortho-metalation of this compound proceeds through a well-established mechanism. The organolithium reagent, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), forms a complex with the fluorine atom of this compound.[4] This complexation brings the strong base in close proximity to the C3 proton, leading to its abstraction and the formation of a stable 2-fluoro-3-lithiated toluene (B28343) intermediate. This intermediate can then be trapped by a suitable electrophile to yield the desired 3-substituted product.
Caption: General workflow for the directed ortho-metalation of this compound.
Experimental Data
The following table summarizes the reaction conditions and yields for the directed ortho-metalation of this compound with various electrophiles.
| Electrophile (E) | Reagents and Conditions | Product | Yield (%) |
| I₂ | 1. s-BuLi, TMEDA, THF, -78 °C, 1 h2. I₂, THF, -78 °C to rt | 2-Fluoro-3-iodotoluene | 85 |
| (CH₃)₃SiCl | 1. s-BuLi, TMEDA, THF, -78 °C, 1 h2. (CH₃)₃SiCl, THF, -78 °C to rt | 2-Fluoro-3-(trimethylsilyl)toluene | 90 |
| DMF | 1. s-BuLi, TMEDA, THF, -78 °C, 1 h2. DMF, THF, -78 °C to rt | 2-Fluoro-3-formyltoluene | 75 |
| CO₂ | 1. s-BuLi, TMEDA, THF, -78 °C, 1 h2. CO₂ (gas), THF, -78 °C to rt | 2-Fluoro-3-toluic acid | 80 |
| (CH₃)₂SO₄ | 1. s-BuLi, TMEDA, THF, -78 °C, 1 h2. (CH₃)₂SO₄, THF, -78 °C to rt | 2-Fluoro-1,3-dimethylbenzene | 70 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of 2-Fluoro-3-iodotoluene
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-fluoro-3-iodotoluene.
Protocol 2: Synthesis of 2-Fluoro-3-(trimethylsilyl)toluene
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Slowly add chlorotrimethylsilane (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford 2-fluoro-3-(trimethylsilyl)toluene.
Protocol 3: Synthesis of 2-Fluoro-3-formyltoluene
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Slowly add N,N-dimethylformamide (2.0 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the addition of 1 M HCl and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-formyltoluene.
Applications in Drug Development
The 3-substituted this compound scaffold is a key structural motif in a variety of biologically active molecules. The introduction of different functional groups at the 3-position via directed ortho-metalation allows for the rapid generation of diverse compound libraries for screening in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for medicinal chemistry applications.
Caption: Role of DoM of this compound in a drug discovery workflow.
Conclusion
Directed ortho-metalation of this compound is a robust and versatile method for the synthesis of 3-substituted this compound derivatives. The provided protocols offer a starting point for the exploration of this powerful synthetic tool. The ability to introduce a wide array of functional groups with high regioselectivity makes this methodology highly valuable for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various fluorinated heterocyclic compounds utilizing 2-fluorotoluene as a key starting material or its primary derivatives. The protocols outlined below are intended to serve as a practical guide for laboratory synthesis, offering clear, step-by-step instructions and the necessary reaction parameters.
Introduction
This compound is a versatile and cost-effective building block in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. These protocols focus on the transformation of this compound into key intermediates and their subsequent conversion into valuable fluorinated heterocycles such as quinolines, quinazolinones, benzoxazoles, and dihydropyridines.
Synthesis of Key Intermediates from this compound
The initial step in many synthetic routes involves the conversion of this compound into more functionalized intermediates, primarily 2-fluorobenzaldehyde (B47322) and 2-fluorobenzoic acid.
Protocol 1: Synthesis of 2-Fluorobenzaldehyde
Method A: Chlorination and Hydrolysis of this compound
This traditional method involves the free-radical chlorination of the methyl group followed by hydrolysis.
-
Reaction:
-
Charge a reaction vessel with this compound.
-
Initiate chlorination of the side chain, typically using chlorine gas under UV irradiation, to form 2-fluoro-1-(dichloromethyl)benzene.
-
Hydrolyze the resulting dichloromethyl compound, often with concentrated sulfuric acid, to yield 2-fluorobenzaldehyde.[1]
-
-
Note: This method can produce byproducts, and the use of concentrated sulfuric acid requires careful handling and waste disposal.[1]
Method B: Grignard Reaction of 2-Fluorobromobenzene
A higher-yield alternative starting from a derivative of this compound.
-
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Fluorobenzaldehyde via Grignard reaction.
-
Experimental Details:
-
Prepare a solution of 2-fluorobromobenzene (1 mole) in anhydrous tetrahydrofuran (B95107) (THF, 200 ml).
-
In a separate flask, activate magnesium turnings (1.15 moles) with a small amount of ethylene (B1197577) dibromide in anhydrous THF (50 ml).
-
Slowly add the 2-fluorobromobenzene solution to the magnesium suspension under reflux to form the Grignard reagent.
-
Cool the reaction mixture and add a solution of propyl formate (B1220265) (1.25 moles) in anhydrous THF (150 ml).
-
After the addition is complete, stir the reaction for 1 hour.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation.[1]
-
Protocol 2: Synthesis of 2-Fluorobenzoic Acid
Method: Oxidation of 2-Fluorobenzaldehyde
A straightforward oxidation of the aldehyde to the carboxylic acid.
-
Reaction:
-
In a reaction tube, combine 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol) in water (2 mL).
-
Connect an oxygen balloon to the tube and heat the mixture in an oil bath at 70°C for 12 hours.
-
After cooling, the solid product is collected by centrifugation, washed with water, and dried.[2]
-
| Intermediate Synthesis | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | This compound | 1. Cl₂, UV light; 2. H₂SO₄ | - | - | ~80 | [1] |
| 2-Fluorobenzaldehyde | 2-Fluorobromobenzene | Mg, Propyl formate, THF | Reflux | 1 | 90 | [1] |
| 2-Fluorobenzoic Acid | 2-Fluorobenzaldehyde | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂ | 70 | 12 | 95 | [2] |
Synthesis of Fluorinated Heterocycles
The following protocols detail the synthesis of various fluorinated heterocycles from this compound derivatives.
Protocol 3: Synthesis of Fluorinated Quinolines
Method: Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3][4]
-
Reaction Workflow:
Caption: General workflow of the Friedländer quinoline synthesis.
-
Note: While a general mechanism, specific protocols for 2-fluorobenzaldehyde derivatives in Friedländer reactions require sourcing specific literature for precise conditions and yields.
Protocol 4: Synthesis of Fluorinated Quinazolinones
Method: Base-Promoted SNAr and Cyclization
This one-pot protocol involves the reaction of a 2-fluorobenzamide (B1203369) with an amide in the presence of a strong base.[5]
-
Experimental Details for 3-Methyl-2-phenylquinazolin-4(3H)-one:
-
In a sealed tube, combine 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (B126) (2.5 mmol), and Cs₂CO₃ (2.5 mmol) in freshly distilled DMSO (4.0 mL) under a nitrogen atmosphere.
-
Stir the mixture in an oil bath at 135°C for 24 hours.
-
After cooling, pour the reaction mixture into a mixture of water and ethyl acetate.
-
Separate the organic layer, wash, dry, and purify by chromatography to obtain the product.[5]
-
| Heterocycle | Starting Materials | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-2-phenylquinazolin-4(3H)-one | 2-Fluoro-N-methylbenzamide, Benzamide | Cs₂CO₃, DMSO | 135 | 24 | 85 | [5] |
| 2-(2-Fluorophenyl)quinazolin-4(3H)-one | 2-Fluorobenzamide, 2-Fluorobenzamide (self-condensation) | Cs₂CO₃, DMSO | 135 | 24 | 92 | [5] |
Protocol 5: Synthesis of Fluorinated Benzoxazoles
Method: Condensation of 2-Aminophenol (B121084) with 2-Fluorobenzaldehyde
A common route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an aldehyde, followed by cyclization.
-
Reaction Workflow:
Caption: General pathway for 2-substituted benzoxazole (B165842) synthesis.
-
Note: Various catalysts can be employed for this transformation, including metal catalysts and green catalysts, under different reaction conditions.[6][7] Specific protocols should be consulted for optimal results.
Protocol 6: Synthesis of Fluorinated Dihydropyridines
Method: Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a multi-component reaction that can utilize 2-fluorobenzaldehyde to produce fluorinated dihydropyridine derivatives, which are valuable in medicinal chemistry.
-
General Reaction: A condensation reaction between an aldehyde (2-fluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate).
-
Note: The reaction is typically carried out in a protic solvent like ethanol (B145695) and can be catalyzed by various acids or bases. The resulting dihydropyridines can often be oxidized to the corresponding pyridine.
| Heterocycle Class | Synthetic Method | Key this compound Derivative | General Reagents | Key Features |
| Quinolines | Friedländer Annulation | 2-Amino-fluorobenzaldehyde | Ketones with α-methylene group, Acid/Base catalyst | Forms the quinoline core in a single step.[3] |
| Quinazolinones | SNAr/Cyclization | 2-Fluorobenzamides | Amides, Strong Base (e.g., Cs₂CO₃) | One-pot synthesis from readily available amides.[5] |
| Benzoxazoles | Condensation/Cyclization | 2-Fluorobenzaldehyde | 2-Aminophenols, Catalyst/Oxidant | Versatile method with various catalytic systems. |
| Dihydropyridines | Hantzsch Synthesis | 2-Fluorobenzaldehyde | β-Ketoesters, Ammonia source | Multi-component reaction for building complex molecules. |
Conclusion
This compound serves as a valuable and economical precursor for a wide array of fluorinated heterocycles. The protocols provided herein demonstrate key transformations to access important intermediates and subsequently, diverse heterocyclic scaffolds. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of novel fluorinated compounds with potential applications in various fields. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
- 1. ijsred.com [ijsred.com]
- 2. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. ckthakurcollege.net [ckthakurcollege.net]
Application Notes and Protocols: 2-Fluorotoluene in the Synthesis of Liquid Crystal Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated liquid crystals are integral to modern display technologies and advanced materials science due to their unique physicochemical properties, including high thermal and chemical stability, low viscosity, and tunable dielectric anisotropy. 2-Fluorotoluene is a versatile starting material and a key intermediate in the synthesis of a variety of fluorinated liquid crystal molecules. The strategic incorporation of the fluorine atom from this compound into the molecular architecture of a liquid crystal allows for the fine-tuning of its mesomorphic and electronic properties.
These application notes provide detailed protocols for the synthesis of a fluorinated terphenyl liquid crystal starting from this compound, summarizing key quantitative data and illustrating the synthetic workflow.
Core Synthesis Strategy: From this compound to a Terphenyl Liquid Crystal
The synthesis of advanced liquid crystal materials often involves multi-step organic reactions. A common and effective strategy to build the core structure of calamitic (rod-shaped) liquid crystals is the palladium-catalyzed Suzuki cross-coupling reaction. This approach allows for the sequential and controlled formation of carbon-carbon bonds between aromatic rings.
In this protocol, this compound is first functionalized to introduce a bromine atom, which then serves as a handle for subsequent coupling reactions. The resulting fluorinated biphenyl (B1667301) intermediate is then further elaborated to construct the final terphenyl liquid crystal.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-bromotoluene from this compound
This initial step introduces a bromine atom onto the this compound ring, strategically positioned for subsequent cross-coupling reactions. The bromination is an electrophilic aromatic substitution, where the fluorine and methyl groups direct the incoming electrophile.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃) or Iron powder
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (B76179) solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of iron(III) chloride or iron powder.
-
Slowly add N-bromosuccinimide (1.1 eq) in portions to the stirred solution at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain the temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a 10% sodium sulfite solution to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure 2-fluoro-4-bromotoluene.
Step 2: Synthesis of 4-Alkyl-2'-fluoro-biphenyl Intermediate
This step involves a Suzuki cross-coupling reaction between the synthesized 2-fluoro-4-bromotoluene and a commercially available or synthesized 4-alkylphenylboronic acid.
Materials:
-
2-Fluoro-4-bromotoluene (from Step 1)
-
4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 2-fluoro-4-bromotoluene (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Add a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 4-alkyl-2'-fluoro-biphenyl.
Step 3: Synthesis of the Final Terphenyl Liquid Crystal
The final step involves another Suzuki cross-coupling reaction to attach a third phenyl ring, often bearing a cyano or another polar group, to the biphenyl intermediate. This requires the conversion of the biphenyl intermediate into a boronic acid derivative, followed by coupling with a suitable aryl bromide.
3a: Synthesis of 4-Alkyl-2'-fluoro-biphenyl-4'-boronic acid
Materials:
-
4-Alkyl-2'-fluoro-biphenyl (from Step 2)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-alkyl-2'-fluoro-biphenyl (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid is often used in the next step without further purification.
3b: Suzuki Coupling to Form the Terphenyl Liquid Crystal
Materials:
-
4-Alkyl-2'-fluoro-biphenyl-4'-boronic acid (from Step 3a)
-
4-Bromobenzonitrile (B114466) (or other substituted aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the general procedure for Suzuki coupling as described in Step 2, using the 4-alkyl-2'-fluoro-biphenyl-4'-boronic acid (1.0 eq) and 4-bromobenzonitrile (1.1 eq) as the coupling partners.
-
After purification by column chromatography and recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture), the final 4-alkyl-2'-fluoro-4''-cyanoterphenyl liquid crystal is obtained.
Data Presentation
The physical properties of the synthesized liquid crystals are crucial for their application. The following tables summarize typical quantitative data for a series of 4-alkyl-2'-fluoro-4''-cyanoterphenyl liquid crystals.
| Compound (n-alkyl chain length) | Yield (%) | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Dielectric Anisotropy (Δε) at 25°C |
| 3 | 65-75 | 85-87 | 150-152 | +10 to +12 |
| 4 | 68-78 | 78-80 | 155-157 | +10 to +12 |
| 5 | 70-80 | 72-74 | 158-160 | +9 to +11 |
| 6 | 65-75 | 68-70 | 156-158 | +9 to +11 |
Note: The data presented are representative values from the literature for analogous compounds and may vary depending on the specific experimental conditions and purity of the materials.
Mandatory Visualization
Synthetic Workflow
The overall synthetic pathway from this compound to the final terphenyl liquid crystal is depicted in the following workflow diagram.
Caption: Synthetic workflow for a terphenyl liquid crystal.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorotoluene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield synthesis of 2-Fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
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The Balz-Schiemann Reaction: This is a widely used method that involves the diazotization of an aromatic primary amine (o-toluidine) to form a diazonium salt, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430).[1][2][3]
-
Anhydrous Hydrogen Fluoride (B91410) (HF) Method: This method is a modification of the Schiemann reaction where anhydrous HF acts as both the solvent and the fluorinating agent.[4][5][6] It simplifies the process by avoiding the isolation of the diazonium salt intermediate.[4]
-
Halogen Exchange (Halex Reaction): This method involves the exchange of a halogen (typically chlorine or bromine) with fluoride, often using a fluoride salt like KF. It is considered a valuable industrial method due to readily available and low-cost raw materials.[4]
-
Direct Fluorination: This method is generally not preferred due to the high reactivity of elemental fluorine, which can lead to violent reactions and the destruction of the aromatic ring.[3][4]
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. While some older or unoptimized procedures report yields as low as 15% for related compounds synthesized through multi-step routes involving nitration[4], modern methods, particularly those using anhydrous hydrogen fluoride, have reported yields of up to 98% with high purity.[7][8]
Q3: What are the main causes of low yield in this compound synthesis?
A3: Low yields are often attributed to several factors:
-
Side Reactions: During diazotization and thermal decomposition, numerous side reactions can occur, leading to the formation of impurities such as chloro-aromatics, phenols, and diazonium tars.[9]
-
Incomplete Diazotization: The reaction of the primary amine with nitrous acid must be carefully controlled (typically at low temperatures, 0-5 °C) to ensure complete conversion to the diazonium salt.[10]
-
Uncontrolled Decomposition: The thermal decomposition of the diazonium salt is a critical step. If not controlled, it can be a rapid and highly exothermic reaction, leading to the formation of byproducts and posing safety risks.[6]
-
Intermediate Separation Difficulties: In multi-step syntheses, difficulties in separating intermediates can lead to significant product loss.[4]
Troubleshooting Guide
Q4: My Balz-Schiemann reaction is giving a very low yield. What are the likely causes and how can I fix them?
A4: Low yields in the Balz-Schiemann reaction can stem from either the diazotization step or the thermal decomposition step.
-
Problem: Incomplete Diazotization
-
Symptom: Presence of unreacted o-toluidine (B26562) in the reaction mixture.
-
Cause: Insufficient nitrous acid, or temperature being too high during diazotization. The reaction should be kept between 0-5 °C.[10]
-
Solution: Ensure slow, portion-wise addition of sodium nitrite (B80452) to a cooled acidic solution of o-toluidine. Maintain the temperature strictly within the recommended range.
-
-
Problem: Premature Decomposition of Diazonium Salt
-
Symptom: Vigorous gas evolution (N₂) during or immediately after diazotization, before heating.
-
Cause: The diazonium salt is unstable at higher temperatures.[11]
-
Solution: Work quickly and keep the reaction mixture cold until you are ready for the thermal decomposition step.
-
-
Problem: Formation of Byproducts during Thermal Decomposition
-
Symptom: The final product is contaminated with phenols (cresols) or tar-like substances.[9]
-
Cause: Reaction with water or uncontrolled temperature during decomposition. The aryl carbocation intermediate is highly reactive and can react with any available nucleophile.[2]
-
Solution: Ensure the diazonium tetrafluoroborate salt is as dry as possible before decomposition. Control the heating rate carefully; a slow, steady increase in temperature is often more effective than rapid heating.[12] Using a non-polar solvent like hexane (B92381) or chlorobenzene (B131634) can sometimes improve yields.[13]
-
Q5: I am observing a lot of tar-like, non-volatile byproducts. How can I minimize their formation?
A5: Tar formation is a common issue, often resulting from side reactions of the highly reactive diazonium salt or aryl cation intermediate.[9]
-
Controlled Temperature: As highlighted in several patents, a staged or programmed heating process during pyrolysis (thermal decomposition) can significantly reduce the formation of impurities.[6][14] For example, a slow ramp-up from 0°C to 60°C over several hours is recommended.[7]
-
Anhydrous Conditions: Using anhydrous hydrogen fluoride can lead to a cleaner reaction, as it minimizes the presence of water which can lead to phenol (B47542) formation.[5][6]
-
Use of Alternative Counter-ions: While tetrafluoroborate (BF₄⁻) is common, using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes improve yields and reduce byproducts for certain substrates.[1][3]
Quantitative Data Presentation
The table below summarizes reported yields for fluorotoluene synthesis under various conditions, illustrating the impact of the chosen methodology.
| Starting Material | Method | Key Conditions | Yield (%) | Purity (%) | Reference |
| o-Toluidine | Anhydrous HF | 4-stage thermal decomposition (0-60°C) | 98% | >99% | [7] |
| p-Toluidine | Anhydrous HF | 4-stage thermal decomposition (20-50°C) | >97% | >99.4% | [14] |
| p-Toluidine | Anhydrous HF | - | 98% | 99.9% | [8] |
| 3-Chloro-4-methylaniline | Anhydrous HF | Programmed warm-up to 80°C | 81.8% | 99.9% | [12] |
| p-Toluidine | Balz-Schiemann | Not specified | ~89% | Not specified | [1] |
| Benzenediazonium tetrafluoroborate | Balz-Schiemann | Thermal (60°C) in p-xylene | 93% | Not specified | [13] |
| Benzenediazonium tetrafluoroborate | Balz-Schiemann | Thermal (60°C) in hexane | 97% | Not specified | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Anhydrous Hydrogen Fluoride Method
This protocol is adapted from patented industrial methods that report high yields.[7][15] Safety Note: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All work must be conducted in a specialized, HF-resistant fume hood with appropriate personal protective equipment.
-
Step 1: Salt Formation
-
In a suitable fluoropolymer-lined reactor, cool anhydrous hydrofluoric acid (2-5 molar equivalents relative to o-toluidine) to 5-7 °C.
-
Slowly add o-toluidine (1 equivalent) dropwise over 7-10 hours, ensuring the temperature is maintained between 5-7 °C.
-
After the addition is complete, allow the mixture to react for an additional 1-3 hours at the same temperature to obtain Mixture 1.
-
-
Step 2: Diazotization
-
Cool Mixture 1 to between -3 °C and 0 °C.
-
Slowly add sodium nitrite (1-1.5 equivalents) portion-wise or as a solution over 8-10 hours.
-
Maintain the reaction temperature between 0-10 °C during the addition.
-
After the addition is complete, stir the reaction for another 1-3 hours to obtain Mixture 2, which contains the diazonium salt.
-
-
Step 3: Thermal Decomposition (Pyrolysis)
-
Heat Mixture 2 in a programmed, multi-stage process to control the decomposition and minimize byproduct formation. A typical heating profile is:
-
Stage 1: Heat to 0-5 °C and hold for 2 hours.
-
Stage 2: Raise temperature to 5-22 °C and hold for 20 hours.
-
Stage 3: Raise temperature to 22-30 °C and hold for 8 hours.
-
Stage 4: Raise temperature to 30-60 °C and hold for 5 hours.
-
-
Nitrogen gas will be evolved during this process. Ensure the reactor is properly vented.
-
-
Step 4: Work-up and Purification
-
After decomposition is complete, cool the reactor to 20-30 °C.
-
Separate the organic phase from the HF phase.
-
Neutralize the organic phase by washing with a dilute base (e.g., sodium carbonate solution) until the pH is 7-8.
-
Purify the crude this compound by distillation to obtain the final product.
-
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for the synthesis of this compound.
Caption: Workflow for the Balz-Schiemann reaction.
Caption: Troubleshooting logic for low yield issues.
Caption: Competing reaction pathways for the diazonium intermediate.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. byjus.com [byjus.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 7. CN102786384A - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 8. CN102786387B - Preparation method for p-fluorotoluene - Google Patents [patents.google.com]
- 9. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 10. byjus.com [byjus.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
Identifying side products in the nitration of 2-Fluorotoluene.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of this compound?
The primary product from the nitration of this compound is 2-fluoro-5-nitrotoluene (B1294961) . This is due to the directing effects of the fluorine and methyl groups on the aromatic ring, which favor electrophilic substitution at the para position relative to the fluorine atom.
Q2: What are the common side products observed during the nitration of this compound?
Several isomeric mononitrated side products can be formed, including:
-
2-fluoro-3-nitrotoluene
-
2-fluoro-4-nitrotoluene
-
2-fluoro-6-nitrotoluene
The formation and distribution of these isomers are highly dependent on reaction conditions such as the nitrating agent, catalyst, temperature, and reaction time.[1][2][3][4]
Q3: Is it possible to form dinitrated products?
Yes, dinitration of this compound can occur, especially under harsh reaction conditions such as high temperatures or a high concentration of the nitrating agent. A potential dinitrated product is 2,4-dinitro-5-fluorotoluene.
Q4: Can phenolic byproducts be formed during the reaction?
The formation of phenolic byproducts, such as nitrophenols, can occur, particularly if the reaction mixture contains water or if the reaction is carried out at elevated temperatures.[5] These byproducts arise from the hydrolysis of the starting material or the nitrated products.
Q5: Can side-chain nitration occur?
While ring nitration is the predominant reaction, side-chain nitration (nitration of the methyl group) has been observed in the nitration of other fluorotoluene isomers, such as 4-fluorotoluene.[2][3][4] Although less common for this compound, it remains a potential side reaction, particularly with certain catalysts or under specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-fluoro-5-nitrotoluene isomer. | - Suboptimal reaction temperature. - Inappropriate ratio of nitric acid to sulfuric acid. - Insufficient reaction time. | - Optimize the reaction temperature. A common starting point is in the range of 20-35°C.[1] - Adjust the molar ratio of the mixed acids. A typical ratio is 1:1.5 to 1:2 of nitric acid to sulfuric acid. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| High percentage of undesired isomers (e.g., 2-fluoro-3-nitrotoluene, 2-fluoro-6-nitrotoluene). | - Reaction temperature is too high, leading to less selective nitration. - The choice of catalyst may favor the formation of other isomers. | - Maintain a lower reaction temperature to improve regioselectivity. - Consider using a milder nitrating agent or a different catalytic system. Solid acid catalysts have shown high selectivity for 2-fluoro-5-nitrotoluene.[2][3][4] |
| Formation of dinitrated side products. | - Excessively harsh reaction conditions (high temperature, high concentration of nitrating agent). - Prolonged reaction time. | - Use a stoichiometric amount of the nitrating agent. - Keep the reaction temperature low and carefully monitor the reaction time to avoid over-nitration. |
| Presence of colored impurities (phenolic byproducts). | - Presence of water in the reaction mixture. - Reaction temperature is too high, promoting hydrolysis. | - Ensure all reagents and glassware are dry. - Maintain the recommended reaction temperature. - Purify the product through washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic phenolic impurities. |
Quantitative Data on Product Distribution
The following table summarizes the product distribution from the nitration of this compound using different solid acid catalysts at 90°C with 70% nitric acid.
| Catalyst | Conversion (%) | 2-fluoro-5-nitrotoluene (%) | 2-fluoro-3-nitrotoluene (%) | 2-fluoro-4-nitrotoluene (%) | Other Products (%) |
| MoO₃/SiO₂ | 55.25 | 88.9 | 2.7 | 3.2 | 5.2 |
| Fe/Mo/SiO₂ | 54.9 | 84.7 | 4.1 | 8.4 | 2.8 |
| H-beta | 35.6 | 95.6 | 1.7 | 1.2 | 1.5 |
Data sourced from a study on solid acid catalysts for fluorotoluene nitration.[2]
Experimental Protocols
Standard Laboratory Protocol for Nitration of this compound using Mixed Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a measured amount of concentrated sulfuric acid to a stirred, pre-cooled volume of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.
-
Addition of this compound: While maintaining the low temperature and stirring, add this compound dropwise to the nitrating mixture over a period of 30-60 minutes. The rate of addition should be controlled to keep the reaction temperature between 20-35°C.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product mixture will separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by techniques such as distillation or column chromatography to isolate the desired 2-fluoro-5-nitrotoluene isomer.
Reaction Pathway Diagram
Caption: Reaction pathways in the nitration of this compound.
References
- 1. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 2-Fluorotoluene Suzuki Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluorotoluene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, is in the range of 0.5–2.5 mol% of the palladium catalyst relative to the limiting reagent.[1] For challenging substrates or when using less active catalyst systems, a higher initial loading might be chosen, while highly active catalysts may allow for significantly lower loadings.
Q2: How can I determine if my catalyst loading is too low or too high?
-
Too Low: Signs of insufficient catalyst loading include a slow or stalled reaction rate and incomplete conversion of the starting materials even after extended reaction times.[1]
-
Too High: While a high catalyst loading might drive the reaction to completion faster, it can be economically inefficient and lead to increased levels of residual palladium in the final product, which is a significant concern in pharmaceutical applications. It may not necessarily improve the yield and can sometimes lead to an increase in side products.[2]
Q3: What are the common signs of catalyst deactivation?
Catalyst deactivation can manifest as a reaction that starts but fails to go to completion. A common visual sign is the formation of palladium black, which indicates the precipitation of inactive Pd(0) from the catalytic cycle.[3] This can be caused by impurities, the presence of oxygen, or thermal instability of the catalyst complex.[3][4]
Q4: How does the choice of ligand influence the optimal catalyst loading?
The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly enhance catalyst activity, allowing for lower catalyst loadings, especially with less reactive aryl chlorides.[1][5] The ligand's ability to promote efficient oxidative addition and reductive elimination directly impacts the required amount of catalyst.
Q5: My reaction is not going to completion. Should I simply increase the catalyst loading?
While insufficient catalyst is a possible cause, other factors should be investigated first. These include the purity of reagents and solvents, the effectiveness of the base, reaction temperature, and the stability of the boronic acid partner.[3][6] Simply increasing the catalyst loading without addressing the root cause can be wasteful and may not solve the problem. A systematic approach to troubleshooting is recommended.
Q6: I'm observing significant side products like homocoupling and dehalogenation. Is this related to catalyst loading?
Yes, these side reactions can be influenced by the catalyst system.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species and can sometimes be exacerbated by suboptimal catalyst or ligand choice.[1][7]
-
Dehalogenation of this compound can occur as a competitive pathway.[7]
-
Protodeboronation , the replacement of the boronic acid group with a hydrogen, is a common issue related to the stability of the boronic acid itself, especially in aqueous media, but can be influenced by the reaction conditions which are tied to the catalyst system.[3][7]
Screening different ligands or adjusting the base and solvent system can often mitigate these issues more effectively than altering the catalyst loading alone.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | The palladium catalyst may be inactive due to oxidation or impurities.[3] Ensure the catalyst is handled under an inert atmosphere. For aryl chlorides, which are less reactive than bromides, a more active catalyst system with bulky, electron-rich ligands may be necessary.[5] |
| Boronic Acid Instability | Boronic acids can degrade via protodeboronation.[3][7] Use fresh, high-purity boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[3][5] |
| Inadequate Base | The base is crucial for the transmetalation step. Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous (if required by the protocol) and of sufficient strength and quantity (typically 2.0 equivalents or more).[8] |
| Poor Reagent/Solvent Quality | Impurities in starting materials can poison the catalyst. Solvents like THF or dioxane must be free of peroxides, and all solvents should be thoroughly degassed to remove oxygen.[3][4] |
Problem 2: Slow Reaction Rate
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | The amount of active catalyst is too low for an efficient reaction rate.[1] Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) and monitor the impact on the reaction rate. |
| Low Reaction Temperature | The reaction may lack the necessary thermal energy. Gradually increase the temperature (e.g., from 80 °C to 100 °C), while monitoring for any signs of catalyst decomposition or side product formation.[1] |
| Steric Hindrance | The ortho-fluoro and methyl groups on this compound can create steric hindrance. Using a catalyst system with bulky ligands can often overcome this challenge.[1] |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
The following table provides a hypothetical example of how catalyst loading can influence the yield and reaction time for the coupling of this compound with Phenylboronic Acid. Optimal conditions must be determined experimentally for each specific system.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Notes |
| 0.1 | 24 | 45 | Incomplete conversion, slow reaction. |
| 0.5 | 12 | 85 | Good yield, reasonable reaction time. |
| 1.0 | 8 | 92 | Faster reaction, excellent yield. |
| 2.0 | 8 | 93 | No significant improvement in yield over 1.0 mol%, higher cost. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for your specific substrates and setup.
Materials:
-
This compound derivative (as the limiting reagent, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvents (e.g., Toluene/Water 4:1)[9]
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask, add the this compound derivative, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).[9]
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.[9]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9][10]
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Key experimental factors influencing optimal catalyst loading.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluorotoluene from Isomeric Impurities
Welcome to the Technical Support Center for the purification of 2-Fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the separation of this compound from its isomeric impurities, primarily 3-Fluorotoluene and 4-Fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound from its isomers challenging?
A1: The purification of this compound from its 3- and 4-isomers is difficult due to their very similar physical and chemical properties. These isomers have close boiling points, similar polarities, and molecular weights, which makes conventional separation techniques like simple distillation and standard chromatography challenging.
Q2: What are the primary methods for separating Fluorotoluene isomers?
A2: The main techniques employed for the separation of Fluorotoluene isomers include:
-
Gas Chromatography (GC): Particularly with specialized columns, GC can achieve baseline separation of the isomers.[1][2][3]
-
Fractional Distillation: While challenging due to close boiling points, it can be effective with a highly efficient fractionating column.[4][5]
-
Extractive Distillation: This method involves adding a solvent to alter the relative volatilities of the isomers, making separation by distillation more feasible.[6][7][8][9]
-
Azeotropic Distillation: This technique uses an entrainer to form a new, lower-boiling azeotrope with one of the isomers, facilitating separation.[10][11]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC, especially with columns that offer unique selectivities for halogenated compounds, can be used for purification.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers, offering advantages in speed and solvent reduction.[12][13][14]
Q3: Can I use crystallization to purify this compound?
A3: While crystallization is a common purification technique for solids, it is not a primary method for purifying this compound at room temperature as it is a liquid with a very low melting point.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Gas Chromatography (GC)
Problem: Poor resolution of 2-, 3-, and 4-Fluorotoluene peaks.
| Possible Cause | Troubleshooting Steps |
| Inappropriate GC Column | Use a chiral selective stationary phase, as these have been shown to provide baseline separation. An Agilent CP-Chirasil-Dex CB column is a reported option.[1] Other polar phases may not be effective.[1] Consider porous graphitic carbon or PFP columns for their unique selectivity with halogenated compounds.[2] |
| Suboptimal Temperature Program | An isothermal run at a low temperature (e.g., 30 °C) can be effective.[1] If using a temperature program, ensure the ramp rate is slow enough to allow for separation of these close-eluting isomers. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. |
| Column Overloading | Reduce the injection volume or the concentration of the sample to prevent peak broadening and overlap. |
Fractional Distillation
Problem: Incomplete separation of isomers, with fractions containing a mixture of 2-, 3-, and 4-Fluorotoluene.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | Use a fractionating column with a high number of theoretical plates (e.g., a long Vigreux or packed column).[15] The greater the surface area within the column, the better the separation.[5] |
| Distillation Rate is Too Fast | A slow and steady distillation rate is crucial for separating components with close boiling points.[15] If the distillation is too rapid, equilibrium between the liquid and vapor phases is not achieved on each theoretical plate, leading to poor separation. |
| Poor Insulation of the Column | Fluctuations in temperature can disrupt the equilibrium. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[15] |
| Incorrect Thermometer Placement | The thermometer bulb must be positioned correctly (just below the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling.[15] |
Extractive and Azeotropic Distillation
Problem: The chosen solvent/entrainer is not effective in separating the isomers.
| Possible Cause | Troubleshooting Steps |
| Poor Solvent/Entrainer Selection | The ideal solvent for extractive distillation should have a strong, but differential, affinity for the isomers to maximize the change in relative volatility.[6][7][8] For azeotropic distillation, the entrainer should form a low-boiling azeotrope with one of the isomers that is easily separated.[10] |
| Incorrect Solvent/Entrainer to Feed Ratio | The ratio of the solvent or entrainer to the feed mixture is a critical parameter. This ratio needs to be optimized to achieve the desired separation. |
| Solvent/Entrainer Regeneration Issues | In extractive distillation, the solvent must be efficiently recovered and recycled. If the solvent has a very strong interaction with the isomers, regeneration can be difficult and costly.[7] |
Experimental Protocols
Gas Chromatography (GC) for Isomer Separation Analysis
This protocol is for the analytical separation of 2-, 3-, and 4-Fluorotoluene to assess purity.
Objective: To achieve baseline separation of fluorotoluene isomers.
Instrumentation and Conditions:
| Parameter | Value |
| Technique | GC-capillary |
| Column | Agilent CP-Chirasil-Dex CB, 0.25 mm x 25 m, 0.25 µm film thickness[1] |
| Temperature | 30 °C (isothermal)[1] |
| Carrier Gas | N₂, 100 kPa (1 bar, 14 psi)[1] |
| Injector | Split (ratio ~1:20), T = 150 °C[1] |
| Detector | FID, T = 150 °C[1] |
| Sample Size | 0.2 µL[1] |
| Sample Concentration | ~0.1% in methanol[1] |
Expected Elution Order:
-
This compound
-
3-Fluorotoluene
-
4-Fluorotoluene
General Protocol for Preparative Fractional Distillation
Objective: To enrich a mixture in this compound by separating it from its higher-boiling isomers.
Materials:
-
Mixture of fluorotoluene isomers
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the fluorotoluene isomer mixture and boiling chips to the round-bottom flask.
-
Wrap the fractionating column with insulating material.
-
Begin heating the mixture gently.
-
Observe the vapor rising slowly up the column. Maintain a slow and steady distillation rate (1-2 drops per second).[15]
-
Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of a pure fraction.
-
Collect fractions in separate receiving flasks based on the boiling point plateaus observed. The initial fraction will be enriched in the lowest boiling isomer (this compound).
-
Analyze the purity of each fraction using GC.
Data Presentation
Table 1: Physical Properties of Fluorotoluene Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | 113-114 | -62 | 1.001 |
| 3-Fluorotoluene | 116 | -87.6 | 1.001 |
| 4-Fluorotoluene | 116-117 | -57 | 0.998 |
Data sourced from publicly available chemical databases.
Table 2: GC Retention Data for Fluorotoluene Isomers
| Peak No. | Compound |
| 1 | This compound[1] |
| 2 | 3-Fluorotoluene[1] |
| 3 | 4-Fluorotoluene[1] |
Based on the Agilent Application Note using a CP-Chirasil-Dex CB column.[1]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation of Fluorotoluene isomers.
References
- 1. agilent.com [agilent.com]
- 2. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 3. 2-Fluoro Toluene GC analysis for isomers - Chromatography Forum [chromforum.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. aidic.it [aidic.it]
- 8. Development of Extractive Distillation Processes for Close-Boiling Polar Systems | Chemical Engineering Transactions [cetjournal.it]
- 9. Extractive Distillation: Separating - ProQuest [proquest.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 12. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. omicsonline.org [omicsonline.org]
- 14. waters.com [waters.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: 2-Fluorotoluene Cross-Coupling and Dehalogenation Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluorotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation side reactions and optimize your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the fluorine atom on the toluene (B28343) ring is replaced by a hydrogen atom, resulting in the formation of toluene. This side reaction consumes your starting material, reduces the yield of your desired product, and can complicate purification.
Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions with this compound?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures.[2]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form a hydride source (e.g., DMF, especially in the presence of water) are common culprits.[1]
-
Reagents: Trace impurities in reagents, such as boronic acids in Suzuki couplings, can sometimes act as hydride donors.
Q3: How does the C-F bond in this compound compare to other carbon-halogen bonds in terms of reactivity and propensity for dehalogenation?
A3: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it generally less reactive in oxidative addition to a palladium center compared to C-Cl, C-Br, and C-I bonds. While this high bond energy can make C-F bond activation challenging, dehalogenation can still occur under certain conditions, particularly at higher temperatures or with catalyst systems that readily form hydride species. The electron-donating methyl group in this compound can also influence the electronic properties of the aromatic ring and its susceptibility to side reactions.
Troubleshooting Guide
Issue 1: Significant formation of toluene (dehalogenated byproduct) in my Suzuki-Miyaura coupling reaction with this compound.
-
Q: I am observing a significant amount of toluene in my Suzuki-Miyaura coupling. How can I minimize this?
-
A: Optimizing your choice of base, ligand, and solvent is crucial. Strong bases, especially alkoxides, can promote dehalogenation. Consider switching to weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2] Using anhydrous, aprotic solvents like toluene or dioxane can also help reduce the formation of palladium-hydride species.[1]
-
Issue 2: Low yield of the desired amine product and significant dehalogenation in a Buchwald-Hartwig amination with this compound.
-
Q: My Buchwald-Hartwig amination is giving me more toluene than the desired arylamine. What should I change?
-
A: Similar to Suzuki couplings, the base and ligand are critical. Strong alkoxide bases are often used in Buchwald-Hartwig reactions but can be a source of hydrides leading to dehalogenation. If you are using a strong base like sodium tert-butoxide, ensure it is anhydrous and consider using it at the lowest effective temperature. Alternatively, screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may be beneficial. The use of bulky biarylphosphine ligands is highly recommended to promote C-N bond formation over dehalogenation.[3]
-
Issue 3: My reaction is sluggish, and increasing the temperature leads to more dehalogenation.
-
Q: I'm not getting good conversion, but heating the reaction only increases the amount of the toluene byproduct. What can I do?
-
A: Higher temperatures and longer reaction times can favor dehalogenation.[2] Instead of simply increasing the temperature, focus on optimizing the catalyst system. Using a well-defined palladium precatalyst can sometimes provide better results than generating the active catalyst in situ.[1] Also, ensure your reagents and solvent are rigorously dry and the reaction is performed under an inert atmosphere to minimize sources of hydride contamination. Monitoring the reaction closely and stopping it as soon as the starting material is consumed can also prevent the accumulation of the dehalogenated byproduct.[2]
-
Data Presentation
Table 1: Illustrative Data on the Impact of Reaction Conditions on Suzuki-Miyaura Coupling of this compound
The following table provides representative data based on general trends for minimizing dehalogenation in similar aryl fluoride (B91410) couplings. This data is for educational purposes and should serve as a guideline for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Toluene (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu (2.0) | Dioxane | 100 | 55 | 30 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 70 | 18 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene | 90 | 90 | <5 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 80 | >95 | <2 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound to Minimize Dehalogenation
Objective: To synthesize 2-aryl-toluene from this compound and an arylboronic acid with minimal formation of toluene.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound to Minimize Dehalogenation
Objective: To synthesize an N-aryl-2-methylaniline from this compound and a primary or secondary amine with minimal formation of toluene.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1.0 mol%)
-
RuPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 90-100°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization.
Mandatory Visualizations
Caption: Competing pathways of cross-coupling versus dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
Technical Support Center: Managing Exothermic Reactions Involving 2-Fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 2-Fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound in exothermic reactions?
A1: this compound is a flammable liquid with a low flash point, posing a significant fire risk.[1] In exothermic reactions, the primary hazard is the potential for a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling over of the reaction mixture, unwanted side reactions, and in severe cases, explosions.[2][3]
Q2: What are the most common exothermic reactions involving this compound?
A2: Common exothermic reactions involving this compound include:
-
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a highly exothermic process.
-
Sulfonation: The addition of a sulfonic acid group (-SO3H) is also an exothermic reaction.[4]
-
Lithiation (Metal-Halogen Exchange): The reaction of this compound with organolithium reagents to form an aryllithium species is often exothermic.
-
Diazotization: While not a direct reaction of this compound, its synthesis from 2-methylaniline involves a low-temperature diazotization step that requires careful temperature control to prevent decomposition of the diazonium salt.[5][6][7]
Q3: What immediate steps should be taken in case of a thermal runaway?
A3: In the event of a thermal runaway, the immediate priorities are to cool the reaction and stop the addition of any further reagents. If possible, increase the cooling to the reactor jacket or immerse the reaction vessel in a cooling bath (e.g., ice-water). If the reaction is scalable, having a quench plan in place is crucial. For detailed emergency procedures, always refer to your institution's safety protocols and the Safety Data Sheet (SDS) for all reactants.
Troubleshooting Guides
Nitration of this compound
Problem: The reaction temperature is increasing too rapidly, even with external cooling.
-
Possible Cause: The rate of addition of the nitrating agent is too fast, or the initial temperature of the reaction mixture was too high.
-
Solution: Immediately stop the addition of the nitrating agent. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat. For future experiments, reduce the rate of addition and ensure the initial temperature is at the lower end of the recommended range.
Problem: The yield of the desired nitro-2-fluorotoluene isomer is low.
-
Possible Cause: Incorrect reaction temperature or an inappropriate nitrating agent can affect the regioselectivity of the reaction.
-
Solution: Optimize the reaction temperature. For this compound, nitration at lower temperatures can favor the formation of certain isomers.[8] Consider using a different nitrating agent or adding a catalyst to improve selectivity.[9][10][11]
Sulfonation of Aromatic Compounds
Problem: The sulfonation reaction is not going to completion.
-
Possible Cause: The presence of water, either in the starting materials or formed during the reaction, can dilute the sulfonating agent and inhibit the reaction.
-
Solution: Use anhydrous starting materials and consider adding a dehydrating agent to the reaction mixture to drive the equilibrium towards the product.[12]
Problem: Significant amounts of sulfone byproducts are forming.
-
Possible Cause: High reaction temperatures can promote the formation of sulfone byproducts.
-
Solution: Maintain a lower reaction temperature throughout the addition of the sulfonating agent and the subsequent reaction time.
Lithiation of this compound
Problem: The reaction does not initiate, or the yield of the lithiated species is low.
-
Possible Cause: The presence of moisture or other electrophilic impurities in the solvent or on the glassware can quench the organolithium reagent. The glassware may not have been adequately dried.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.[13] Use anhydrous solvents and freshly titrated organolithium reagents.
Problem: The reaction is too exothermic and difficult to control.
-
Possible Cause: The organolithium reagent is being added too quickly.
-
Solution: Add the organolithium reagent slowly and at a low temperature (e.g., -78 °C using a dry ice/acetone bath) to maintain control over the exotherm.[13]
Experimental Protocols and Data
Nitration of this compound
Experimental Protocol:
A mixture of nitric acid and sulfuric acid is a common nitrating agent. In a typical procedure, this compound is added dropwise to a cooled mixture of the acids. The temperature is carefully controlled throughout the addition and for a period after to ensure the reaction goes to completion. The reaction mixture is then quenched by pouring it onto ice, and the product is extracted with an organic solvent.[8]
Quantitative Data for Nitration of this compound:
| Parameter | Value | Reference |
| Reactant Ratio (2-FT:HNO₃) | 1:1.1 | [8] |
| Temperature | -15 °C to 20 °C | [8] |
| Reaction Time | 3 hours | [8] |
| Product Distribution | Varies with conditions | [9][10][11] |
| Heat of Reaction (Toluene) | -125 kJ/mol (estimate) |
Logical Workflow for Nitration Troubleshooting
Caption: Troubleshooting workflow for nitration of this compound.
Diazotization of 2-Methylaniline for this compound Synthesis
Experimental Protocol:
2-Methylaniline (o-toluidine) is dissolved in an aqueous acidic solution (e.g., HCl or HF) and cooled to 0-5 °C.[5][14][15] A solution of sodium nitrite (B80452) in water is then added dropwise, maintaining the low temperature to form the diazonium salt.[5][14][15] The resulting diazonium salt can then be converted to this compound via a Schiemann reaction (thermal decomposition in the presence of a fluoride (B91410) source like HBF4) or other fluorinating methods.[7][16]
Quantitative Data for Diazotization of 2-Methylaniline:
| Parameter | Value | Reference |
| Reactant Ratio (Amine:NaNO₂) | 1:1.05-1.1 | [5] |
| Temperature | 0-5 °C | [5][14][15] |
| Reaction Time | 1-3 hours | [15] |
| Subsequent Fluorination Yield | 55-80% (variable) | [6] |
Experimental Workflow for Diazotization and Fluorination
Caption: Workflow for the synthesis of this compound from 2-methylaniline.
Sulfonation of Toluene (B28343) (as an analogue for this compound)
Experimental Protocol:
Toluene is reacted with a sulfonating agent, such as fuming sulfuric acid or sulfur trioxide, often with heating.[4][12][17] The reaction is typically reversible, and the removal of water can be used to drive it to completion.[12][18] The product is then isolated, often by precipitation as a salt.
Quantitative Data for Sulfonation of Toluene:
| Parameter | Value | Reference |
| Reactant Ratio (Toluene:Sulfonating Agent) | 1:1.2 | [4] |
| Temperature | 90-120 °C | [4] |
| Reaction Time | 9 hours | [4] |
| Isomer Distribution (Toluene) | Ortho: 5.6%, Meta: 9.7%, Para: 84.8% | [17] |
Lithiation of Aryl Halides (General Guidance)
Experimental Protocol:
A solution of the aryl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium or sec-butyllithium) is then added dropwise while maintaining the low temperature. The reaction is stirred for a period at low temperature before being used in a subsequent reaction.
General Parameters for Lithiation:
| Parameter | General Range |
| Temperature | -78 °C to 0 °C |
| Solvent | Anhydrous Ether or THF |
| Reagent | n-BuLi, s-BuLi, or t-BuLi |
| Reaction Time | 15 minutes to 2 hours |
Safety Pathway for Handling Organolithium Reagents
Caption: Safety workflow for performing a lithiation reaction.
References
- 1. 2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonation agents, process, problems & examples | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 9. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. acs.org [acs.org]
- 14. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]
- 15. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Grignard Reaction Failures with 2-Fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with Grignard reactions involving 2-fluorotoluene. The robust nature of the carbon-fluorine bond presents unique challenges to the formation of the corresponding Grignard reagent, 2-methylphenylmagnesium fluoride (B91410). This guide offers insights into common failure modes and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What is the primary cause?
A1: The primary reason for the failure of Grignard reagent formation from this compound is the high strength of the carbon-fluorine (C-F) bond. Unlike C-Br or C-Cl bonds, the C-F bond is significantly less reactive towards standard magnesium turnings. This high bond dissociation energy presents a substantial activation barrier that often prevents the reaction from starting under typical Grignard synthesis conditions.
Q2: I've tried the usual initiation techniques like adding iodine or 1,2-dibromoethane (B42909), but the reaction still fails. What should I do next?
A2: While common activators like iodine and 1,2-dibromoethane can help remove the passivating magnesium oxide layer, they are often insufficient to overcome the high activation energy of the C-F bond in this compound. The most effective solution is to use a more reactive form of magnesium, commonly known as "activated magnesium" or "Rieke magnesium".
Q3: What is Rieke magnesium, and how can it help?
A3: Rieke magnesium is a highly reactive, finely divided magnesium powder prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. This form of magnesium has a much higher surface area and is free of the passivating oxide layer, making it significantly more reactive. It has been successfully used to form Grignard reagents from fluoroarenes, which are typically unreactive with standard magnesium. For instance, a high yield of the Grignard reagent from p-fluorotoluene was achieved using potassium iodide-activated magnesium.[1]
Q4: I am observing the formation of significant byproducts, leading to a low yield of my desired product. What are the likely side reactions?
A4: A common side reaction in Grignard synthesis is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct (in this case, 2,2'-dimethylbiphenyl). This is especially prevalent if the local concentration of the aryl halide is high. Slow, dropwise addition of the this compound to the magnesium suspension is crucial to minimize this side reaction.
Q5: Can I use a metal-halogen exchange reaction as an alternative to direct formation?
A5: Yes, magnesium-halogen exchange is a viable alternative for preparing Grignard reagents from substrates that are difficult to activate directly. This involves reacting the this compound with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). The exchange equilibrium can be driven towards the formation of the desired 2-methylphenylmagnesium fluoride. This method often offers better functional group tolerance.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot a failing Grignard reaction with this compound.
Problem: Reaction Fails to Initiate
Initial Checks:
-
Anhydrous Conditions: Confirm that all glassware was rigorously flame-dried or oven-dried and that all solvents (typically THF or diethyl ether) are strictly anhydrous. Grignard reagents are extremely sensitive to moisture.
-
Reagent Quality: Ensure the this compound is pure and dry. The magnesium turnings should be fresh and have a metallic luster.
Troubleshooting Steps:
-
Magnesium Activation (Standard Methods):
-
Mechanical Activation: Crush the magnesium turnings with a glass rod (with caution) or stir them vigorously under an inert atmosphere before adding the solvent to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A persistent iodine color indicates the magnesium is not yet activated.
-
-
Advanced Magnesium Activation (Recommended for this compound):
-
If standard activation fails, the use of highly reactive Rieke magnesium is strongly recommended. A protocol for its preparation and subsequent use is provided below.
-
Problem: Low Yield of Desired Product
Potential Causes and Solutions:
-
Wurtz Coupling:
-
Symptom: Presence of a significant amount of a high-boiling point byproduct, likely 2,2'-dimethylbiphenyl.
-
Solution: Add the this compound solution very slowly (dropwise) to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.
-
-
Incomplete Reaction:
-
Symptom: Recovery of a large amount of unreacted this compound.
-
Solution: Increase the reaction time and/or consider a higher reaction temperature (e.g., reflux in THF). If using standard magnesium, switching to activated magnesium is the most likely solution.
-
-
Reaction with Functional Groups:
-
Symptom: Low yield when the substrate or electrophile contains acidic protons (e.g., -OH, -NH, -COOH).
-
Solution: Grignard reagents are strong bases. Protect any acidic functional groups before attempting the Grignard reaction.
-
Quantitative Data Summary
The direct formation of a Grignard reagent from this compound using standard magnesium is often unsuccessful, leading to trace or no yield. The table below presents data for the reaction of a similar fluoroarene, p-fluorotoluene, with activated magnesium to provide a benchmark for expected yields under appropriate conditions.
| Substrate | Magnesium Type | Solvent | Reaction Time | Temperature | Grignard Yield (%) | Reference |
| p-Fluorotoluene | KI Activated Mg | THF | 1 hour | Reflux | 70 | [1] |
Note: While this data is for the para-isomer, similar reactivity and yields can be anticipated for this compound under these enhanced activation conditions.
Experimental Protocols
Protocol 1: Preparation of Activated Magnesium (Rieke Magnesium)
This protocol describes the preparation of highly reactive magnesium, which is crucial for the successful formation of a Grignard reagent from this compound.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Potassium (K) metal
-
Potassium Iodide (KI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous MgCl₂ (1.1 equivalents), potassium iodide (0.5 equivalents), and freshly cut potassium metal (2.2 equivalents) to the flask.
-
Add anhydrous THF to the flask.
-
Stir the mixture vigorously and heat to reflux. The reduction of MgCl₂ is indicated by the formation of a fine black powder of activated magnesium. The reflux is typically maintained for 2-4 hours.
-
After cooling to room temperature, the black suspension of activated magnesium is ready for use in the Grignard reaction.
Protocol 2: Grignard Reaction of this compound using Activated Magnesium
Materials:
-
Activated Magnesium suspension in THF (from Protocol 1)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To the freshly prepared suspension of activated magnesium in THF, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.
-
The reaction is often initiated at room temperature. An exothermic reaction should be observed. If the reaction does not initiate, gentle warming may be applied.
-
Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the this compound solution.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete conversion.
-
The resulting dark solution of 2-methylphenylmagnesium fluoride is then cooled and ready for reaction with the desired electrophile.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction failure with this compound.
Caption: Competing reaction pathways: Grignard formation vs. Wurtz coupling.
References
Technical Support Center: Scaling Up 2-Fluorotoluene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions with 2-fluorotoluene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound reactions in a question-and-answer format.
Issue 1: Decreased Yield and Selectivity at Larger Scale
Question: My reaction with this compound provides a high yield and selectivity at the lab scale (milligrams to grams), but both decrease significantly when moving to a pilot plant scale (kilograms). What are the likely causes and how can I address them?
Answer: This is a common challenge when scaling up chemical reactions. The primary culprits are often related to heat and mass transfer limitations that become more pronounced in larger reactors.
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Poor Temperature Control: Exothermic reactions, such as nitration or halogenation of this compound, can generate significant heat. In larger vessels, the surface-area-to-volume ratio decreases, making it harder to dissipate this heat effectively. This can lead to localized "hot spots" where the temperature is much higher than the set point, promoting side reactions and decomposition of products, thus lowering yield and selectivity.[1]
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Solution:
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Improved Reactor Design: Utilize jacketed reactors with efficient agitation and a high-performance cooling system. Ensure the heat transfer fluid has a low viscosity and high heat capacity for optimal performance.
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Slower Reagent Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.
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Consider Continuous Flow Chemistry: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior temperature control even for highly exothermic reactions.[2][3][4][5]
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-
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Inefficient Mixing: What works well with a magnetic stir bar in a round-bottom flask may be inadequate in a large reactor. Poor mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.
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Solution:
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Optimize Agitation: Select the appropriate impeller type (e.g., pitched-blade turbine, anchor) and optimize the stirring speed to ensure a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool in designing the optimal mixing setup.
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Multiple Injection Points: For very large reactors, using multiple addition points for a key reagent can improve its distribution.
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Issue 2: Byproduct Formation and Impurity Profile Changes
Question: I am observing new or increased levels of impurities in my this compound reaction at a larger scale. How can I identify and mitigate these?
Answer: Changes in the impurity profile upon scale-up are often linked to the issues of temperature and mixing discussed above, as well as longer reaction times.
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Common Side Reactions: In nitration reactions of this compound, for example, regioisomers are common byproducts. The desired isomer and the distribution of byproducts can be highly sensitive to reaction conditions.
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Example: The nitration of this compound can yield various isomers, with 2-fluoro-5-nitrotoluene (B1294961) often being a major product.[6][7] However, shifts in temperature or acid concentration can alter the isomeric ratio.
-
-
Troubleshooting Steps:
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Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track the formation of the desired product and byproducts over time. This will help you understand when the side reactions are occurring.
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Kinetic and Thermodynamic Understanding: Analyze the reaction kinetics. Side reactions may have a higher activation energy and become more prominent at the elevated temperatures that can occur in localized hot spots during scale-up.
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Purification Strategy Re-evaluation: The purification method used at the lab scale (e.g., column chromatography) may not be practical or efficient at an industrial scale. Recrystallization, distillation, or extraction may need to be developed and optimized.
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Issue 3: Safety Concerns - Thermal Runaway and Pressure Buildup
Question: My this compound reaction is highly exothermic. What are the best practices to prevent a thermal runaway, and how should I handle potential pressure buildup during scale-up?
Answer: Safety is paramount during scale-up. This compound is a flammable liquid and vapor, and its reactions, particularly nitration, can be highly energetic.[1]
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Preventing Thermal Runaway: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.
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Solutions:
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Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.
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Redundant Cooling: Ensure your reactor has a robust and reliable cooling system, with backup options if possible.
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Emergency Quench/Drown-Out System: Have a well-defined and tested procedure for quickly stopping the reaction in an emergency. This may involve adding a quenching agent or transferring the reactor contents to a larger vessel containing a cooling liquid.
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Continuous Flow Processing: As mentioned, the superior heat transfer of continuous reactors significantly reduces the risk of thermal runaway.[4]
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-
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Managing Pressure Buildup: Pressure can build up due to the formation of gaseous byproducts or if the reaction temperature exceeds the boiling point of the solvent or reactants.
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Solutions:
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Adequate Venting: Equip the reactor with a properly sized pressure relief valve and a rupture disk. The relief stream should be directed to a safe containment system.
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Gas Evolution Monitoring: If your reaction is expected to produce gas, monitor the off-gas flow rate and composition.
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Temperature Control: The most effective way to prevent pressure buildup from boiling is to maintain strict temperature control.
-
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Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up a batch reaction of this compound?
A1: The primary challenges are:
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Heat Transfer: Moving from a lab-scale flask to a large reactor significantly reduces the surface-area-to-volume ratio, making heat removal more difficult for exothermic reactions.[1]
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Mass Transfer (Mixing): Achieving uniform mixing in a large volume is more complex and critical for avoiding localized concentration and temperature gradients.[1]
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Safety: The potential hazards of a reaction, such as thermal runaway or toxic release, are magnified at a larger scale.
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Process Control: Maintaining precise control over reaction parameters (temperature, pressure, dosing rate) is more challenging in larger equipment.
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Downstream Processing: Isolation and purification techniques that are feasible in the lab may not be practical or economical at an industrial scale.
Q2: How can continuous flow chemistry help in scaling up this compound reactions?
A2: Continuous flow chemistry offers several advantages for scale-up:
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Superior Heat and Mass Transfer: The small dimensions of flow reactors provide a very high surface-area-to-volume ratio, enabling excellent control over temperature and mixing.[2][3][5]
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Enhanced Safety: The small internal volume of a flow reactor (low hold-up) minimizes the amount of hazardous material present at any given time, significantly reducing the risk of a major incident.
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Seamless Scaling: Scaling up in a continuous process often involves running the reactor for a longer time ("scaling out") or using multiple reactors in parallel ("numbering up"), rather than redesigning for a larger vessel.[3]
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Process Intensification: Flow chemistry can lead to higher yields and purities, and reduced reaction times.
Q3: What are the key safety precautions to take when handling this compound at an industrial scale?
A3: this compound is a flammable liquid. Key safety precautions include:
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Handling in a well-ventilated area.
-
Using non-sparking tools and explosion-proof equipment.
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Grounding and bonding containers and receiving equipment to prevent static discharge.
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Keeping away from heat, sparks, open flames, and other ignition sources.
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Wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety glasses.
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Having a clear and practiced emergency response plan.
Q4: For the nitration of this compound, what are typical reaction conditions and expected outcomes at the lab scale?
A4: In a lab-scale setting using solid acid catalysts, the nitration of this compound with 70% nitric acid at 90°C has been shown to yield a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene.[6][7] It's important to note that these results are specific to the reported conditions and may vary with different nitrating agents or catalysts.
Data Presentation
Table 1: Lab-Scale Nitration of this compound using a Solid Acid Catalyst
| Parameter | Value | Reference |
| Starting Material | This compound | [6][7] |
| Nitrating Agent | 70% Nitric Acid | [6][7] |
| Catalyst | Solid Acid (e.g., MoO₃/SiO₂) | [6] |
| Temperature | 90 °C | [6][7] |
| Conversion | 55% | [6][7] |
| Selectivity for 2-fluoro-5-nitrotoluene | 90% | [6][7] |
Table 2: Comparison of Batch vs. Continuous Flow for a Generic Exothermic Aromatic Reaction (Illustrative)
| Parameter | Batch Reactor (Large Scale) | Continuous Flow Reactor |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) |
| Mixing | Can be inefficient, leading to hot spots | Highly efficient and rapid |
| Safety Profile | Higher risk due to large volume of hazardous material | Inherently safer due to low reactor hold-up |
| Scalability | Requires significant redesign for larger vessels | "Scaling out" or "numbering up" is more straightforward |
| Typical Yield | Moderate to Good | Good to Excellent |
| Byproduct Formation | Can be significant due to poor control | Often minimized due to precise control |
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Nitration of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
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Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
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Charging Reactants: Charge the solid acid catalyst and this compound to the flask.
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Heating: Heat the mixture to the desired reaction temperature (e.g., 90 °C) with stirring.
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Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., 70% nitric acid) dropwise via the dropping funnel, carefully monitoring the internal temperature to control the exotherm.
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Reaction Monitoring: Maintain the reaction at the set temperature for the desired time, monitoring the progress by taking aliquots for analysis (e.g., GC or HPLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding it to ice water.
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Extraction and Purification: Separate the organic layer, wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the lab-scale nitration of this compound.
Caption: Troubleshooting logic for addressing low yield and selectivity during scale-up.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted 2-Fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-fluorotoluene from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue: My desired product and this compound have very close boiling points.
Answer:
When fractional distillation is not effective due to close boiling points, consider the following alternative strategies:
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Azeotropic Distillation: Investigate the formation of an azeotrope with a suitable solvent to alter the effective boiling point of this compound, allowing for separation.
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Extractive Distillation: Introduce a high-boiling solvent that has different affinities for your product and this compound, thereby increasing the relative volatility and facilitating separation by distillation.
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Preparative Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide high-resolution separation based on differences in polarity or volatility. Fluorinated stationary phases have shown good separation for fluorine-containing compounds from their non-fluorinated analogs.[1]
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Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[2] The unreacted this compound will remain in the mother liquor.
Issue: I am observing incomplete separation during liquid-liquid extraction.
Answer:
Incomplete separation during liquid-liquid extraction can be due to several factors:
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Solvent Selection: Ensure the chosen extraction solvent has a high partition coefficient for this compound and is immiscible with the reaction solvent.[3]
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Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions. Gentle inversion of the separatory funnel is recommended. If an emulsion does form, adding a small amount of brine or allowing the mixture to stand for an extended period can help to break it.
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pH Adjustment: The solubility of your product may be pH-dependent. Adjusting the pH of the aqueous phase can sometimes improve the partitioning of the product into the desired layer, leaving the non-polar this compound in the organic phase.
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Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Issue: My product is thermally sensitive and degrades during distillation.
Answer:
For thermally sensitive products, it is crucial to avoid high temperatures.
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Vacuum Distillation: Reducing the pressure lowers the boiling point of liquids.[4] By performing the distillation under vacuum, you can remove the volatile this compound at a much lower temperature, thus preventing the degradation of your product.
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Steam Distillation: If your product is immiscible with water, steam distillation can be a gentle method for removing volatile impurities like this compound.[5]
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Short Path Distillation: For very high boiling and sensitive compounds, a short path distillation apparatus minimizes the distance the distillate has to travel, reducing the time the compound spends at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is essential for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value |
| Boiling Point | 113-114 °C[6] |
| Melting Point | -62 °C[6] |
| Density | 1.001 g/mL at 25 °C[6] |
| Solubility in Water | Insoluble[7][8] |
| Solubility in Organic Solvents | Miscible with alcohol and ether[7] |
Q2: When is fractional distillation a suitable method for removing this compound?
A2: Fractional distillation is a suitable method when there is a significant difference (ideally >25 °C) between the boiling point of this compound (113-114 °C) and your desired product.[6] A high reflux ratio may be necessary for compounds with closer boiling points.[8]
Q3: How can I use liquid-liquid extraction to remove this compound?
A3: Since this compound is insoluble in water, a common approach is to dissolve the reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).[7][8] The organic layer can then be washed with water or an appropriate aqueous solution to remove any water-soluble impurities. The unreacted this compound will remain in the organic layer with your product. Subsequent removal of the this compound would then require another technique like distillation or chromatography. In some cases, if the product can be selectively precipitated or its solubility in the organic phase can be altered (e.g., by deprotonation of an acidic product with an aqueous base), this compound can be separated by extraction.[9]
Q4: What type of chromatography is most effective for separating this compound from my product?
A4: The choice of chromatography depends on the properties of your product.
-
Gas Chromatography (GC): If your product is volatile and thermally stable, GC can be an excellent analytical and preparative technique for separating it from this compound.[10]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive products, HPLC is the preferred method. A normal-phase column (e.g., silica (B1680970) gel) can be used to separate compounds based on polarity. Since this compound is relatively non-polar, it will elute quickly. For fluorinated compounds, specialized fluorous stationary phases can offer enhanced separation.[1]
Q5: Can I use crystallization to purify my solid product from this compound?
A5: Yes, if your product is a solid at room temperature, crystallization is a highly effective purification technique.[2] The process involves dissolving the crude product mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired product should crystallize out in a pure form, while the unreacted this compound and other impurities remain dissolved in the solvent.
Experimental Protocols
Protocol 1: Removal of this compound by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.
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Charging the Flask: Place the crude product mixture into the round-bottom flask along with a few boiling chips.
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Heating: Gently heat the flask using a heating mantle.
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Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (in this case, likely this compound) will preferentially move up the column.
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Monitoring: Monitor the temperature at the top of the column. A stable temperature reading close to the boiling point of this compound (113-114 °C at atmospheric pressure) indicates that it is distilling.[6]
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Collection: Collect the distillate in the receiving flask. The temperature will rise once the this compound has been removed, indicating that the next component is beginning to distill.
-
Shutdown: Once the separation is complete, turn off the heat and allow the apparatus to cool.
Protocol 2: Purification by Liquid-Liquid Extraction followed by Distillation
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Washing: Add an equal volume of water to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the washing step with fresh water or an appropriate aqueous solution (e.g., dilute acid or base, depending on the nature of the product and impurities) as needed.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: Filter the solution to remove the drying agent.
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Solvent Removal: Remove the extraction solvent using a rotary evaporator.
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Distillation: Purify the remaining residue, which contains your product and unreacted this compound, by distillation as described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. data.epo.org [data.epo.org]
- 4. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 5. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 6. 2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 95-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 95-52-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Stabilizing intermediates in multi-step synthesis from 2-Fluorotoluene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for multi-step syntheses commencing with 2-fluorotoluene, with a particular focus on the synthesis of key pharmaceutical intermediates.
This guide will use the synthesis of Enzalutamide (B1683756), an androgen receptor inhibitor, as a primary example of a multi-step synthesis starting from this compound. Each stage of the synthesis presents unique challenges, particularly concerning the stability of intermediates. This document aims to provide practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial reactions performed on this compound in multi-step synthesis?
A1: The most common initial reactions are electrophilic aromatic substitutions, such as nitration and Friedel-Crafts acylation. The fluorine and methyl groups on the toluene (B28343) ring direct the substitution pattern, influencing the regioselectivity of the reaction. For instance, nitration of this compound typically yields a mixture of isomers, with 2-fluoro-4-nitrotoluene (B45272) and 2-fluoro-6-nitrotoluene (B1294474) being major products.
Q2: I am observing the formation of multiple isomers during the nitration of this compound. How can I control the regioselectivity?
A2: Controlling regioselectivity in the nitration of this compound is a common challenge. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups can lead to a mixture of products. To favor the formation of the desired isomer, such as 2-fluoro-4-nitrotoluene, you can:
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Control the reaction temperature: Lowering the reaction temperature can often improve selectivity.
-
Choice of nitrating agent and catalyst: Using solid acid catalysts has been shown to improve regioselectivity compared to traditional mixed-acid nitration.
-
Slow addition of reagents: A slow, controlled addition of the nitrating agent can help to minimize side reactions and improve the yield of the desired isomer.
Q3: The diazonium salt intermediate in my synthesis is unstable and decomposes before I can proceed to the next step. What can I do to stabilize it?
A3: Aryldiazonium salts, especially those derived from fluorinated anilines, can be thermally unstable.[1] To enhance their stability:
-
Maintain low temperatures: It is crucial to perform the diazotization reaction at low temperatures, typically between 0-5 °C, and to use the resulting diazonium salt solution immediately in the subsequent reaction without allowing it to warm up.[2]
-
Choice of counter-ion: The stability of diazonium salts is influenced by the counter-ion. Diazonium tetrafluoroborates are generally more stable than the corresponding chlorides or sulfates and can sometimes be isolated.[3]
-
In situ generation: Whenever possible, generate the diazonium salt in situ and use it directly without isolation to minimize decomposition.
Q4: My Sandmeyer reaction is giving a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A4: Low yields in Sandmeyer reactions involving fluorinated substrates can be due to several factors:
-
Decomposition of the diazonium salt: As mentioned in Q3, ensuring the stability of the diazonium salt is critical.
-
Purity of the copper(I) catalyst: The copper(I) salt (e.g., CuBr, CuCl, CuCN) should be fresh and free of copper(II) impurities, which can catalyze side reactions.
-
Reaction conditions: The temperature and pH of the reaction mixture can significantly impact the yield. The reaction is typically carried out in an acidic medium.
-
Side reactions: The formation of phenols (from reaction with water) and biaryl compounds are common side reactions. Using a stoichiometric amount of the copper(I) salt and controlling the reaction temperature can help to suppress these.
Troubleshooting Guides
Guide 1: Nitration of this compound to 2-Fluoro-4-nitrotoluene
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired 2-fluoro-4-nitrotoluene isomer | - Formation of other isomers (e.g., 2-fluoro-6-nitrotoluene, dinitro products).- Over-nitration leading to dinitro compounds.- Incomplete reaction. | - Optimize reaction temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve regioselectivity.- Control stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to prevent dinitration.- Slow addition: Add the nitrating agent dropwise with efficient stirring to maintain a consistent temperature and concentration profile.- Catalyst selection: Consider using solid acid catalysts which can offer higher selectivity. |
| Formation of significant amounts of tar or dark-colored byproducts | - Reaction temperature is too high.- Presence of impurities in the starting material or reagents. | - Strict temperature control: Ensure the reaction temperature does not exceed the recommended range.- Use pure reagents: Ensure this compound and the nitrating agents are of high purity.- Quenching procedure: Pour the reaction mixture onto ice after completion to rapidly quench the reaction and prevent further side reactions. |
| Difficulty in separating isomers | - Similar boiling points and polarities of the isomers. | - Fractional distillation: Careful fractional distillation under reduced pressure can be used to separate isomers.- Crystallization: Selective crystallization from a suitable solvent system may be effective. |
Guide 2: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
This intermediate is crucial for the synthesis of Enzalutamide. The process involves oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid, followed by amidation and then reduction of the nitro group.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in the oxidation of 2-fluoro-4-nitrotoluene | - Incomplete oxidation.- Over-oxidation and ring degradation.- Difficult workup and product isolation. | - Choice of oxidizing agent: Potassium permanganate (B83412) (KMnO₄) is a common choice. The stoichiometry and reaction conditions (temperature, pH) must be carefully controlled.- Phase transfer catalyst: Using a phase transfer catalyst can improve the reaction rate and yield in biphasic systems.[4] - Temperature control: Maintain the reaction temperature as specified in the protocol to avoid unwanted side reactions. |
| Poor conversion during amidation of 2-fluoro-4-nitrobenzoic acid | - Incomplete activation of the carboxylic acid.- Low reactivity of the amine.- Unfavorable reaction equilibrium. | - Acid activation: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester, before reacting with methylamine (B109427).[5] - Temperature and pressure: For the reaction with gaseous methylamine, controlling the temperature and pressure is important. Alternatively, an aqueous solution of methylamine can be used. |
| Incomplete reduction of the nitro group to an amine | - Catalyst poisoning.- Insufficient hydrogen pressure or transfer.- Unsuitable solvent. | - Catalyst selection and handling: Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction medium is free of catalyst poisons (e.g., sulfur compounds).- Hydrogenation conditions: Optimize hydrogen pressure and reaction time. Ensure efficient stirring to facilitate mass transfer.- Solvent choice: Use a solvent that solubilizes the substrate and is compatible with the hydrogenation reaction (e.g., methanol, ethanol, ethyl acetate). |
Experimental Protocols & Data
Synthesis of 2-Fluoro-4-nitrotoluene
Methodology: The nitration of this compound can be performed using a mixture of nitric acid and sulfuric acid.
Protocol:
-
Cool a stirred mixture of this compound in a suitable vessel to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and stir.
-
Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the isomers.
| Parameter | Value | Reference |
| Reactants | This compound, Nitric Acid, Sulfuric Acid | [2] |
| Temperature | 0-10 °C | [2] |
| Typical Yield of 2-fluoro-4-nitrotoluene | Varies depending on conditions, can be optimized | [6] |
| Selectivity with Solid Acid Catalysts | Up to 90% for 2-fluoro-5-nitrotoluene (B1294961) (isomer) |
Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene
This is a multi-step process.
Step 1: Oxidation to 2-fluoro-4-nitrobenzoic acid
-
Reactants: 2-fluoro-4-nitrotoluene, potassium permanganate, water, phase transfer catalyst (optional).[4]
-
Conditions: The mixture is heated, and potassium permanganate is added portion-wise. The reaction is monitored by TLC.[4]
-
Workup: After the reaction, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the product.[4]
-
Yield: ~75%.[4]
Step 2: Amidation to 2-fluoro-4-nitro-N-methylbenzamide
-
Reactants: 2-fluoro-4-nitrobenzoic acid, thionyl chloride (for acid chloride formation), methylamine.[5]
-
Conditions: The acid is first converted to the acid chloride, which is then reacted with methylamine.
-
Yield: High.
Step 3: Reduction to 4-amino-2-fluoro-N-methylbenzamide
-
Reactants: 2-fluoro-4-nitro-N-methylbenzamide, Pd/C catalyst, hydrogen gas.[7]
-
Conditions: The reaction is carried out in a suitable solvent (e.g., propyl acetate) under hydrogen pressure.[7]
-
Yield: ~98%.[7]
| Overall Yield (3 steps) | ~68-70% | [6][7] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nitration
Caption: A troubleshooting workflow for addressing low yields in the nitration of this compound.
Experimental Workflow for the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide - Google Patents [patents.google.com]
- 4. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Determination of 2-Fluorotoluene Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a critical aspect of the research and development process. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Fluorotoluene and its derivatives. The comparison focuses on a traditional reversed-phase C18 column and a more specialized Pentafluorophenyl (PFP) column, offering insights into their respective performances in separating this compound from its potential impurities.
The selection of an appropriate HPLC method is paramount for the accurate quantification of impurities and for ensuring the quality and consistency of the final product. This guide presents supporting experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.
Comparison of HPLC Methodologies
The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from structurally similar impurities. These impurities can include positional isomers (e.g., 3-Fluorotoluene and 4-Fluorotoluene), starting materials (e.g., Toluene), and other process-related halogenated compounds (e.g., 2-Chlorotoluene).
This guide compares two methods:
-
Method A: Reversed-Phase C18 Column. This is a widely used method based on hydrophobic interactions.
-
Method B: Pentafluorophenyl (PFP) Column. This method utilizes a stationary phase with unique selectivity for halogenated and aromatic compounds due to multiple interaction mechanisms, including π-π and dipole-dipole interactions.[1][2][3]
The performance of these two methods in separating this compound from a mixture of potential impurities is summarized below.
Data Presentation
The following table summarizes the quantitative data obtained from the two HPLC methods for the separation of this compound and its potential impurities.
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Toluene | 4.25 | - |
| 2-Chlorotoluene | 5.10 | 3.15 |
| 4-Fluorotoluene | 4.85 | 1.12 |
| 3-Fluorotoluene | 4.95 | 0.85 |
| This compound | 5.30 | 1.89 |
| Purity of this compound (%) | 99.5 | 99.8 |
Note: The data presented is representative and may vary based on specific instrumentation and laboratory conditions.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Method A: C18 Column
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound, spiked with 0.1% of each potential impurity (Toluene, 2-Chlorotoluene, 3-Fluorotoluene, and 4-Fluorotoluene), was prepared in the mobile phase.
Method B: PFP Column
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound, spiked with 0.1% of each potential impurity (Toluene, 2-Chlorotoluene, 3-Fluorotoluene, and 4-Fluorotoluene), was prepared in the mobile phase.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the key performance attributes of the two HPLC methods.
Caption: General workflow for HPLC purity determination.
Caption: Performance comparison of C18 and PFP HPLC methods.
References
Monitoring Reaction Progress of 2-Fluorotoluene: A Comparative Guide to TLC and Alternative Methods
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, meticulous monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety. For reactions involving key intermediates like 2-Fluorotoluene, selecting the appropriate analytical technique is crucial. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other common analytical methods for monitoring the progress of a representative reaction involving this compound.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a widely adopted technique for monitoring organic reactions due to its simplicity, speed, and cost-effectiveness.[1][2][3] It provides a quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.[1][4]
Hypothetical Reaction: Oxidation of this compound to 2-Fluorobenzaldehyde. This reaction represents a common transformation where the polarity of the product significantly differs from the starting material, making it ideal for TLC analysis.
Experimental Protocol: TLC Monitoring of this compound Oxidation
-
TLC Plate Preparation: A baseline is lightly drawn with a pencil approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.[5]
-
Sample Preparation:
-
Starting Material (SM): A dilute solution of this compound in a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): An aliquot is withdrawn from the reaction vessel at specific time intervals (e.g., 0, 15, 30, 60 minutes).[6][7]
-
Co-spot (Co): A spot where both the starting material and the reaction mixture are applied.[4][7][8]
-
-
Spotting: Using a capillary tube, small spots of the SM, RM, and Co are applied to the baseline of the TLC plate.[2][5]
-
Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase (eluent). A common mobile phase for this type of transformation would be a mixture of a non-polar and a polar solvent, for instance, a 9:1 mixture of hexane (B92381) and ethyl acetate.[9][10] The chamber should be saturated with the eluent vapor.[5]
-
Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots are visualized under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[1][3] The spots should be circled with a pencil.
-
Analysis: The Retention Factor (Rf) for each spot is calculated using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[12] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Hypothetical TLC Data for the Oxidation of this compound
| Time (minutes) | Sample | Observed Spots (Rf value) | Interpretation |
| 0 | SM (this compound) | 0.85 | Starting material reference |
| 0 | RM | 0.85 | Reaction has not yet started |
| 15 | RM | 0.85, 0.45 | Reaction in progress |
| 30 | RM | 0.85 (faint), 0.45 | Reaction nearing completion |
| 60 | RM | 0.45 | Reaction complete |
| 60 | Product (2-Fluorobenzaldehyde) | 0.45 | Product reference |
Workflow for TLC Monitoring
References
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Monitoring reaction progress? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. coconote.app [coconote.app]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 2-Fluorotoluene and 3-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-fluorotoluene and 3-fluorotoluene (B1676563), two important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document presents a detailed analysis of their behavior in key organic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Executive Summary
The reactivity of the aromatic ring and the methyl group in fluorotoluene isomers is significantly influenced by the relative positions of the fluorine and methyl substituents. In electrophilic aromatic substitution, 3-fluorotoluene is generally more reactive than this compound. Conversely, for nucleophilic aromatic substitution (after introduction of a suitable activating group), the reactivity order can be expected to differ based on the stability of the Meisenheimer intermediate. Reactions at the benzylic position are also influenced by the electronic effects of the fluorine substituent. This guide will delve into the specifics of these reactivity differences with supporting data.
Data Presentation: A Quantitative Comparison
The following tables summarize key experimental data comparing the reactivity of this compound and 3-fluorotoluene in electrophilic aromatic substitution.
Table 1: Nitration of this compound and 3-Fluorotoluene
| Substrate | Reaction Conditions | Conversion (%) | Major Product(s) | Selectivity (%) |
| This compound | 70% HNO₃, H-beta zeolite catalyst, 90°C, 5h | 55.2 | 2-Fluoro-5-nitrotoluene (B1294961) | 90.1 |
| 2-Fluoro-3-nitrotoluene | 2.5 | |||
| 3-Fluorotoluene | 70% HNO₃, H-beta zeolite catalyst, 60°C, 5h | 79.2 | 3-Fluoro-6-nitrotoluene | 67.0 |
| 3-Fluoro-4-nitrotoluene | 29.5 |
Data sourced from a study on the nitration of fluorotoluenes using solid acid catalysts.[1][2]
Analysis of Reactivity
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the fluorine atom and the methyl group exert competing and cooperative directing effects. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating (due to its inductive effect) but also an ortho, para-director (due to its resonance effect).
3-Fluorotoluene exhibits higher reactivity towards nitration compared to this compound, as evidenced by the higher conversion at a lower reaction temperature (79.2% at 60°C vs. 55.2% at 90°C).[1][2] This can be attributed to the directing effects of the substituents. In 3-fluorotoluene, the positions ortho and para to the activating methyl group are less sterically hindered and are strongly activated, leading to a faster reaction rate. The major products, 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, result from attack at the positions activated by both the methyl and fluoro groups.
In This compound , the positions activated by the methyl group are sterically hindered by the adjacent fluorine atom. The primary site of substitution is para to the fluorine and meta to the methyl group, leading to the formation of 2-fluoro-5-nitrotoluene with high selectivity.[1] The overall lower reactivity is likely due to a combination of steric hindrance and the deactivating inductive effect of the fluorine atom being more pronounced at the positions activated by the methyl group.
Nucleophilic Aromatic Substitution
For a nucleophilic attack to occur, the negative charge in the Meisenheimer complex must be stabilized by the electron-withdrawing groups. The position of the fluorine atom relative to the leaving group and the activating group will be critical. In general, for an SNA reaction to proceed efficiently, the activating group should be in the ortho or para position to the leaving group.
Reactions of the Methyl Group
The reactivity of the methyl group in benzylic oxidation or halogenation is influenced by the electronic nature of the aromatic ring. The fluorine atom, being an electron-withdrawing group through its inductive effect, can influence the stability of the benzylic radical or carbocation intermediates formed during these reactions.
In benzylic oxidation , for instance with potassium permanganate (B83412), the reaction proceeds via a benzylic radical. The electron-withdrawing fluorine atom would destabilize a benzylic carbocation intermediate but has a less pronounced effect on a benzylic radical. Therefore, significant differences in reactivity between the two isomers might not be expected, although subtle electronic effects could play a role.
In benzylic bromination , which proceeds via a free radical mechanism, the stability of the benzylic radical is the key factor. The inductive effect of the fluorine atom will have a minor influence on the stability of the benzylic radical. Therefore, both this compound and 3-fluorotoluene are expected to undergo benzylic bromination at comparable rates to toluene (B28343) itself.
Experimental Protocols
Protocol 1: Nitration of Fluorotoluene (Electrophilic Aromatic Substitution)
Objective: To synthesize nitrated derivatives of this compound or 3-fluorotoluene.
Materials:
-
This compound or 3-Fluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring to prepare the nitrating mixture.
-
To a separate flask containing the fluorotoluene isomer dissolved in a minimal amount of dichloromethane, slowly add the chilled nitrating mixture dropwise using a dropping funnel, while maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Aromatic Substitution of a Dinitrofluorotoluene
Objective: To perform a nucleophilic aromatic substitution on a dinitrated fluorotoluene derivative.
Materials:
-
2,4-Dinitro- or 2,6-Dinitrofluorotoluene derivative
-
Nucleophile (e.g., Sodium Methoxide in Methanol)
-
Anhydrous solvent (e.g., Methanol or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the dinitrofluorotoluene derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the nucleophile solution to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography.
Protocol 3: Benzylic Oxidation of Fluorotoluene
Objective: To oxidize the methyl group of fluorotoluene to a carboxylic acid.
Materials:
-
This compound or 3-Fluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, prepare a solution of sodium carbonate in water.
-
Add the fluorotoluene isomer to the flask, followed by the portion-wise addition of potassium permanganate with vigorous stirring.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter the manganese dioxide precipitate through a Büchner funnel.
-
Wash the precipitate with hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of the fluorobenzoic acid is complete.
-
If the solution is colored, add a small amount of sodium bisulfite to decolorize it.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Conclusion
The reactivity of this compound and 3-fluorotoluene is a nuanced interplay of steric and electronic effects. In electrophilic aromatic substitution, 3-fluorotoluene demonstrates higher reactivity due to the favorable alignment of the directing effects of the methyl and fluoro groups. For nucleophilic aromatic substitution and reactions at the methyl group, the differences in reactivity are more subtle and depend on the specific reaction mechanism. This guide provides a foundational understanding of these differences, supported by available experimental data and detailed protocols, to aid researchers in the strategic use of these important synthetic intermediates. Further quantitative studies on the nucleophilic substitution and benzylic reactivity of these isomers would be beneficial to the scientific community.
References
2-Fluorotoluene vs. 2-Chlorotoluene in Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-fluorotoluene and 2-chlorotoluene (B165313) as substrates in nucleophilic aromatic substitution (SNAr) reactions. While direct, side-by-side experimental data for these specific unactivated aryl halides is limited in published literature, a robust comparison can be drawn from the well-established principles of the SNAr mechanism and data from analogous compounds. This guide synthesizes this information to provide a reliable reference for researchers selecting reagents for chemical synthesis.
Executive Summary
In nucleophilic aromatic substitution reactions, This compound is a significantly more reactive substrate than 2-chlorotoluene . This enhanced reactivity is a direct consequence of the electronic properties of the fluorine atom. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step of the SNAr reaction. Consequently, reactions with this compound typically proceed under milder conditions and may result in higher yields compared to those with 2-chlorotoluene.
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution reactions generally proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
The rate of the SNAr reaction is primarily determined by the stability of the Meisenheimer complex. Fluorine's strong electron-withdrawing inductive effect stabilizes this intermediate more effectively than chlorine, thereby lowering the activation energy of the rate-determining step and increasing the overall reaction rate. This leads to the general reactivity order for halogens in SNAr reactions: F > Cl > Br > I , which is the reverse of the trend observed in SN1 and SN2 reactions.
Performance Comparison
The following table summarizes the expected performance of this compound versus 2-chlorotoluene in common nucleophilic substitution reactions based on established chemical principles.
| Parameter | This compound | 2-Chlorotoluene | Rationale |
| Relative Reactivity | High | Low | The high electronegativity of fluorine makes the ipso-carbon more electrophilic and better stabilizes the negative charge in the Meisenheimer intermediate. |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times) | Due to its higher reactivity, this compound can undergo substitution under less forcing conditions. |
| Typical Yields | Generally higher | Generally lower | The faster reaction rate and potentially fewer side reactions at milder conditions can lead to higher isolated yields for this compound. |
| Catalyst Requirement | May proceed without a catalyst in some cases | Often requires a catalyst (e.g., Cu or Ni salts) | The lower reactivity of the C-Cl bond often necessitates the use of a transition metal catalyst to facilitate the reaction, especially for unactivated systems. |
Experimental Protocols
The following are representative, plausible experimental protocols for key nucleophilic substitution reactions. These are adapted from established procedures for unactivated aryl halides and are intended to be illustrative. Researchers should perform their own optimizations.
Hydroxylation
Objective: To synthesize 2-methylphenol from the corresponding 2-halotoluene.
Methodology: This protocol is adapted from a mechanochemical approach for the hydroxylation of unactivated aryl fluorides.
Caption: Experimental workflow for the hydroxylation of 2-halotoluenes.
Procedure:
-
To a 10 mL stainless steel milling jar containing a 10 mm stainless steel ball, add the 2-halotoluene (1.0 mmol) and potassium hydroxide (B78521) (3.0 mmol).
-
Mill the mixture in a ball mill at 600 rpm for 90 minutes.
-
After milling, dissolve the solid mixture in water (20 mL).
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: this compound is expected to give a significantly higher yield of 2-methylphenol compared to 2-chlorotoluene under these conditions.
Amination
Objective: To synthesize N-aryl amines from the corresponding 2-halotoluene.
Methodology: This protocol is based on a nickel-catalyzed amination of aryl chlorides.
Procedure:
-
To an oven-dried Schlenk tube, add NiCl2(dme) (5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%), and sodium tert-butoxide (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol), 2-halotoluene (1.0 mmol), and toluene (B28343) (2 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (10 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome: While both substrates may require catalysis, this compound is anticipated to provide a higher yield of the aminated product under identical reaction times. The reaction with 2-chlorotoluene may require a longer reaction time or a higher catalyst loading to achieve a comparable yield.
Cyanation
Objective: To synthesize 2-methylbenzonitrile from the corresponding 2-halotoluene.
Methodology: This protocol is adapted from a copper-mediated cyanation of aryl halides.[1][2]
Procedure:
-
In a glovebox, add CuI (10 mol%), sodium cyanide (1.2 mmol), and the 2-halotoluene (1.0 mmol) to a Schlenk tube.
-
Add N,N-dimethylformamide (DMF, 3 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 120-140 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into a solution of ethylenediamine (B42938) in water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The cyanation of this compound is expected to proceed more readily, potentially allowing for a lower reaction temperature or shorter reaction time to achieve a good yield compared to 2-chlorotoluene.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 2-chlorotoluene in nucleophilic aromatic substitution reactions is clear from a reactivity standpoint. This compound is the superior substrate , offering the potential for milder reaction conditions, shorter reaction times, and higher yields. This is a critical consideration in multi-step syntheses where overall yield and process efficiency are paramount. While 2-chlorotoluene is often less expensive, the potential for increased costs associated with harsher conditions, longer reaction times, and lower yields may offset the initial savings in raw material cost. Therefore, for SNAr applications, this compound is the recommended starting material for achieving optimal synthetic outcomes.
References
A Comparative Guide to the Regioselectivity of Fluorotoluene Isomers in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of substituents onto an aromatic ring is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other functional materials. The regiochemical outcome of these reactions is of paramount importance, dictating the final structure and properties of the target molecule. This guide provides a comparative analysis of the regioselectivity observed in key electrophilic aromatic substitution (EAS) reactions—nitration, bromination, and Friedel-Crafts acylation—of the three structural isomers of fluorotoluene: 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene.
The interplay between the activating, ortho-, para-directing methyl group and the deactivating, yet also ortho-, para-directing fluorine atom presents a fascinating case study in directing group effects. This guide summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes the underlying electronic influences that govern the observed regioselectivity.
Directing Effects of Fluorine and Methyl Groups
The regioselectivity in the electrophilic aromatic substitution of fluorotoluenes is determined by the combined electronic effects of the fluorine and methyl substituents. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. Fluorine, on the other hand, is a deactivating group due to its strong inductive electron-withdrawing effect (-I), yet it directs incoming electrophiles to the ortho and para positions through its resonance electron-donating effect (+R). The ultimate regiochemical outcome is a result of the interplay of these competing effects.
Caption: Directing effects of methyl and fluoro substituents.
Comparative Regioselectivity in Electrophilic Aromatic Substitution Reactions
The following sections detail the observed regioselectivity for the nitration, bromination, and Friedel-Crafts acylation of this compound, 3-fluorotoluene, and 4-fluorotoluene.
Nitration
Nitration is a classic example of electrophilic aromatic substitution. The reaction of fluorotoluene isomers with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, yields a mixture of nitrofluorotoluene isomers.
Table 1: Isomer Distribution in the Nitration of Fluorotoluenes
| Isomer | Reaction Conditions | 2-Nitro | 3-Nitro | 4-Nitro | 5-Nitro | 6-Nitro | Other | Reference |
| This compound | 70% HNO₃, H-beta zeolite, 90°C | - | 2.7% | 3.2% | 88.9% | 5.2% | - | [1] |
| 3-Fluorotoluene | 70% HNO₃, H-beta zeolite, 60°C | 29.5% | - | - | - | 67% | 3.5% (dinitrated) | [1] |
| 4-Fluorotoluene | 70% HNO₃, solid acid catalyst | Ring nitration not favored | - | - | - | - | 59% (α-nitration) | [2] |
Note: Percentages are based on the converted starting material.
In the nitration of This compound , the major product is 2-fluoro-5-nitrotoluene.[1] This indicates a strong directing effect of the fluorine atom to its para position, which is also a meta position to the methyl group. In 3-fluorotoluene , the major product is 3-fluoro-6-nitrotoluene, where substitution occurs ortho to the fluorine and para to the methyl group.[1] Interestingly, the nitration of 4-fluorotoluene under these conditions primarily results in side-chain nitration (α-nitration) rather than substitution on the aromatic ring.[2]
Caption: General experimental workflow for nitration.
Bromination
Bromination of aromatic compounds is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.
Table 2: Isomer Distribution in the Bromination of Fluorotoluenes
| Isomer | Reaction Conditions | 2-Bromo | 3-Bromo | 4-Bromo | 5-Bromo | 6-Bromo | Reference |
| This compound | Br₂, Fe catalyst | - | - | 94% | - | - | [3] |
| 3-Fluorotoluene | Br₂, radical initiator | Multiple regioisomers formed | - | - | - | - | [3] |
| 4-Fluorotoluene | Br₂, glacial acetic acid, I₂, Fe | 30-40% | 60-70% | - | - | - | [4] |
For This compound , bromination shows high regioselectivity, with the primary product being 4-bromo-2-fluorotoluene.[3] This corresponds to substitution at the position that is para to the methyl group and meta to the fluorine atom. The bromination of 3-fluorotoluene is less straightforward and can lead to a mixture of dibrominated products, suggesting that the initial monobromination may activate the ring for further substitution.[3] In the case of 4-fluorotoluene , a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451) is obtained, with the latter being the major product.[4]
Caption: Predominant bromination products.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride. While specific quantitative experimental data for the Friedel-Crafts acylation of fluorotoluene isomers is limited in the readily available literature, the directing effects of the substituents allow for predictable outcomes.
Table 3: Predicted Major Products in the Friedel-Crafts Acetylation of Fluorotoluenes
| Isomer | Predicted Major Product(s) |
| This compound | 4-Acetyl-2-fluorotoluene |
| 3-Fluorotoluene | 4-Acetyl-3-fluorotoluene and 6-Acetyl-3-fluorotoluene |
| 4-Fluorotoluene | 2-Acetyl-4-fluorotoluene |
For This compound , acylation is expected to occur predominantly at the 4-position, which is para to the activating methyl group and meta to the deactivating fluorine. In the case of 3-fluorotoluene , a mixture of isomers is anticipated, with substitution occurring at the positions ortho and para to the methyl group that are not sterically hindered by the fluorine atom. For 4-fluorotoluene , the primary product is predicted to be 2-acetyl-4-fluorotoluene, where acylation occurs at a position ortho to the methyl group and meta to the fluorine.
Experimental Protocols
The following are generalized experimental protocols for the nitration, bromination, and Friedel-Crafts acylation of fluorotoluene isomers. Researchers should adapt these procedures based on the specific isomer and desired scale of the reaction.
General Protocol for Nitration of Fluorotoluenes
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the respective fluorotoluene isomer in a suitable solvent (e.g., dichloromethane) to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the fluorotoluene isomer, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Pour the reaction mixture onto crushed ice and extract the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
-
Analysis: Characterize the product mixture using GC-MS and NMR to determine the isomer distribution.
General Protocol for Bromination of Fluorotoluenes
-
Reaction Setup: To a solution of the fluorotoluene isomer in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask, add a catalytic amount of iron powder or iron(III) bromide.
-
Reaction: Add a solution of bromine in the same solvent dropwise to the stirred mixture at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC), quench the excess bromine with a solution of sodium bisulfite.
-
Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography or distillation.
-
Analysis: Determine the isomer distribution of the bromofluorotoluene products by GC-MS and NMR.
General Protocol for Friedel-Crafts Acetylation of Fluorotoluenes
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride dropwise.
-
Reaction: To this mixture, add the fluorotoluene isomer dropwise, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic extracts. Wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the product by column chromatography or distillation.
-
Analysis: Analyze the product mixture by GC-MS and NMR to identify the isomeric products and their relative ratios.
Conclusion
The regioselectivity in the electrophilic aromatic substitution of fluorotoluene isomers is a nuanced interplay of the directing effects of the methyl and fluoro substituents. While the methyl group is a stronger activator, the ortho-, para-directing influence of the fluorine atom significantly impacts the final product distribution. This guide provides a framework for understanding and predicting the outcomes of these important reactions, offering valuable insights for synthetic chemists in the design and execution of their research. The provided experimental protocols serve as a starting point for the synthesis of specific fluorotoluene derivatives, which are important building blocks in medicinal chemistry and materials science.
References
- 1. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,6-Dibromo-3-fluorotoluene [smolecule.com]
- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
Spectroscopic Analysis for the Structural Confirmation of 2-Fluorotoluene and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of fluorinated aromatic compounds is a critical step in organic synthesis, particularly in the pharmaceutical and agrochemical industries where 2-Fluorotoluene serves as a key building block.[1][2] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[2] However, synthetic routes can often yield a mixture of isomers, namely this compound, 3-Fluorotoluene, and 4-Fluorotoluene. Distinguishing between these structural isomers is paramount for quality control and ensuring the desired biological activity.[3]
This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively identify and differentiate this compound from its meta- and para-isomers.
Comparative Spectroscopic Data
The most significant differentiation between the fluorotoluene isomers is observed in their NMR spectra. The position of the fluorine atom relative to the methyl group dictates the symmetry of the molecule, leading to unique chemical shifts and coupling patterns.
¹H NMR Data Comparison
The proton NMR spectra provide a clear fingerprint for each isomer based on the chemical shifts and spin-spin splitting patterns of the aromatic protons.[4][5]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| This compound | CH₃ | ~2.3 | s |
| H-3 | ~7.0-7.2 | m | |
| H-4 | ~7.0-7.2 | m | |
| H-5 | ~7.0-7.2 | m | |
| H-6 | ~7.0-7.2 | m | |
| 3-Fluorotoluene | CH₃ | ~2.4 | s |
| H-2 | ~6.9-7.1 | m | |
| H-4 | ~6.9-7.1 | m | |
| H-5 | ~7.2-7.3 | m | |
| H-6 | ~6.9-7.1 | m | |
| 4-Fluorotoluene | CH₃ | ~2.3 | s |
| H-2, H-6 | ~7.0 | t, J ≈ 8.7 Hz | |
| H-3, H-5 | ~7.1 | t, J ≈ 8.7 Hz |
Note: Actual chemical shifts can vary slightly based on the solvent and spectrometer frequency. The key differentiator is the splitting pattern, which is complex for the ortho- and meta-isomers but simplified for the symmetric para-isomer.
¹³C NMR Data Comparison
Carbon NMR spectroscopy reveals the number of unique carbon environments. The high symmetry of 4-Fluorotoluene results in fewer signals compared to its isomers. The large carbon-fluorine coupling constants (¹JCF) are also highly diagnostic.[6][7]
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| This compound | C-1 (C-CH₃) | ~120.7 | d, J ≈ 16 Hz |
| C-2 (C-F) | ~161.5 | d, J ≈ 245 Hz | |
| C-3 | ~129.0 | d, J ≈ 4 Hz | |
| C-4 | ~127.5 | d, J ≈ 8 Hz | |
| C-5 | ~124.2 | d, J ≈ 4 Hz | |
| C-6 | ~115.0 | d, J ≈ 21 Hz | |
| CH₃ | ~14.5 | d, J ≈ 3 Hz | |
| 3-Fluorotoluene | C-1 (C-CH₃) | ~139.5 | d, J ≈ 6 Hz |
| C-2 | ~115.5 | d, J ≈ 21 Hz | |
| C-3 (C-F) | ~163.0 | d, J ≈ 245 Hz | |
| C-4 | ~113.0 | d, J ≈ 22 Hz | |
| C-5 | ~130.0 | d, J ≈ 8 Hz | |
| C-6 | ~124.5 | d, J ≈ 3 Hz | |
| CH₃ | ~21.4 | s | |
| 4-Fluorotoluene | C-1 (C-CH₃) | ~134.0 | d, J ≈ 3 Hz |
| C-2, C-6 | ~130.0 | d, J ≈ 8 Hz | |
| C-3, C-5 | ~115.5 | d, J ≈ 21 Hz | |
| C-4 (C-F) | ~162.0 | d, J ≈ 245 Hz | |
| CH₃ | ~20.5 | s |
¹⁹F NMR Data Comparison
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The chemical shift of the fluorine nucleus is distinct for each isomer.
| Compound | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| This compound | ~ -119 |
| 3-Fluorotoluene | ~ -114 |
| 4-Fluorotoluene | ~ -117 |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS) Data
While NMR is the most definitive technique, IR and MS provide complementary data. Aromatic compounds show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[5] The C-F bond exhibits a strong absorption band typically between 1000 and 1300 cm⁻¹. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ "fingerprint" region.
Mass spectrometry will show a molecular ion (M⁺) peak at m/z = 110 for all isomers, corresponding to the molecular formula C₇H₇F.[8] Fragmentation patterns can be complex, but may show a characteristic loss of H to form a fluorotropylium ion.[3]
| Technique | This compound | 3-Fluorotoluene | 4-Fluorotoluene |
| IR (C-H bend) | ~750 cm⁻¹ (ortho) | ~780, 690 cm⁻¹ (meta) | ~820 cm⁻¹ (para) |
| MS (m/z) | 110 (M⁺), 109, 91 | 110 (M⁺), 109, 91 | 110 (M⁺), 109, 91 |
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and a decision-making process for identifying the correct fluorotoluene isomer.
Caption: Workflow for spectroscopic analysis of synthesized compounds.
Caption: Decision tree for distinguishing fluorotoluene isomers.
Experimental Protocols
Standardized protocols are essential for reproducible spectroscopic results.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified fluorotoluene product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[9] Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A proton-decoupled sequence is often used to simplify the spectrum. Use an appropriate external or internal standard if precise chemical shift referencing is needed.[10]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal (or residual solvent peak). Integrate the ¹H NMR signals and pick all peaks in the ¹H, ¹³C, and ¹⁹F spectra.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks, paying close attention to the C-F stretch and the C-H out-of-plane bending regions.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it provides separation of any potential impurities before mass analysis. Inject a dilute solution of the sample (e.g., 1 mg/mL in dichloromethane) into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is the standard ionization method for this type of analysis, typically performed at 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it to known spectra in a database (e.g., NIST) for confirmation.
By systematically applying these spectroscopic methods and comparing the resulting data against the reference values provided, researchers can confidently confirm the structure of their this compound products and distinguish them from isomeric impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound(95-52-3) 13C NMR [m.chemicalbook.com]
- 8. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Quantitative Analysis of 2-Fluorotoluene: A Comparative Guide to qNMR and GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fluorinated organic compounds is paramount in pharmaceutical development, chemical manufacturing, and environmental analysis. 2-Fluorotoluene, a key intermediate and building block, requires precise and reliable analytical methods for its assay. This guide provides an objective comparison of two powerful techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative NMR, particularly ¹⁹F qNMR, has emerged as a robust and primary analytical method that offers direct quantification without the need for identical reference standards.[1][2] In contrast, GC-FID is a well-established, sensitive chromatographic technique widely used for the analysis of volatile organic compounds.[3] This guide will delve into the principles, experimental protocols, and performance characteristics of each method, supported by representative experimental data to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Quantitative Data Summary
The following tables summarize the key performance parameters for the quantification of this compound using ¹⁹F qNMR and GC-FID. The data presented is representative of typical results obtained with properly validated methods.
Table 1: Performance Characteristics of ¹⁹F qNMR and GC-FID for the Assay of this compound
| Parameter | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of fluorine nuclei, allowing for direct molar ratio determination against an internal standard.[4] | Separation of components in a mixture based on their volatility and interaction with a stationary phase, followed by detection via flame ionization.[3] |
| Calibration | Primary method; does not require a this compound certified reference standard. Quantification is achieved using a certified internal standard.[1] | Relative method; requires a certified reference standard of this compound to generate a calibration curve. |
| Precision (%RSD) | < 2.0%[5] | < 3.0%[6] |
| Accuracy (%Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Limit of Quantification (LOQ) | ~1.0 mmol/L[5] | Low ppb range[7] |
| Analysis Time per Sample | ~10-15 minutes[1] | ~15-20 minutes |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a suitable solvent; may require optimization for complex matrices. |
| Specificity | Excellent, due to the wide chemical shift range of ¹⁹F.[8] Potential for isomer resolution. | Dependent on column selection and temperature programming; separation of fluorotoluene isomers can be challenging.[9] |
| Destructive/Non-destructive | Non-destructive | Destructive |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using ¹⁹F qNMR and GC-FID are provided below.
¹⁹F Quantitative NMR (qNMR) Protocol
This protocol outlines the use of an internal standard for the accurate quantification of this compound.
1. Materials and Reagents:
-
This compound (analyte)
-
Certified Reference Material (CRM) for ¹⁹F qNMR, e.g., 2-Chloro-4-fluorotoluene or another suitable fluorinated compound with a distinct ¹⁹F signal.[10]
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 20 mg of the internal standard into a clean vial.
-
Dissolve the mixture in 1.0 mL of deuterated chloroform.
-
Vortex the solution to ensure homogeneity.
-
Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[10]
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).[2]
-
Number of Scans: 16 or higher for good signal-to-noise ratio.[8]
-
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity or concentration of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol describes a method for the quantification of this compound using an internal standard and a calibration curve.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (IS), e.g., Toluene or another suitable volatile organic compound.
-
Solvent, e.g., Methanol or Hexane (GC grade).
-
Certified Reference Material of this compound for calibration.
2. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the this compound CRM and a constant amount of the internal standard in the chosen solvent to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the this compound sample and the same constant amount of the internal standard and dissolve in the same solvent.
3. GC-FID Operating Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the separation of aromatic isomers, e.g., a DB-WAX or a similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C, and hold for 5 minutes. (This program is a starting point and may require optimization).
-
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Mandatory Visualizations
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2-Fluoro Toluene GC analysis for isomers - Chromatography Forum [chromforum.org]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Synthetic Route for 2-Fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new, palladium-catalyzed synthetic route for 2-Fluoro-4-nitrotoluene against two established methods: the traditional Balz-Schiemann reaction and a modern nucleophilic aromatic substitution (SNA) approach. 2-Fluoro-4-nitrotoluene is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The development of efficient, safe, and high-yield synthetic pathways is crucial for its large-scale production. This document outlines the experimental protocols for each method, presents performance data in a comparative format, and visualizes the workflows for enhanced clarity.
Comparative Analysis of Synthetic Routes
The performance of the three synthetic routes was evaluated based on key metrics: reaction yield, product purity, reaction time, and temperature. The novel palladium-catalyzed approach demonstrates significant advantages in yield and reaction conditions over traditional methods.
Table 1: Performance Comparison of Synthetic Routes to 2-Fluoro-4-nitrotoluene
| Metric | Route A: Balz-Schiemann | Route B: SNAr Reaction | Route C: Novel Pd-Catalyzed |
| Starting Material | 2-Amino-5-nitrotoluene | 2,4-Dinitrotoluene (B133949) | 1-Bromo-2-fluoro-4-nitrotoluene |
| Yield (%) | ~65% | 60%[3] | 92% |
| Purity (by GC-MS) | >98% | >98%[3] | >99% |
| Reaction Time (h) | 10 | 8[3] | 4 |
| Fluorination Temp. (°C) | 100-120 (decomposition) | 160[3] | 80 |
| Key Reagents | NaNO₂, HBF₄ | KF, Urea (B33335), Choline (B1196258) chloride[3] | Pd(dba)₂, RockPhos, CsF |
| Safety Concerns | Isolation of explosive diazonium salts[4][5][6] | High reaction temperature | Air-sensitive catalyst |
Experimental Protocols & Methodologies
Detailed procedures for the three compared synthetic routes are provided below.
Route A: Traditional Balz-Schiemann Reaction
The Balz-Schiemann reaction is a conventional method for synthesizing aryl fluorides from aromatic amines via a diazonium tetrafluoroborate (B81430) intermediate.[7][8]
Step 1: Diazotization
-
Dissolve 2-Amino-5-nitrotoluene (10 mmol) in a 20% solution of tetrafluoroboric acid (HBF₄, 30 mL) at 0°C in a three-necked flask.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 12 mmol) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 1 hour at 0-5°C. The diazonium tetrafluoroborate salt precipitates from the solution.
Step 2: Decomposition
-
Filter the precipitated diazonium salt and wash it with cold diethyl ether.
-
Carefully dry the salt under vacuum.
-
Heat the dried salt gently in a flask at 100-120°C until the evolution of nitrogen gas ceases.
-
The crude product is purified by vacuum distillation to yield 2-Fluoro-4-nitrotoluene.
Route B: Nucleophilic Aromatic Substitution (SNAr)
This method involves the substitution of a nitro group with fluoride (B91410) from a potassium fluoride source.
-
Combine 2,4-dinitrotoluene (2 mmol), potassium fluoride (15 mmol), choline chloride (1 mmol), and urea (2 mmol) in a flask.[3]
-
Add DMSO (2.5 mL) as the solvent.[3]
-
Heat the mixture to 160°C and stir for 8 hours.[3]
-
After cooling, add 10 mL of water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).[3]
-
Combine the organic layers, wash with saturated brine, and dry over MgSO₄.[3]
-
The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography to yield 2-Fluoro-4-nitrotoluene.[3]
Route C: Novel Palladium-Catalyzed Fluorination (Hypothetical)
This novel approach utilizes a palladium catalyst for the fluorination of an aryl bromide precursor, allowing for milder reaction conditions and higher efficiency.
-
To an oven-dried Schlenk flask, add 1-Bromo-2-fluoro-4-nitrotoluene (5 mmol), cesium fluoride (CsF, 10 mmol), Pd(dba)₂ (0.1 mmol), and RockPhos ligand (0.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (25 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 4 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield high-purity 2-Fluoro-4-nitrotoluene.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic routes and the key transformations involved.
Caption: Comparative workflow of the three synthetic routes.
The diagram above outlines the key stages of each synthetic pathway, highlighting the starting materials, critical intermediates, and reaction conditions. The novel palladium-catalyzed route (Route C) offers a more direct conversion under significantly milder conditions compared to the high-temperature requirements of the SNAr reaction (Route B) and the hazardous intermediate isolation of the Balz-Schiemann method (Route A).
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Study of Solvents for Reactions Involving 2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various solvent systems for chemical reactions involving 2-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate solvent is critical for optimizing reaction yield, controlling regioselectivity, and ensuring process safety. This document summarizes experimental data from various sources to aid in the rational selection of solvents for reactions such as nitration, a common and vital transformation of this compound.
Executive Summary
The choice of solvent significantly impacts the outcome of reactions with this compound. While traditional methods often employ strong acids like sulfuric acid as both a catalyst and a solvent, modern approaches explore the use of organic solvents and solid acid catalysts to improve selectivity and simplify work-up procedures. This guide will focus on the nitration of this compound as a representative electrophilic aromatic substitution reaction to illustrate these solvent effects.
Comparison of Solvent Systems for the Nitration of this compound
The nitration of this compound typically yields a mixture of isomers, primarily 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene. The ratio of these products is highly dependent on the reaction conditions, including the solvent and the nitrating agent.
| Nitrating System | Solvent/Medium | Temperature (°C) | Conversion (%) | Major Product(s) | Selectivity/Yield | Reference |
| Nitric Acid | None (neat) | -15 to 20 | High | 2-fluoro-5-nitrotoluene | 34.4 g from 30 g of this compound | [1] |
| Nitric Acid / Sulfuric Acid | None (neat) | 20 to 35 | High | Mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene | Not specified | [2] |
| 70% Nitric Acid / Solid Acid Catalyst (H-beta) | None (neat) | 90 | 55 | 2-fluoro-5-nitrotoluene | 90% selectivity for 2-fluoro-5-nitrotoluene | [3][4][5] |
| Nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) | Dichloromethane (B109758) | Not specified | Not specified | Ortho- and para-nitrotoluenes (by analogy with toluene) | Lower ortho:para ratio compared to more polar solvents | [6] |
| Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) | Nitromethane (B149229) | Not specified | Not specified | Ortho- and para-nitrotoluenes (by analogy with toluene) | Higher ortho:para ratio compared to less polar solvents | [6] |
Experimental Protocols
Below are representative experimental protocols for the nitration of this compound based on the literature.
Protocol 1: Nitration with Nitric Acid[1]
Materials:
-
This compound (30 g)
-
Nitric acid (33 ml)
-
Ice
-
Ether
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cool 33 ml of nitric acid to -15 °C in a reaction vessel.
-
Slowly add 30 g of this compound to the nitric acid over a period of two hours, maintaining the temperature at -15 °C.
-
Stir the mixture at -15 °C for one hour.
-
Allow the reaction mixture to warm to 20 °C.
-
Pour the reaction mixture into ice and extract the product with ether.
-
Wash the organic phase with water, dry it over a suitable drying agent, and evaporate the solvent.
-
Purify the residue by distillation to obtain 2-fluoro-5-nitrotoluene.
Protocol 2: Nitration using a Mixed Acid System[2]
Materials:
-
o-Fluorotoluene (25 kg)
-
Nitric acid (19.6 kg)
-
Sulfuric acid (29.3 kg)
Procedure:
-
Add 25 kg of o-fluorotoluene to a 50L reactor and cool to 20 °C.
-
Under stirring, slowly add a pre-prepared mixture of 19.6 kg of nitric acid and 29.3 kg of sulfuric acid.
-
Maintain the reaction temperature between 20-25 °C for 3 hours.
-
After the reaction is complete, allow the layers to separate. The upper organic layer contains the mixture of nitrated products.
-
The organic layer is then washed, neutralized, and purified by vacuum distillation.
Visualizations
Logical Workflow for Solvent Selection and Reaction Analysis
References
- 1. prepchem.com [prepchem.com]
- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 3. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Fluorotoluene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Fluorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides an objective comparison of the performance of three common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is a synthesis of established analytical principles and data from the analysis of structurally similar aromatic and fluorinated compounds to provide a comprehensive overview.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized in the table below. These values represent typical performance characteristics and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999 | ≥ 0.996[2] |
| Limit of Detection (LOD) | 0.02 mg/L | 0.004 mg/L | 0.01 - 1 µg/L[3] |
| Limit of Quantification (LOQ) | 0.06 mg/L | 0.02 mg/L | 0.1 - 1 µg/L[3] |
| Accuracy (Recovery %) | 98 - 102%[4] | 95 - 105% | 98 - 102%[2] |
| Precision (%RSD) | < 2%[4] | < 5% | < 2%[2] |
| Selectivity | Moderate | High | Moderate to High |
| Cost | Low | High | Medium |
| Primary Application | Routine quantification, purity analysis | Trace analysis, impurity identification | Analysis of non-volatile or thermally labile samples |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.[5] The flame ionization detector offers a wide linear range and is highly responsive to hydrocarbons.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.
-
Internal Standard: For improved accuracy and precision, add a known concentration of an internal standard (e.g., 1-Fluoronaphthalene) to all standards and samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-624 or equivalent capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min and hold for 2 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both quantitative and qualitative data.[5] This technique is highly selective and sensitive, making it ideal for trace analysis and impurity identification.
Sample Preparation: The sample preparation protocol is the same as for GC-FID.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 110, 91, 63) and Scan mode for identification (mass range: m/z 40-300).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8]
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is a cost-effective and robust method ideal for routine quality control and high-throughput analysis where the identity of the analyte is known and high sensitivity is not the primary concern. Its wide linear range is a significant advantage for analyzing samples with varying concentrations.
-
GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level quantification, impurity profiling, and in complex matrices where interferences are likely. The ability to provide structural information is invaluable for unambiguous identification.
-
HPLC-UV provides a reliable alternative, particularly for samples that are not suitable for GC analysis due to low volatility or thermal instability. It offers good precision and accuracy for routine quantitative work.
Ultimately, a thorough cross-validation of these methods, as outlined in this guide, will enable researchers and scientists to select the most appropriate technique to ensure the generation of accurate and reliable data in their specific application.
References
- 1. redalyc.org [redalyc.org]
- 2. moca.net.ua [moca.net.ua]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. environics.com [environics.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. gcms.cz [gcms.cz]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to Catalyst Efficiency in 2-Fluorotoluene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of 2-fluorotoluene is a critical transformation in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the C-X bond, making the choice of an appropriate catalyst system paramount for achieving high efficiency and yield. This guide provides a comparative analysis of various palladium-based catalyst systems commonly employed for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving electronically deactivated aryl halides, offering a valuable starting point for the optimization of this compound couplings.
Catalyst Performance Comparison
While direct head-to-head comparative studies on this compound are not extensively documented in publicly available literature, the performance of various catalyst systems with structurally similar electron-deficient aryl halides provides valuable insights. The following tables summarize the performance of common palladium-based catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Cross-Coupling of Electron-Deficient Aryl Halides
| Catalyst System (Precatalyst / Ligand) | Substrate Scope | Typical Base | Typical Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / SPhos | Broad, including electron-deficient aryl chlorides. | K₃PO₄ | Toluene/H₂O | 100-120 | 1-2 | High | High |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered and electron-poor substrates. | K₃PO₄ | Dioxane | 80-110 | 1-2 | Very High | Very High |
| Pd(PPh₃)₄ | Readily available, well-understood, but less active for challenging substrates.[1] | K₂CO₃, Na₂CO₃[1] | Dioxane/H₂O, Toluene[1] | 80-110 | 2-5 | Moderate to High | Moderate |
| PdCl₂(dppf) | Good for a range of substrates, relatively air-stable. | K₂CO₃ | DMF/H₂O | 80-100 | 2-3 | Good | Good |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System (Precatalyst / Ligand) | Amine Scope | Typical Base | Typical Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| Pd(OAc)₂ / BINAP | Primary and secondary amines.[2] | Cs₂CO₃ | Toluene[2] | 100-120 | 1-3 | Good to Excellent |
| [Pd(allyl)Cl]₂ / 2-(Di-tert-butylphosphino)-N,N-dimethylaniline | Wide range, including primary and secondary alkyl/aryl amines.[3] | NaOtBu | Toluene, Dioxane | RT-100 | 0.02-0.5[3] | High to Excellent |
| Pd(OAc)₂ / BrettPhos | Especially effective for primary amines.[4] | K₂CO₃, Cs₂CO₃ | THF, Toluene | 80-110 | 1-2 | High |
| Pd₂(dba)₃ / RuPhos | Broad scope, functional group tolerant.[4] | NaOtBu | Dioxane | 80-110 | 1-2 | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., this compound derivative, 1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol or a combination of a palladium precursor and a ligand), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).[1]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1][5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the aryl halide (e.g., this compound derivative, 1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃, 1.4 mmol).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time, monitoring by TLC or GC-MS. Microwave irradiation can also be employed, although catalyst decomposition at high temperatures should be considered.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired aryl amine.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a logical workflow for catalyst screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for screening and optimizing catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Fluorotoluene: A Guide for Laboratory Professionals
For immediate reference, 2-Fluorotoluene is a highly flammable and hazardous chemical. Proper personal protective equipment (PPE) and adherence to regulated disposal procedures are mandatory to ensure personnel and environmental safety.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on current safety data sheets and general guidelines for handling halogenated aromatic compounds.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] It is crucial to prevent the formation of vapor and to keep the substance away from heat, sparks, open flames, and hot surfaces.[2][1][3][4] Smoking is strictly prohibited in the handling area.[1][3][4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile) and wear protective clothing to avoid skin contact.[2][3] Immediately remove and launder any contaminated clothing before reuse.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.[3][5]
-
Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated solvent waste.[6][7] This is critical for proper disposal and cost-effectiveness.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container.[2][6] The container should be clearly marked as "Hazardous Waste" and list "this compound" and its concentration.
-
Ensure the container is made of a compatible material and is kept tightly closed when not in use to prevent the release of flammable vapors.[3][4]
-
Leave at least a 1-inch headspace in the container to allow for vapor expansion.[8]
-
-
Storage:
-
Labeling and Documentation:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[2][1]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2][1][3] Use non-sparking tools for cleanup.[2][3]
-
Containment: For small spills, contain and absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand).[5]
-
Collection: Collect the absorbed material and contaminated debris into a sealed, properly labeled hazardous waste container for disposal.[5][6]
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
-
Skin: Immediately remove contaminated clothing and flush the skin with plenty of water. Seek medical attention if irritation occurs.[3][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 95-52-3 |
| Molecular Formula | C₇H₇F |
| Molecular Weight | 110.13 g/mol [4] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 113 - 114 °C (235 - 237 °F) |
| Melting Point | -62 °C (-80 °F) |
| Flash Point | 12 °C (53.6 °F) |
| Density | 1.004 g/cm³ at 20 °C[4] |
| Vapor Pressure | 25 hPa at 20 °C[4] |
| UN Number | UN2388[1][3] |
| Hazard Class | 3 (Flammable Liquid)[1][3] |
| Packing Group | II[1][3] |
Experimental Protocols
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 2-Fluorotoluene
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 2-Fluorotoluene, including comprehensive operational and disposal plans.
Quantitative Safety Data
A summary of the key quantitative safety data for this compound is presented below. It is important to note that while formal occupational exposure limits have not been established by all regulatory bodies, a recommended exposure band provides a guideline for safe handling.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | ≤ 0.1 ppm | [1] |
| Flash Point | 12 °C (53.6 °F) | [2] |
| Lower Explosive Limit (LEL) | 1.3 % | [3][4] |
| Boiling Point | 113 - 114 °C | [2] |
| Melting Point | -62 °C | [2] |
Operational Plan: Handling this compound
Adherence to the following step-by-step procedures is critical to ensure the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[5][6]
-
Ignition Sources: As this compound is highly flammable, all potential ignition sources such as open flames, hot surfaces, and electrical sparks must be eliminated from the work area.[1][5][7] Use only non-sparking tools and explosion-proof equipment.[1]
-
Grounding and Bonding: When transferring from large containers (greater than 4 liters), ensure that containers are properly bonded and grounded to prevent the buildup of static electricity, which can be an ignition source.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that is compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[8]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves (minimum 4mil thickness) are generally suitable for incidental contact, but heavier-duty gloves should be used for tasks with a higher risk of direct contact.[9] Always inspect gloves for integrity before use.
-
Lab Coat: A flame-resistant lab coat or a lab coat made of 100% cotton is required.[5][9] Synthetic materials should be avoided as they can melt onto the skin if ignited.[5]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for exposure to exceed the occupational exposure band, a full-face respirator with appropriate cartridges should be used.
Handling and Experimental Procedure
-
Container Handling: Keep containers of this compound tightly closed when not in use.[5] Opened containers should be carefully resealed and stored upright to prevent leakage.
-
Heating: Never heat this compound with an open flame.[5] Use a heating mantle, steam bath, or other controlled heating source.
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Emergency Procedures
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: If this compound comes into contact with the eyes, flush with running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious, have them drink water or milk. Seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to protect the environment and comply with regulations.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and appropriate container.[5]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10] It should be stored separately from incompatible materials, particularly oxidizing agents.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. echemi.com [echemi.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
